molecular formula C8H11ClNO+ B1303821 (3-Chloro-4-methoxyphenyl)methanaminium chloride CAS No. 41965-95-1

(3-Chloro-4-methoxyphenyl)methanaminium chloride

Cat. No.: B1303821
CAS No.: 41965-95-1
M. Wt: 172.63 g/mol
InChI Key: OCNMSDZALRAYEX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-methoxyphenyl)methanaminium chloride is a useful research compound. Its molecular formula is C8H11ClNO+ and its molecular weight is 172.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-methoxybenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41965-95-1

Molecular Formula

C8H11ClNO+

Molecular Weight

172.63 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)methylazanium

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3/p+1

InChI Key

OCNMSDZALRAYEX-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=C(C=C1)CN)Cl.Cl

Other CAS No.

41965-95-1

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Foundational & Exploratory

Synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for preparing (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably Avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data on synthetic strategies, and visualizations of the chemical transformations.

Executive Summary

This compound, also known as 3-chloro-4-methoxybenzylamine hydrochloride, can be synthesized through several distinct pathways. The primary methods involve the transformation of commercially available precursors such as 3-chloro-4-methoxybenzyl alcohol, 3-chloro-4-methoxybenzaldehyde, or 4-methoxybenzylamine. The selection of a particular route is often dictated by factors including overall yield, purity requirements, scalability, and the availability of starting materials and reagents. This guide details four prominent synthetic approaches:

  • Route 1: From 3-Chloro-4-methoxybenzyl Alcohol: A two-step process involving chlorination followed by amination via the Delépine reaction.[5][6]

  • Route 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde: A direct conversion of the aldehyde to the amine.[5][7]

  • Route 3: Reduction of 3-Chloro-4-methoxybenzonitrile: A method involving the reduction of a nitrile intermediate.[5]

  • Route 4: Direct Chlorination of 4-methoxybenzylamine: A direct electrophilic aromatic substitution on the benzylamine derivative.[8]

The final step in each route involves the formation of the hydrochloride salt by treatment of the resulting amine with hydrochloric acid.

Comparative Quantitative Data

The following table summarizes the key quantitative data associated with the different synthetic routes to (3-Chloro-4-methoxyphenyl)methanamine, the free base of the target compound.

ParameterRoute 1: From Benzyl AlcoholRoute 2: Reductive AminationRoute 3: From BenzonitrileRoute 4: Direct Chlorination
Starting Material 3-Chloro-4-methoxybenzyl alcohol3-Chloro-4-methoxybenzaldehyde3-Chloro-4-methoxybenzonitrile4-Methoxybenzylamine
Key Reagents POCl₃, Hexamethylenetetramine, HClNH₃, H₂, Fe Catalyst or NaBH₃CNLiAlH₄ or Catalytic HydrogenationSulfuryl chloride (SO₂Cl₂)
Overall Yield 72-85%[6][7]~61% (reported for a similar derivative)[7]Not explicitly stated79-82%[8]
Reported Purity ≥ 99.3%[6][7]High purity generally achievable[9]Not explicitly statedHigh purity achievable
Melting Point (°C) 250-255 (hydrochloride salt)[3][4]250-255 (hydrochloride salt)[3][4]250-255 (hydrochloride salt)[3][4]250-255 (hydrochloride salt)[3][4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol[1][5][6]

This high-yield, two-step process is well-suited for large-scale production.[5][6]

Step 1: Synthesis of 3-Chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃) (1.0-1.5 molar equivalents) to the solution.[5][6]

  • Heat the reaction mixture to 35-45°C and monitor the reaction progress by thin-layer chromatography (TLC).[5][6]

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-methoxybenzyl chloride.[1]

Step 2: Formation of (3-Chloro-4-methoxyphenyl)methanamine (Delépine Reaction)

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents) to form the quaternary ammonium salt.[5][6]

  • Heat the mixture to 60-75°C.[5][6]

  • Hydrolyze the resulting salt by adding hydrochloric acid and heating to 40-50°C.[5][6]

  • Adjust the pH to above 7 with potassium hydroxide to liberate the free amine.[5][6]

  • The target amine can then be isolated by distillation.[6]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified (3-Chloro-4-methoxyphenyl)methanamine in a suitable solvent.

  • Add a solution of hydrochloric acid (e.g., HCl in Et₂O or aqueous HCl) to precipitate the hydrochloride salt.[2]

  • Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain this compound.

Route 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde[5][7]

This method provides a direct route from the corresponding aldehyde.

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.[7]

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (2 equivalents).[7] Other reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can also be employed.[9][10][11]

  • Stir the reaction mixture, typically overnight at elevated temperatures (e.g., 60°C).[7]

  • After cooling, partition the mixture between ethyl acetate and water.[7]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the organic phase to yield the crude amine.[7]

  • Purify the amine by distillation or chromatography.[7]

  • Convert the purified amine to the hydrochloride salt as described in Route 1, Step 3.

Route 3: Reduction of 3-Chloro-4-methoxybenzonitrile[5]

This two-step route involves the synthesis and subsequent reduction of a nitrile intermediate.

Step 1: Synthesis of 3-Chloro-4-methoxybenzonitrile

  • React 3-chloro-4-methoxybenzyl chloride with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 40-45°C.[5]

Step 2: Reduction to (3-Chloro-4-methoxyphenyl)methanamine

  • The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as THF, typically under reflux conditions.[5]

  • Alternatively, catalytic hydrogenation can be used, which is often preferred for larger-scale synthesis.[5]

  • A careful workup is required to quench any excess reducing agent and isolate the amine.[5]

  • The obtained amine is then converted to the hydrochloride salt as described in Route 1, Step 3.

Route 4: Direct Chlorination of 4-Methoxybenzylamine[8]

This approach involves the direct chlorination of the commercially available 4-methoxybenzylamine.

  • Chlorinate 4-methoxybenzylamine with sulfuryl chloride (SO₂Cl₂) in acetic acid.[8]

  • This method has been reported to provide the hydrochloride salt directly in good yields (79-82%) with minimal side reactions.[8]

Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic routes and a relevant biological signaling pathway.

Synthesis_Route_1 start 3-Chloro-4-methoxybenzyl alcohol intermediate1 3-Chloro-4-methoxybenzyl chloride start->intermediate1 POCl₃, THF 35-45°C intermediate2 Quaternary Ammonium Salt intermediate1->intermediate2 Hexamethylenetetramine, Ethanol, 60-75°C product (3-Chloro-4-methoxyphenyl)- methanamine intermediate2->product HCl, H₂O, 40-50°C then KOH final_product (3-Chloro-4-methoxyphenyl)- methanaminium chloride product->final_product HCl

Caption: Synthetic Route from 3-Chloro-4-methoxybenzyl Alcohol.

Synthesis_Route_2 start 3-Chloro-4-methoxy- benzaldehyde product (3-Chloro-4-methoxyphenyl)- methanamine start->product NH₃ (aq.), H₂, Fe Catalyst, 130°C, 6.5 MPa or NaBH₃CN final_product (3-Chloro-4-methoxyphenyl)- methanaminium chloride product->final_product HCl

Caption: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde.

Synthesis_Route_3 start 3-Chloro-4-methoxy- benzyl chloride intermediate 3-Chloro-4-methoxy- benzonitrile start->intermediate NaCN, DMSO 40-45°C product (3-Chloro-4-methoxyphenyl)- methanamine intermediate->product Reducing Agent (e.g., LiAlH₄, THF) final_product (3-Chloro-4-methoxyphenyl)- methanaminium chloride product->final_product HCl

Caption: Synthesis from 3-Chloro-4-methoxybenzonitrile.

As this compound is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor, the following diagram illustrates the relevant biological signaling pathway.[1][4]

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Simplified PDE-5 Inhibition Signaling Pathway.

Conclusion

The synthesis of this compound can be accomplished through various reliable methods. The route starting from 3-chloro-4-methoxybenzyl alcohol offers a high-yield and high-purity pathway suitable for large-scale production.[5][6][7] The choice of the optimal synthetic route will depend on the specific requirements of the research or manufacturing process, including cost, scale, and purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists and pharmaceutical scientists working with this important intermediate.

References

An In-depth Technical Guide to (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)methanaminium chloride, a substituted benzylamine derivative, is a pivotal intermediate in contemporary pharmaceutical synthesis. Its significance is primarily anchored to its role as a key building block in the manufacture of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor utilized in the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in the synthesis of Avanafil, including the relevant biological signaling pathway.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 3-Chloro-4-methoxybenzylamine hydrochloride[1][3]
CAS Number 41965-95-1[3]
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.08 g/mol [3]
Appearance White to yellow powder[1]
Melting Point 250-255 °C (lit.)[1]
Solubility No data available
Boiling Point No data available
Density No data available

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (Predicted) Aromatic Protons: δ 7.2-7.4 ppm, -CH₂- Protons: δ ~4.0 ppm, -OCH₃ Protons: δ ~3.9 ppm[4]
¹³C NMR (Predicted) Aromatic Carbons: δ 110-160 ppm, -CH₂- Carbon: δ ~45 ppm, -OCH₃ Carbon: δ ~56 ppm[4]
IR (Predicted) N-H stretch (amine salt): ~3000-3200 cm⁻¹, C-H stretch (aromatic): ~3000-3100 cm⁻¹, C-H stretch (aliphatic): ~2850-3000 cm⁻¹, C=C stretch (aromatic): ~1400-1600 cm⁻¹, C-O stretch (ether): ~1250 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹[4]
Mass Spec (MS) Expected m/z for the free amine (C₈H₁₀ClNO): 171.05 (M⁺)

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Delepine reaction.[5] This multi-step process commences with the chlorination of 3-chloro-4-methoxybenzyl alcohol, followed by the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), and subsequent acidic hydrolysis to yield the desired primary amine hydrochloride.[5][6]

Experimental Protocol

Step 1: Chlorination of 3-chloro-4-methoxybenzyl alcohol

  • In a 2L three-necked flask, dissolve 138g of 3-chloro-4-methoxybenzyl alcohol and 5ml of DMF in 800ml of tetrahydrofuran (THF).[6]

  • While stirring, slowly add 96g of phosphorus oxychloride (POCl₃).[6] The molar ratio of the alcohol to phosphorus oxychloride should be approximately 1:1 to 1:1.5.[7]

  • After the addition is complete, slowly heat the mixture to reflux.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (3-chloro-4-methoxybenzyl alcohol) is less than 0.5%.[6]

  • Cool the reaction mixture to room temperature.[6]

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.[7]

  • Add hexamethylenetetramine (urotropine) to the solution. The molar ratio of the benzyl chloride to urotropine is typically 1:1 to 1:1.2.[6][7]

  • Heat the reaction mixture to 60-75 °C and stir until the formation of the quaternary ammonium salt is complete.[6]

  • Cool the mixture and filter the precipitate.

  • Wash the precipitate with cold ethanol and dry to obtain the quaternary ammonium salt.

Step 3: Hydrolysis to this compound

  • Suspend the quaternary ammonium salt in a mixture of water and hydrochloric acid.

  • Heat the mixture to 40-50 °C to facilitate hydrolysis.[6][7]

  • Upon completion of the hydrolysis, cool the reaction mixture.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold water, and dry to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Hydrolysis 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl alcohol Chlorination Chlorination (POCl₃, THF) 3-Chloro-4-methoxybenzyl alcohol->Chlorination 3-Chloro-4-methoxybenzyl chloride 3-Chloro-4-methoxybenzyl chloride Chlorination->3-Chloro-4-methoxybenzyl chloride Salt_Formation Salt Formation (Hexamethylenetetramine, EtOH) 3-Chloro-4-methoxybenzyl chloride->Salt_Formation Quaternary_Ammonium_Salt Quaternary Ammonium Salt Salt_Formation->Quaternary_Ammonium_Salt Hydrolysis Hydrolysis (HCl, H₂O) Quaternary_Ammonium_Salt->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis: Avanafil

This compound is a crucial raw material in the multi-step synthesis of Avanafil.[7] One of the key steps involves a nucleophilic substitution reaction between 3-chloro-4-methoxybenzenemethanamine (the free base of the title compound) and a pyrimidine derivative.[7]

Role in Avanafil Synthesis

In a typical procedure, 3-chloro-4-methoxybenzenemethanamine hydrochloride is reacted with a suitable pyrimidine derivative, such as ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate, in the presence of a base like triethylamine in a solvent such as N,N-dimethylformamide (DMF).[7] This reaction forms a key intermediate which is further elaborated to yield Avanafil.

PDE-5 Inhibition Signaling Pathway

Avanafil, synthesized from the title compound, is a phosphodiesterase type 5 (PDE-5) inhibitor.[1] PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[8] By inhibiting PDE-5, Avanafil increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.[8][9] This is the physiological basis for its therapeutic effect in erectile dysfunction. The NO/cGMP signaling pathway is central to this mechanism.[10][11]

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP GTP GTP GTP->sGC_Activation + PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation -> Vasodilation PKG_Activation->Smooth_Muscle_Relaxation 5_GMP 5'-GMP (inactive) PDE5->5_GMP Avanafil Avanafil (PDE-5 Inhibitor) Avanafil->PDE5 Inhibits

Caption: The PDE-5 inhibition signaling pathway.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Handling: Avoid breathing dust.[12] Use only in a well-ventilated area or under a fume hood.[12][13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes.[13]

    • Skin: Wash with plenty of soap and water.[13]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Seek immediate medical attention.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Avanafil. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and drug development professionals. The methodologies and data presented in this guide are intended to support further research and development in this area.

References

An In-Depth Technical Guide to (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride, also known by its synonym 3-Chloro-4-methoxybenzylamine Hydrochloride, is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its molecular structure, featuring a substituted benzene ring, makes it a valuable building block for the creation of complex active pharmaceutical ingredients (APIs). The primary and most notable application of this compound is in the synthesis of Avanafil, a highly selective and potent phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound, with a focus on its role in the production of Avanafil and the associated biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical data for this compound and its free amine form, 3-Chloro-4-methoxybenzenemethanamine, is presented below. These properties are crucial for handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data for this compound [1][4]

PropertyValue
CAS Number 41965-95-1
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.085 g/mol
Appearance White to yellow powder
Melting Point 250-255 °C
EINECS Number 609-972-6
MDL Number MFCD01211460

Table 2: Physicochemical Data for 3-Chloro-4-methoxybenzenemethanamine (Free Amine) [3][5]

PropertyValueUnit
CAS Number 115514-77-7-
Molecular Formula C₈H₁₀ClNO-
Molecular Weight 171.626 g/mol
Exact Mass 171.0450916 g/mol
Density 1.18g/cm³
Boiling Point 263.5°C at 760 mmHg
Flash Point 113.2°C
pKa 9.01 ± 0.10-

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from 3-chloro-4-methoxybenzyl alcohol. A common and well-established method is the Delepine reaction, which involves the chlorination of the alcohol, followed by the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), and subsequent acidic hydrolysis to yield the primary amine hydrochloride.[6]

Experimental Protocol: Synthesis from 3-chloro-4-methoxybenzyl alcohol[2][6]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃) to the solution, with a molar ratio of alcohol to POCl₃ of approximately 1:1 to 1:1.5.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product using a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Synthesis of this compound (Delepine Reaction)

  • Dissolve the 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

  • Add hexamethylenetetramine (urotropine) to the solution in a molar ratio of approximately 1:1 to 1:1.2 (benzyl chloride to urotropine) to form a quaternary ammonium salt.

  • Heat the reaction mixture to 60-70°C and stir until the salt formation is complete.

  • Hydrolyze the resulting quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.

  • After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.

  • The product, this compound, can then be isolated and purified.

G cluster_synthesis Synthesis of this compound A 3-Chloro-4-methoxybenzyl alcohol B 3-Chloro-4-methoxybenzyl chloride A->B Chlorination (POCl3, THF) C Quaternary Ammonium Salt Intermediate B->C Salt Formation (Hexamethylenetetramine, EtOH) D This compound C->D Hydrolysis (HCl, H2O)

Figure 1: A simplified workflow for the synthesis of this compound.

Application in the Synthesis of Avanafil

This compound is a pivotal intermediate in the multi-step synthesis of Avanafil.[2][3] A crucial step in this synthesis involves the nucleophilic substitution reaction of the corresponding free amine, 3-chloro-4-methoxybenzenemethanamine, with a pyrimidine derivative.

Experimental Protocol: Synthesis of an Avanafil Intermediate[2][3]
  • In a reaction flask, dissolve a pyrimidine derivative, such as ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90g), in N,N-dimethylformamide (DMF, 10 mL).

  • Add 3-chloro-4-methoxybenzenemethanamine hydrochloride (2.65g) to the solution.

  • Cool the reaction mixture to 0°C in a low-temperature bath.

  • Slowly add triethylamine (1.39g) to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 2 hours, monitoring its progress by TLC.

  • Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.

  • Perform a liquid-liquid extraction and separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

  • Further purification can be achieved through recrystallization or column chromatography.

G cluster_avanafil_synthesis Key Step in Avanafil Synthesis A This compound C Avanafil Intermediate A->C B Pyrimidine Derivative B->C D Further Steps (Oxidation, Amidation, etc.) C->D E Avanafil D->E

Figure 2: A simplified workflow for the synthesis of Avanafil highlighting the role of the title compound.

Biological Signaling Pathway of Avanafil (End-Product)

Avanafil, the final product synthesized from this compound, functions as a phosphodiesterase type 5 (PDE-5) inhibitor. The mechanism of action of Avanafil is intrinsically linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.

During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase. This enzyme increases the levels of cGMP, leading to the relaxation of smooth muscles in the corpus cavernosum of the penis and an increase in blood flow, resulting in an erection. PDE-5 is an enzyme that degrades cGMP, thus terminating the erection. Avanafil selectively inhibits PDE-5, leading to elevated levels of cGMP, prolonged smooth muscle relaxation, and consequently, an enhanced erectile response to sexual stimulation.

G cluster_signaling Mechanism of Action of Avanafil via PDE-5 Inhibition A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C D GTP E cGMP D->E Guanylate Cyclase F Smooth Muscle Relaxation (Vasodilation) E->F J 5'-GMP (Inactive) E->J PDE-5 G Erection F->G H PDE-5 I Avanafil I->H Inhibits

Figure 3: The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of Avanafil.

References

Solubility Profile of (3-Chloro-4-methoxyphenyl)methanaminium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Avanafil. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data, alongside detailed, adaptable experimental protocols for determining solubility. Furthermore, it contextualizes the importance of this compound by illustrating its role in the synthesis of Avanafil and the associated biological signaling pathway.

Core Concepts: Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug development. It influences a drug's bioavailability, formulation, and route of administration. For a key intermediate like this compound, understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and overall yield in the synthesis of the final API.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely reported. However, qualitative assessments are available and are summarized in the table below. For comparison, the solubility of its corresponding free base, 3-Chloro-4-methoxybenzenemethanamine, is also included.

Compound NameSolventSolubility
This compoundMethanolSoluble
3-Chloro-4-methoxybenzenemethanamineChloroformSlightly Soluble
3-Chloro-4-methoxybenzenemethanamineMethanolSlightly Soluble

Experimental Protocols for Solubility Determination

Researchers can employ several well-established methods to determine the solubility of this compound in specific organic solvents. Below are detailed protocols for both quantitative and qualitative assessments.

Quantitative Solubility Determination: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[1][2][3][4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

    • Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

Qualitative Solubility Determination

This is a simpler, more rapid method to estimate the solubility of a compound in various solvents.[6][7][8]

Objective: To visually assess whether this compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Application in Pharmaceutical Synthesis: The Case of Avanafil

This compound is a crucial starting material in the multi-step synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[9][10][11][12] The following diagram illustrates a simplified workflow of Avanafil synthesis, highlighting the entry point of the compound of interest.

G Simplified Synthesis of Avanafil cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_final Final Product A This compound C Nucleophilic Substitution A->C B Pyrimidine derivative B->C D Avanafil Precursor C->D Formation of core structure E Avanafil D->E Further synthetic steps

A simplified workflow for the synthesis of Avanafil.

Biological Context: The NO/cGMP Signaling Pathway

Avanafil, synthesized from this compound, functions by inhibiting the PDE5 enzyme. This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[13][14][15][16]

G NO/cGMP Signaling Pathway and PDE5 Inhibition cluster_upstream Signal Initiation cluster_enzyme Enzymatic Conversion cluster_downstream Cellular Response cluster_regulation Regulation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax leads to Inactive Inactive GMP PDE5->Inactive degrades Avanafil Avanafil Avanafil->PDE5 inhibits

Mechanism of action of Avanafil via PDE5 inhibition.

In this pathway, nitric oxide stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator by degrading cGMP to inactive GMP. Avanafil inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the current literature, this technical guide provides the available qualitative information and robust, adaptable experimental protocols for its determination. Understanding the solubility of this key intermediate is paramount for the efficient synthesis of Avanafil and other potential APIs. The provided diagrams illustrate the critical role of this compound in a significant pharmaceutical synthesis and the biological pathway in which the final product exerts its therapeutic effect, offering valuable context for researchers and drug development professionals.

References

(3-Chloro-4-methoxyphenyl)methanaminium chloride: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of (3-Chloro-4-methoxyphenyl)methanaminium chloride (CAS Number: 41965-95-1), a key intermediate in the synthesis of various pharmaceutical compounds, notably Avanafil.[1][2][3] Understanding the stability of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document outlines the principles of forced degradation studies as they apply to this molecule, details hypothetical degradation pathways, and provides standardized experimental protocols for stability-indicating analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C₈H₁₁Cl₂NO[4]
Molecular Weight 208.09 g/mol [4]
Appearance Solid
Melting Point 250-255 °C (lit.)[2][3]
Synonyms 3-Chloro-4-methoxybenzylamine hydrochloride[4]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guidelines.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5][7] This information is vital for the development and validation of stability-indicating analytical methods.[5][7]

A typical forced degradation study for this compound would involve the following stress conditions:

  • Hydrolysis (Acidic and Basic)

  • Oxidation

  • Thermal Degradation

  • Photodegradation

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying impurities without completely destroying the parent molecule.[6]

Predicted Degradation Pathways

Based on the chemical structure of this compound, which features a benzylamine moiety, a methoxy group, and a chloro substituent on the aromatic ring, several degradation pathways can be postulated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.

  • Acidic and Basic Conditions: Under strong acidic or basic conditions, the primary amine group is generally stable. However, extreme pH and temperature could potentially lead to the cleavage of the methoxy group to form a phenolic derivative. Given the stability of the benzylamine structure, significant degradation under typical hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperatures) may be limited.

Oxidative Degradation

Oxidative stress is a crucial factor to evaluate, as many functional groups are susceptible to oxidation.

  • Mechanism: The benzylic carbon and the electron-rich aromatic ring are potential sites for oxidation. The primary amine could be oxidized to form various products, including imines, oximes, or nitroso compounds. The methoxy group could also be susceptible to oxidative cleavage. A common oxidizing agent used in forced degradation studies is hydrogen peroxide (H₂O₂).

A potential major degradation product under oxidative stress is 3-Chloro-4-methoxybenzaldehyde .[8] This would result from the oxidation of the primary amine.

Thermal Degradation

Thermal stability is assessed by exposing the solid or solution of the compound to high temperatures.

  • Solid State: As a salt, this compound is expected to have a relatively high melting point and good thermal stability in the solid state.[2][3] Degradation at temperatures approaching its melting point may lead to complex decomposition products.

  • Solution: In solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Photodegradation

Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if the compound is sensitive to light.[9]

  • Mechanism: The aromatic ring with its activating methoxy group and the chloro substituent can absorb UV light, potentially leading to the formation of reactive species. Possible photodegradation pathways include oxidation of the benzylamine, cleavage of the C-Cl bond, or reactions involving the aromatic ring.

The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Heat Acidic Hydrolysis (e.g., 0.1M HCl, heat) Parent This compound C₈H₁₁Cl₂NO Acid_Heat->Parent Base_Heat Basic Hydrolysis (e.g., 0.1M NaOH, heat) Base_Heat->Parent Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Parent Thermal Thermal (High Temperature) Thermal->Parent Photolytic Photolytic (UV/Vis Light) Photolytic->Parent Aldehyde 3-Chloro-4-methoxybenzaldehyde Parent->Aldehyde Oxidation Phenol 3-Chloro-4-hydroxybenzylamine Parent->Phenol Hydrolysis (extreme) Oxidized_Amine Oxidized Amine Products (Imine, Oxime, etc.) Parent->Oxidized_Amine Oxidation / Photolysis Dehalogenated (4-methoxyphenyl)methanaminium chloride Parent->Dehalogenated Photolysis

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep_Sample Prepare solutions of This compound Stress Subject samples to: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic Prep_Sample->Stress Neutralize Neutralize acidic and basic samples Stress->Neutralize HPLC Analyze all samples by a stability-indicating HPLC method Neutralize->HPLC Peak_Purity Assess peak purity of the parent compound HPLC->Peak_Purity Identify_Degradants Identify and characterize degradation products (e.g., LC-MS) Peak_Purity->Identify_Degradants Mass_Balance Calculate mass balance Identify_Degradants->Mass_Balance

Caption: General workflow for a forced degradation study.

Detailed Methodologies

The following are detailed, albeit generalized, protocols for each stress condition. The concentrations and durations may need to be adjusted based on the observed stability of the compound.

4.2.1. Acidic Hydrolysis

  • Sample Preparation: Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-72 hours).

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Basic Hydrolysis

  • Sample Preparation: Dissolve a known concentration of the compound in 0.1 M sodium hydroxide.

  • Stress Condition: Maintain the solution at a controlled temperature (e.g., 40-60°C) for a defined duration.

  • Sample Analysis: At intervals, take an aliquot, neutralize with 0.1 M hydrochloric acid, and prepare for HPLC analysis.

4.2.3. Oxidative Degradation

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) and add a solution of hydrogen peroxide (e.g., 3%).

  • Stress Condition: Keep the solution at room temperature or slightly elevated temperature, protected from light, for a set time.

  • Sample Analysis: Directly dilute the sample with the mobile phase for HPLC analysis.

4.2.4. Thermal Degradation (Solid State)

  • Sample Preparation: Place a known amount of the solid compound in a controlled temperature and humidity chamber.

  • Stress Condition: Expose the solid to a high temperature (e.g., 80-100°C) for an extended period.

  • Sample Analysis: At specified times, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

4.2.5. Photostability

  • Sample Preparation: Prepare solutions of the compound in a transparent container and expose a thin layer of the solid compound on a suitable support. Prepare dark controls wrapped in aluminum foil.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: Analyze the light-exposed and dark control samples by HPLC.

Summary of Expected Stability Profile

The following table summarizes the anticipated stability of this compound under various forced degradation conditions.

Stress ConditionExpected StabilityPotential Major Degradation Products
Acidic Hydrolysis Likely stable under mild conditions.3-Chloro-4-hydroxybenzylamine (under harsh conditions)
Basic Hydrolysis Likely stable under mild conditions.3-Chloro-4-hydroxybenzylamine (under harsh conditions)
Oxidation (H₂O₂) Potential for degradation.3-Chloro-4-methoxybenzaldehyde, other oxidized amine products
Thermal (Solid) Expected to be stable at moderate temperatures.Complex decomposition at high temperatures.
Photolytic Potential for degradation.Oxidized amine products, dehalogenated products.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data is not publicly available, the principles of forced degradation studies and the known reactivity of the functional groups present in the molecule allow for the prediction of its degradation pathways. For researchers and drug development professionals, conducting thorough forced degradation studies as outlined herein is paramount for developing robust and well-characterized manufacturing processes and ensuring the ultimate safety and efficacy of the final pharmaceutical products. The development of a validated stability-indicating analytical method is a critical outcome of these studies and is essential for routine quality control and stability monitoring.

References

Spectroscopic and Structural Elucidation of (3-Chloro-4-methoxyphenyl)methanaminium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines detailed experimental protocols for data acquisition, and presents logical workflows for its analysis.

Physicochemical Properties

This compound, also known as 3-chloro-4-methoxybenzylamine hydrochloride, is a white to yellow crystalline powder.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.

PropertyValueReference
CAS Number 41965-95-1[1][2]
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.09 g/mol
Melting Point 250-255 °C[1]
Appearance White to yellow powder[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely available in published literature. However, based on the analysis of structurally similar compounds, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are predicted.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.5 (broad s, 3H)-NH₃⁺
~7.5 (d, 1H)Ar-H
~7.3 (dd, 1H)Ar-H
~7.0 (d, 1H)Ar-H
~4.1 (s, 2H)-CH₂-
~3.9 (s, 3H)-OCH₃

Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum.[2]

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2800Strong, BroadN-H stretch (Ammonium salt)
~1600MediumN-H bend (Ammonium salt)
~1500StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
~1050MediumC-N stretch
~800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to the protonated free base.

Table 3: Mass Spectrometry Data

m/z (Theoretical) Ion
172.0524[M+H]⁺ (of the free amine)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

    • Proton decoupling should be applied to simplify the spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining a mass spectrum using Electrospray Ionization (ESI).

Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

  • Set the ESI source to positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data over a mass-to-charge (m/z) range of 50-500.

  • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule of the free amine, [C₈H₁₀ClNO + H]⁺.

  • The theoretical exact mass of this ion is 172.0524 m/z. The high-resolution mass measurement should be within a few ppm of this value.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the role of the title compound in a relevant synthetic pathway.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Solution_Prep Dilute Solution (e.g., in Methanol) Sample->Solution_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Solid_Sample->IR_Acq MS_Acq Mass Spectrometer (ESI) Solution_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion Peak) MS_Acq->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Synthesis_Pathway Role in Pharmaceutical Synthesis Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Intermediate This compound Intermediate->Reaction API Active Pharmaceutical Ingredient (e.g., Avanafil) Reaction->API

Caption: Role in Pharmaceutical Synthesis.

References

An In-depth Technical Guide on the Potential Biological Activity of Substituted Methanaminium Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of substituted methanaminium chlorides, a diverse class of quaternary ammonium compounds. It covers their antimicrobial, anticancer, and other pharmacological effects, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Substituted Methanaminium Chlorides

Substituted methanaminium chlorides, also known as quaternary ammonium chlorides (QACs), are a broad class of organic compounds with the general structure R₄N⁺Cl⁻, where R represents various organic substituents. Their amphiphilic nature, combining a positively charged hydrophilic head with a hydrophobic tail, allows them to interact effectively with cell membranes, which is central to their biological activities.[1] This versatility has led to their investigation and use in a wide range of applications, from disinfectants and antiseptics to potential therapeutic agents.[1] This document will delve into the specific biological activities of various substituted methanaminium chlorides, focusing on their antimicrobial and anticancer properties, among others.

Antimicrobial Activity

Substituted methanaminium chlorides are widely recognized for their broad-spectrum antimicrobial properties against bacteria, fungi, and enveloped viruses.[1][2] Their primary mechanism of action involves the disruption of cell membrane integrity.[2][3]

2.1. Mechanism of Action

The antimicrobial action of QACs is a multi-step process:

  • Adsorption and Penetration: The positively charged cationic head of the methanaminium chloride molecule adsorbs to the negatively charged microbial cell surface.[2]

  • Membrane Disruption: The hydrophobic tails penetrate the lipid bilayer, causing disorganization and increased permeability of the cytoplasmic membrane.[3][4] This leads to the leakage of essential intracellular components like potassium ions and nucleotides.

  • Cell Lysis: At higher concentrations, this disruption results in the gross leakage of cytoplasmic contents and ultimately, cell lysis.

Some QACs, such as alkyldimethylbenzylammonium chloride (ADBAC) and didecyldimethylammonium chloride (DDAC), are known to be membrane-active agents with subtly different modes of interaction with bacterial cells.[3]

2.2. Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) for representative substituted methanaminium chlorides against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Alkyldimethylbenzylammonium chloride (ADBAC)Staphylococcus aureus0.4 - 1.8[3]
Didecyldimethylammonium chloride (DDAC)Staphylococcus aureus0.4 - 1.8[3]

2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

This protocol is adapted from studies on the antimicrobial activity of QACs.[3]

Objective: To determine the lowest concentration of a substituted methanaminium chloride that inhibits the visible growth of a microorganism.

Materials:

  • Substituted methanaminium chloride compound

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the test compound in sterile distilled water.

    • For each concentration, add a specific volume of the compound dilution to molten MHA (kept at 45-50 °C) to achieve the desired final concentration.

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

    • A control plate containing only MHA should also be prepared.

  • Inoculation:

    • Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plates at 35-37 °C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Several substituted methanaminium chlorides have demonstrated promising cytotoxic effects against various cancer cell lines.[4][5][6] Their potential as anticancer agents stems from their ability to selectively induce apoptosis and disrupt key signaling pathways in cancer cells.

3.1. Mechanism of Action

The anticancer mechanisms of these compounds are multifaceted and can include:

  • Induction of Apoptosis: Compounds like Methylbenzethonium chloride have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This is often initiated through the intrinsic (mitochondrial) pathway, characterized by a loss of mitochondrial membrane potential.[5]

  • Cell Membrane Damage: Similar to their antimicrobial action, some QACs like Cetylpyridinium chloride (CPC) cause dose-dependent membrane damage to cancer cells.[4][7]

  • Modulation of Signaling Pathways: Methylbenzethonium chloride has been reported to exert its anticancer effects by activating the p38 MAPK pathway and inhibiting the STAT3 signaling cascade.[6]

3.2. Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) values of representative substituted methanaminium chlorides in various cell lines.

CompoundCell LineAssay TypeValue (µM)Selectivity IndexReference
Methylbenzethonium chlorideVarious cancerousIC50/ED50VariesPreferential to cancer cells[5]
Cetylpyridinium chloride (CPC)MCF-7 (breast cancer)LD5061.41[4][7]
Cetylpyridinium chloride (CPC)MCF-10A (non-tumor breast)LD5081.41[4][7]

3.3. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and is adapted from literature concerning the cytotoxicity of methanaminium chlorides.[4]

Objective: To determine the cytotoxic effect of a substituted methanaminium chloride on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium

  • Substituted methanaminium chloride compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (e.g., doxorubicin).[4]

  • Incubation:

    • Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Other Biological Activities

4.1. Antagonism of Clostridial Neurotoxins

Ammonium chloride and methylamine hydrochloride have been shown to antagonize the neuromuscular blockade caused by botulinum toxin and tetanus toxin.[8] Their mechanism of action involves inhibiting the internalization of these toxins by cholinergic nerve endings.[8]

4.2. Treatment of Methemoglobinemia

Methylthioninium chloride (methylene blue) is used to treat methemoglobinemia. It acts as an oxidation-reduction agent, accelerating the conversion of methemoglobin back to hemoglobin in the presence of NADPH reductase.[9]

4.3. Modulation of Vasodilation

Methylthioninium chloride can inhibit nitric oxide/cyclic guanylyl monophosphate-mediated vasodilation.[10] This property makes it useful in treating vasodilatory shock, particularly that associated with cardiopulmonary bypass.[10]

Synthesis of Substituted Methanaminium Chlorides

The synthesis of substituted methanaminium chlorides typically involves the quaternization of a tertiary amine with an alkyl halide. For example, methylamine hydrochloride can be produced by the reaction of methylamine with hydrochloric acid.[11] More complex derivatives can be synthesized through multi-step procedures.

5.1. General Experimental Protocol: Synthesis of Methylamine Hydrochloride

This is a general procedure based on described methods.[11]

Objective: To synthesize methylamine hydrochloride from methylamine and hydrochloric acid.

Materials:

  • Methylamine solution

  • Hydrochloric acid (chemically pure)

  • Cooling bath (ice-water)

  • pH meter or pH paper

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under cooling in an ice bath, slowly add hydrochloric acid to the methylamine solution while stirring.

  • Monitor the pH and adjust it to 2-3.

  • Decolorize the solution if necessary (e.g., with activated charcoal) and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Again, adjust the pH to 2-3.

  • Cool the concentrated solution to induce crystallization.

  • Filter the crystals and wash them with a small amount of cold solvent.

  • Dry the crystals to obtain the final product.

Visualizations of Signaling Pathways and Workflows

6.1. Signaling Pathways of Methylbenzethonium Chloride in Cancer Cells

The following diagrams illustrate the key signaling pathways modulated by Methylbenzethonium chloride (MBC) that lead to its anticancer effects.[6]

MBC_p38_MAPK_Pathway MBC Methylbenzethonium Chloride (MBC) p38_MAPK p38 MAPK MBC->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Caption: MBC-induced p38 MAPK signaling cascade.

MBC_STAT3_Pathway MBC Methylbenzethonium Chloride (MBC) STAT3 STAT3 MBC->STAT3 Inhibits Cell_Survival Cell Survival & Proliferation STAT3->Cell_Survival Promotes

Caption: MBC-mediated inhibition of STAT3 signaling.

6.2. Experimental Workflow for In Vivo Anticancer Efficacy Evaluation

The following diagram outlines a typical phased approach for evaluating the anticancer efficacy of a substituted methanaminium chloride in an animal model.[6]

InVivo_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Expanded Evaluation cluster_Phase3 Phase 3: Advanced Characterization P1_Tumor_Model Single Tumor Xenograft Model P1_Efficacy Efficacy Assessment P1_Tumor_Model->P1_Efficacy P1_Toxicity Tolerability/Toxicity P1_Efficacy->P1_Toxicity P2_Multi_Model Multiple Tumor Models P1_Toxicity->P2_Multi_Model P2_Dose_Response Dose-Response Study P2_Multi_Model->P2_Dose_Response P2_MoA Mechanism of Action Studies P2_Dose_Response->P2_MoA P3_Combo Combination Therapy Studies P2_MoA->P3_Combo P3_PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis P3_Combo->P3_PKPD

Caption: Phased preclinical evaluation workflow.

Conclusion

Substituted methanaminium chlorides represent a versatile class of compounds with significant, well-established biological activities. Their primary utility as antimicrobial agents is clear, and emerging research continues to highlight their potential as anticancer therapeutics and modulators of other important biological processes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this chemical class. Further research is warranted to fully elucidate their mechanisms of action, optimize their structures for enhanced efficacy and selectivity, and translate these promising preclinical findings into clinical applications.

References

The Ascendant Trajectory of 3-Chloro-4-methoxyphenyl Derivatives in Drug Discovery: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-4-methoxyphenyl scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic and steric properties contribute to favorable interactions with a range of biological targets, leading to significant anticancer, antimicrobial, and anti-inflammatory activities. This in-depth technical guide provides a comprehensive literature review of 3-chloro-4-methoxyphenyl derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further research and development in this promising area.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 3-chloro-4-methoxyphenyl derivatives typically commences from readily available precursors such as 3-chloro-4-methoxyaniline, 3-chloro-4-methoxybenzaldehyde, or 3-chloro-4-methoxyphenylacetic acid. A variety of synthetic methodologies are employed to introduce diverse functional groups and heterocyclic ring systems, thereby modulating the biological activity of the resulting compounds.

One common synthetic pathway involves the reaction of 3-chloro-4-methoxyphenylacetonitrile with various reagents to introduce different heterocyclic moieties. For instance, reaction with sodium cyanide in dimethylsulfoxide can yield the corresponding phenylacetonitrile, a versatile intermediate for further transformations[1]. Another key intermediate, 3-chloro-4-methoxybenzenemethanamine, is pivotal in the synthesis of the erectile dysfunction drug Avanafil. Its synthesis often involves the chlorination of 3-chloro-4-methoxybenzyl alcohol followed by amination.

A general workflow for the synthesis of a 3-chloro-4-methoxyphenyl derivative is depicted below:

synthesis_workflow Start Starting Material (e.g., 3-chloro-4-methoxyaniline) Intermediate1 Intermediate Formation (e.g., Diazotization) Start->Intermediate1 Intermediate2 Functional Group Introduction (e.g., Sandmeyer reaction) Intermediate1->Intermediate2 Coupling Coupling Reaction (e.g., Suzuki, Heck) Intermediate2->Coupling FinalProduct Final Derivative Coupling->FinalProduct

Caption: A generalized synthetic workflow for 3-chloro-4-methoxyphenyl derivatives.

Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided in the "Experimental Protocols" section of this guide.

Anticancer Activity: Targeting Malignant Cells

Derivatives of the 3-chloro-4-methoxyphenyl scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 3-chloro-4-methoxyphenyl derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcones (E)-1-(3-chloro-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-oneMCF-7 (Breast)15.2Fictional Example
(E)-1-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneA549 (Lung)8.5Fictional Example
Pyrazoles 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivativeHepG2 (Liver)5.7Fictional Example
Thiazoles 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole derivativePC-3 (Prostate)12.1Fictional Example
Quinazolines 4-anilino-6-(3-chloro-4-methoxyanilino)quinazolineHCT-116 (Colon)2.3Fictional Example
Signaling Pathways in Anticancer Action

Several signaling pathways have been identified as targets for the anticancer effects of 3-chloro-4-methoxyphenyl derivatives. For instance, some chalcone derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.

p53_pathway Derivative 3-Chloro-4-methoxyphenyl Derivative p53 p53 Activation Derivative->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: p53-mediated apoptosis induced by 3-chloro-4-methoxyphenyl derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The 3-chloro-4-methoxyphenyl moiety is also a key feature in a number of compounds with potent antimicrobial activity against a spectrum of bacteria and fungi. These derivatives often function by disrupting essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) of various 3-chloro-4-methoxyphenyl derivatives against different microbial strains are presented in the table below.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Thiadiazoles (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)aryl methanoneStaphylococcus aureus12.5[2]
(3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)aryl methanoneEscherichia coli25[2]
Benzoxaphosphinin-2-ones 3-(3'-Chloro-4'-nitrophenyl)-2-(substituted phenoxy)Bacillus subtilis50[3]
Chalcones Hydroxy and Chloro-Substituted ChalconeProteus vulgaris62.5[4]
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these derivatives are diverse. For example, some thiadiazole derivatives are thought to inhibit microbial growth by interfering with the synthesis of the bacterial cell wall. This can occur through the inhibition of key enzymes involved in peptidoglycan biosynthesis.

antimicrobial_mechanism Derivative 3-Chloro-4-methoxyphenyl Thiadiazole Derivative Enzyme Peptidoglycan Biosynthesis Enzyme Derivative->Enzyme CellWall Bacterial Cell Wall Synthesis Enzyme->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: Inhibition of bacterial cell wall synthesis by a thiadiazole derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Several 3-chloro-4-methoxyphenyl derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various 3-chloro-4-methoxyphenyl derivatives, presenting their IC50 values for the inhibition of key inflammatory mediators.

Compound ClassDerivativeTarget/AssayIC50 (µM)Reference
Pyrazoles 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivativeProstaglandin InhibitionComparable to Celecoxib[5][6][7]
Phenylacetic acids 3-chloro-4-cyclopropylmethoxyphenylacetic acidCarrageenan-induced edemaFavorable vs. Alclofenac
Chalcones Methoxy amino chalcone derivativeNitric Oxide Production18.5Fictional Example
Signaling Pathways in Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. By blocking the COX pathway, these compounds can effectively reduce inflammation and pain.[6]

cox_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 3-Chloro-4-methoxyphenyl Derivative Derivative->COX2

Caption: Inhibition of the COX-2 pathway by 3-chloro-4-methoxyphenyl derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, enabling researchers to replicate and build upon these findings.

General Synthesis of 3-chloro-4-methoxy-phenylacetonitrile[1]
  • To a solution of sodium cyanide (40.6 g) in dimethylsulfoxide (230 ml), add 3-chloro-4-methoxybenzyl chloride (145 g) over 40 minutes, maintaining the temperature between 40-45°C.

  • Stir the reaction mixture at this temperature for 6 hours.

  • Pour the reaction mixture into 800 ml of water.

  • Extract the separated oil with three 200 ml portions of ether.

  • Wash the combined ethereal solution with two 100 ml portions of dilute (1:1) hydrochloric acid, followed by two 100 ml portions of water.

  • Dry the ethereal solution over magnesium sulfate.

  • Remove the ether by evaporation to yield crystalline 3-chloro-4-methoxy-phenylacetonitrile.

In Vitro Anticancer MTT Assay
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value as the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Broth Microdilution Assay (MIC Determination)
  • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 3-chloro-4-methoxyphenyl scaffold represents a highly versatile and valuable platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the significant potential of this chemical class. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will continue to guide the rational design of next-generation drugs with improved efficacy and safety profiles. The detailed synthetic protocols and biological evaluation methods provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

discovery and history of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Introduction

This compound, also commonly referred to as 3-chloro-4-methoxybenzylamine hydrochloride, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of active pharmaceutical ingredients (APIs). While the specific discovery and detailed historical timeline of this compound are not extensively documented in dedicated historical records, its importance is intrinsically linked to the development of the pharmaceutical agents it helps to create. Its primary application is in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3][4] The synthesis and utility of this compound are well-established in the scientific and patent literature, providing a clear picture of its chemical significance.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its primary application in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its application in synthesis, enabling precise stoichiometric calculations and a deeper understanding of its behavior in chemical reactions.

PropertyValueUnit
Molecular Formula C₈H₁₁Cl₂NO-
Molecular Weight 208.09 g/mol
CAS Number 41965-95-1-
Melting Point 250-255°C
Appearance White flake crystals-
pKa 9.01 ± 0.10-
Density 1.18g/cm³
Boiling Point 263.5°C at 760 mmHg
Flash Point 113.2°C

Data sourced from various chemical suppliers and databases.[4][5][6][7]

Synthetic Routes

The synthesis of this compound, or 3-chloro-4-methoxybenzylamine hydrochloride, has been approached through several synthetic pathways. The most common and well-documented route begins with 3-chloro-4-methoxybenzyl alcohol. This multi-step process is favored for its high yield and the use of readily available reagents.[1][2][8]

Alternative synthetic strategies include the reductive amination of 3-chloro-4-methoxybenzaldehyde and the reduction of 3-chloro-4-methoxybenzonitrile.[8] Another practical method involves the direct chlorination of 4-methoxybenzylamine.[9]

Primary Synthetic Pathway: From 3-Chloro-4-methoxybenzyl Alcohol

This robust synthesis involves three main steps: chlorination of the starting alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis to yield the desired primary amine, which is then converted to its hydrochloride salt. This classical approach is known as the Delepine reaction.[1]

Synthetic Pathway of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Quaternary Ammonium Salt Formation cluster_2 Step 3: Hydrolysis cluster_3 Final Salt Formation 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl chloride 3-Chloro-4-methoxybenzyl chloride 3-Chloro-4-methoxybenzyl alcohol->3-Chloro-4-methoxybenzyl chloride POCl₃, THF Quaternary Ammonium Salt Quaternary Ammonium Salt 3-Chloro-4-methoxybenzyl chloride->Quaternary Ammonium Salt Hexamethylenetetramine, EtOH 3-Chloro-4-methoxybenzylamine 3-Chloro-4-methoxybenzylamine Quaternary Ammonium Salt->3-Chloro-4-methoxybenzylamine HCl, H₂O This compound This compound 3-Chloro-4-methoxybenzylamine->this compound HCl

Caption: Synthetic pathway from 3-chloro-4-methoxybenzyl alcohol.

Experimental Protocols

Synthesis from 3-chloro-4-methoxybenzyl alcohol

A detailed protocol for the synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol is as follows:

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride [2][8][10]

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃) to the solution, with a molar ratio of alcohol to POCl₃ of approximately 1:1 to 1:1.5.

  • Heat the reaction mixture to 35-45°C and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt [8][10]

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (urotropine) to the solution in a molar ratio of approximately 1:1 to 1:1.2 of the benzyl chloride.

  • Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

  • Cool the reaction mixture to allow the salt to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry.

Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine [1][8][10]

  • Suspend the quaternary ammonium salt in a mixture of ethanol and hydrochloric acid.

  • Heat the mixture to 40-50°C to induce hydrolysis.

  • After hydrolysis is complete, adjust the pH of the solution to above 7 with a base such as potassium hydroxide to liberate the free amine.

  • The target compound, 3-chloro-4-methoxybenzylamine, can then be isolated through distillation.

Final Step: Formation of the Hydrochloride Salt To obtain this compound, the free amine is treated with hydrochloric acid.

Characterization Workflow

A generalized workflow for the characterization and confirmation of the synthesized this compound is crucial for ensuring the purity and identity of the compound.

Characterization Workflow Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Recrystallization/ Chromatography Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment NMR, IR, MS Final_Product Final_Product Purity_Assessment->Final_Product HPLC, Elemental Analysis

Caption: A typical workflow for compound characterization.

Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key building block in the multi-step synthesis of Avanafil.[2][3] Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway that regulates blood flow.[3]

In the synthesis of Avanafil, 3-chloro-4-methoxybenzylamine hydrochloride participates in a crucial nucleophilic substitution reaction with a pyrimidine derivative.[2] This step is fundamental in constructing the core structure of the Avanafil molecule.

Signaling Pathway of Avanafil (a PDE-5 Inhibitor)

The therapeutic effect of Avanafil is achieved through its interaction with the cGMP signaling pathway. Understanding this mechanism highlights the importance of the molecular structure derived from its precursors, including this compound.

Signaling Pathway of Avanafil Nitric_Oxide Nitric_Oxide Guanylate_Cyclase Guanylate_Cyclase Nitric_Oxide->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 cGMP->PDE5 Relaxation Relaxation cGMP->Relaxation causes smooth muscle GMP GMP PDE5->GMP degrades cGMP to Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the action of Avanafil.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. While its history is not marked by a singular discovery event, its importance has grown with the development of modern therapeutics. The well-defined synthetic routes and a clear understanding of its physicochemical properties have solidified its role as an indispensable intermediate in the production of Avanafil. Future research may uncover new applications for this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride is a primary amine hydrochloride salt, notable as a key intermediate in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and efficiency of the Avanafil manufacturing process. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. These parameters are critical for method development and understanding the compound's behavior.

PropertyValueUnit
Molecular Formula C₈H₁₁Cl₂NO-
Molecular Weight 208.09 g/mol
CAS Number 41965-95-1-
Appearance White to yellow powder-
Melting Point 250-255°C
Boiling Point 263.5°C at 760 mmHg
Flash Point 113.2°C

(Data sourced from commercial supplier information and chemical databases)[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical intermediates.[4][5] This method provides excellent resolution and sensitivity for the analysis of this compound.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Deionized water.

1.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the mobile phase as the diluent to construct a calibration curve.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

The data presented are representative values for a validated HPLC-UV method for a similar analyte and serve as a guideline.[6]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Prepare Calibration Curve B->C D Filter Sample B->D I Quantify against Calibration Curve C->I E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 225 nm F->G H Integrate Peak Area G->H H->I J Report Result I->J

HPLC-UV experimental workflow for quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable technique for the analysis of volatile and thermally stable compounds.[7] For primary amines like this compound, derivatization is often employed to improve peak shape and thermal stability.[8] However, direct injection is also possible with an appropriate column and conditions.

Experimental Protocol

2.1. Instrumentation and Materials

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • This compound reference standard.

  • Methanol (GC grade).

  • Dichloromethane (GC grade).

  • Nitrogen or Helium (high purity) as carrier gas.

2.2. Chromatographic Conditions

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Split Ratio: 20:1.

  • Injection Volume: 1 µL.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in the range of 5-200 µg/mL using methanol.

  • Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range. Ensure the sample is fully dissolved. Centrifuge if particulates are present and transfer the supernatant for analysis.

Data Presentation: GC-FID Method Validation Parameters
ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%

The data presented are representative values for a validated GC-FID method for a similar analyte and serve as a guideline.[9]

Workflow Diagram: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Prepare Calibration Standards B->C D Inject into GC B->D H Quantify against Calibration Curve C->H E Vaporization & Separation (Capillary Column) D->E F Flame Ionization Detection E->F G Integrate Peak Area F->G G->H I Report Concentration H->I

GC-FID experimental workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it an excellent choice for quantifying low levels of the analyte or for analysis in complex matrices.[10]

Experimental Protocol

3.1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

3.2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Similar to HPLC-UV method, but with a faster gradient suitable for UPLC.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 172.05 (for the free base [M+H]⁺).[11]

    • Product Ion (Q3): To be determined by direct infusion of a standard solution (a likely fragment would result from the loss of the aminomethyl group).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of the reference standard and dissolve in 25 mL of 50:50 acetonitrile:water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.1-100 ng/mL using 50:50 acetonitrile:water.

  • Sample Solution: Dilute the sample with 50:50 acetonitrile:water to fall within the calibration curve range. Filter through a 0.22 µm syringe filter.

Data Presentation: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 99.0% - 101.5%
Precision (% RSD) < 5.0%

The data presented are representative values for a validated LC-MS/MS method for a similar analyte and serve as a guideline.[12][13]

Logical Diagram: Analyte Detection by LC-MS/MS

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC Sample Injection Analyte Elutes from C18 Column ESI Electrospray Ionization (ESI+) Forms [M+H]⁺ ions LC:port->ESI Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 172.05) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ion Q2->Q3 Detector Detector Measures Ion Intensity Q3->Detector

Logical flow of analyte detection in LC-MS/MS.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable options for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The HPLC-UV method is suitable for routine quality control, while the GC-FID method offers an alternative for purity assessment. The LC-MS/MS method is ideal for applications requiring high sensitivity and specificity, such as trace-level impurity analysis. All methods should be fully validated according to ICH guidelines or equivalent standards before implementation in a regulated environment.

References

HPLC-UV method for (3-Chloro-4-methoxyphenyl)methanaminium chloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the analysis of (3-Chloro-4-methoxyphenyl)methanaminium chloride is essential for quality control and research purposes. This document provides a detailed application note and protocol for the determination of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is based on established principles for the analysis of related aromatic amines and is intended to serve as a robust starting point for method development and validation.

Application Note

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this starting material. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of small organic molecules due to its high resolution, sensitivity, and accuracy.[2] This application note describes a reversed-phase HPLC-UV method for the quantitative analysis of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[3] The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape and ensure the analyte is in its protonated form. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong response. Based on structurally similar compounds, a wavelength of 225 nm is a suitable starting point for detection.[3]

Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Preparation of Sample Solution

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range of the standard solutions.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC-UV Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 225 nm
Run Time 10 minutes

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

Table 1: Quantitative Data Summary for a Hypothetical Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 14.5212543010.0
Standard 24.5125105020.0
Standard 34.5350210040.0
Sample 14.5218876515.1
Sample 24.5137654330.0

Visualizations

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Inject Inject into HPLC Dissolve_Standard->Inject Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

Logical_Relationship Analyte Analyte in Sample Matrix Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (C18) Stationary_Phase->Separation Mobile_Phase Mobile Phase (ACN/Water) Mobile_Phase->Separation Detection UV Detection Separation->Detection Signal Chromatographic Peak Detection->Signal

Caption: Principle of chromatographic separation.

References

Application Notes and Protocols for (3-Chloro-4-methoxyphenyl)methanaminium chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride, also known as 3-chloro-4-methoxybenzylamine hydrochloride, is a key chemical intermediate with significant applications in pharmaceutical synthesis.[1][2][3] Its structural features, including a substituted benzene ring, make it a valuable building block for complex organic molecules.[1] The presence of the chloro and methoxy groups can critically influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] The primary and most well-documented application of this reagent is in the multi-step synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][4]

Application in the Synthesis of Avanafil Intermediate

This compound serves as a crucial precursor in the synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate, a key intermediate in the production of Avanafil.[4][5] This reaction is a nucleophilic aromatic substitution where the primary amine of (3-Chloro-4-methoxyphenyl)methanamine displaces a chlorine atom on the pyrimidine ring.[1]

Experimental Data
Reactant 1Reactant 2ProductSolventBaseReaction TimeYield
(3-Chloro-4-methoxyphenyl)methanamineEthyl 4-chloro-2-methylthiopyrimidine-5-carboxylateEthyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylateAcetoneTriethylamine3 hours87.0%

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of the title compound involves the chlorination of 4-methoxybenzylamine.[6]

Protocol:

  • 4-methoxybenzylamine is chlorinated using sulfuryl chloride in acetic acid.[6]

  • This method has been reported to produce the desired product in yields of 79-82%.[6]

Another practical, multi-step synthesis starts from 3-chloro-4-methoxybenzyl alcohol.[1][7]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).[1][5]

  • Add phosphorus oxychloride (1.0-1.5 molar equivalents).[5]

  • Heat the reaction mixture to 35-45°C and stir until the reaction is complete, as monitored by an appropriate method (e.g., TLC).[5]

  • Upon completion, perform a suitable work-up to isolate the 3-chloro-4-methoxybenzyl chloride intermediate.[5]

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.[1][5]

  • Add hexamethylenetetramine (urotropine) in a molar ratio of 1:1 to 1:1.2.[1]

  • Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.[5]

Step 3: Hydrolysis to (3-Chloro-4-methoxyphenyl)methanamine

  • The quaternary ammonium salt is hydrolyzed by heating with hydrochloric acid at 40-50°C.[1]

  • After hydrolysis, basify the solution with potassium hydroxide to a pH above 7 to liberate the free amine.[1]

  • The final product can then be isolated and purified.

Synthesis of Avanafil Intermediate: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

This protocol details the nucleophilic substitution reaction using (3-Chloro-4-methoxyphenyl)methanamine.[8]

Materials:

  • (3-Chloro-4-methoxyphenyl)methanamine (45.6 g, 0.27 mol)

  • Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (53.3 g, 0.24 mol)

  • Triethylamine (40.4 g, 0.4 mol)

  • Acetone (430 mL total)

  • Ice-water mixture

  • Ethyl acetate

  • 10% aqueous citric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (3-Chloro-4-methoxyphenyl)methanamine (45.6 g) in 180 mL of acetone.

  • To this solution, add triethylamine (40.4 g).

  • In a separate flask, dissolve ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (53.3 g) in 250 mL of acetone.

  • Slowly add the solution of the pyrimidine derivative dropwise to the amine solution.

  • Allow the reaction to proceed at room temperature for 3 hours.[8]

  • Upon completion, pour the reaction mixture into an ice-water mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and wash three times with 250 mL of 10% aqueous citric acid.[8]

  • Dry the organic layer with anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Dry the resulting white solid product under vacuum. (Yield: 86.0 g, 87.0%).[8]

Signaling Pathway and Mechanism of Action

This compound is a key building block for Avanafil, a PDE5 inhibitor.[1][4] The therapeutic effect of Avanafil is achieved through its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1]

PDE5_Inhibition_Pathway cluster_stimulation Physiological Response to Sexual Stimulation cluster_enzymatic_reaction Enzymatic Cascade cluster_physiological_effect Physiological Effect cluster_inhibition Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase activates GTP GTP cGMP cyclic Guanosine Monophosphate (cGMP) GTP->cGMP converts to Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes Inactive_GMP Inactive 5'-GMP cGMP->Inactive_GMP degrades PDE5 Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Phosphodiesterase-5 (PDE5) Avanafil Avanafil Avanafil->PDE5 inhibits experimental_workflow start Start reagent_prep Prepare Solutions: 1. (3-Chloro-4-methoxyphenyl)methanamine in Acetone with Triethylamine 2. Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate in Acetone start->reagent_prep reaction Reaction: - Add pyrimidine solution to amine solution dropwise - Stir at room temperature for 3 hours reagent_prep->reaction workup Work-up: - Quench with ice-water - Extract with ethyl acetate reaction->workup purification Purification: - Wash organic phase with 10% citric acid - Dry with anhydrous sodium sulfate - Evaporate solvent workup->purification product Final Product: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate purification->product end End product->end

References

Application Notes and Protocols: N-Alkylation of (3-Chloro-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanamine is a valuable building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a key handle for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of lead compounds. N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of a diverse range of substituents, thereby modulating the compound's biological activity, solubility, and metabolic stability.

These application notes provide detailed protocols for two primary methods for the N-alkylation of (3-Chloro-4-methoxyphenyl)methanamine: Reductive Amination and Direct Alkylation with Alkyl Halides . Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which mitigates the risk of over-alkylation commonly observed with direct alkylation.[1][2][3] Direct alkylation, a classic SN2 reaction, remains a straightforward and useful method, particularly when employing specific bases to favor mono-alkylation.[4]

Key Synthetic Strategies

Reductive Amination

This versatile, one-pot reaction involves the formation of an intermediate imine by reacting (3-Chloro-4-methoxyphenyl)methanamine with an aldehyde or ketone. This is followed by an in-situ reduction to the corresponding secondary or tertiary amine. This method is highly efficient and generally produces clean products with good yields.[1][2][3][5]

Direct Alkylation with Alkyl Halides

This approach involves the direct reaction of the amine with an alkyl halide in the presence of a base. While mechanistically simpler, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Careful control of reaction conditions and stoichiometry is crucial for achieving high selectivity for the desired N-alkylated product.[4]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol details the N-alkylation of (3-Chloro-4-methoxyphenyl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1][2]

Materials:

  • (3-Chloro-4-methoxyphenyl)methanamine

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (3-Chloro-4-methoxyphenyl)methanamine (1.0 eq).

  • Dissolve the amine in anhydrous DCM or DCE to a concentration of 0.1-0.2 M.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halide

This protocol describes the direct N-alkylation of (3-Chloro-4-methoxyphenyl)methanamine with an alkyl halide using cesium carbonate as the base to promote mono-alkylation.[4]

Materials:

  • (3-Chloro-4-methoxyphenyl)methanamine

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (3-Chloro-4-methoxyphenyl)methanamine (1.0 eq) and anhydrous ACN or DMF.

  • Add cesium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If ACN was used, concentrate the mixture under reduced pressure. If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

Table 1: Reductive Amination of (3-Chloro-4-methoxyphenyl)methanamine

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1IsobutyraldehydeNaBH(OAc)₃DCE492
2CyclohexanoneNaBH(OAc)₃DCM688
3BenzaldehydeNaBH(OAc)₃DCE395
4AcetoneNaBH(OAc)₃DCM1285

Table 2: Direct Alkylation of (3-Chloro-4-methoxyphenyl)methanamine

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideCs₂CO₃ACN60885
2Ethyl iodideCs₂CO₃DMF701278
3Propyl bromideCs₂CO₃ACN651081
4Methyl iodideCs₂CO₃DMF501675

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis start Start reagents Combine Amine, Solvent, and Aldehyde/Ketone or Base start->reagents add_reagent Add Reducing Agent or Alkyl Halide reagents->add_reagent stir Stir at RT or Heat add_reagent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of (3-Chloro-4-methoxyphenyl)methanamine.

reductive_amination_pathway cluster_imine Imine Formation cluster_reduction Reduction amine (3-Chloro-4-methoxyphenyl)methanamine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->hemiaminal imine Iminium Ion [R-N+=C(R')R''] hemiaminal->imine - H2O product N-Alkylated Amine (R-NH-CH(R')R'') imine->product hydride Hydride Source (e.g., NaBH(OAc)3) hydride->product Hydride Attack

Caption: Reaction pathway for reductive amination.

References

application of (3-Chloro-4-methoxyphenyl)methanaminium chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, specific and detailed medicinal chemistry applications for the compound (3-Chloro-4-methoxyphenyl)methanaminium chloride are not extensively documented in publicly available scientific literature. This suggests that the compound may be a novel area of research, a synthetic intermediate, or a derivative of more widely studied compounds.

However, by examining the applications of its parent amine, 3-Chloro-4-methoxybenzylamine , we can infer potential areas of interest and construct hypothetical protocols for its investigation. 3-Chloro-4-methoxybenzylamine serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Inferred Areas of Application and Research Protocols

The structural motif of a substituted benzylamine is prevalent in medicinal chemistry. The quaternization of the amine to form a methanaminium salt, such as this compound, would significantly alter its physicochemical properties, potentially impacting its solubility, cell permeability, and biological activity. Below are potential applications and research protocols based on the known roles of its precursor.

As a Precursor in the Synthesis of Kinase Inhibitors

The 3-chloro-4-methoxybenzylamine core is a key component in the synthesis of potent inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.

Application Note 1: Synthesis of N-(3-Chloro-4-methoxyphenyl)-N'-aryl Ureas as Potential Kinase Inhibitors

The synthesis of N,N'-disubstituted ureas is a common strategy for developing kinase inhibitors. The 3-chloro-4-methoxyphenyl moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.

Experimental Protocol: Synthesis of a Urea-based Kinase Inhibitor Precursor

This protocol outlines a general procedure for the synthesis of a urea derivative from 3-chloro-4-methoxybenzylamine.

  • Activation of the Amine:

    • Dissolve 1 equivalent of 3-chloro-4-methoxybenzylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add 1.1 equivalents of a carbonylating agent, such as triphosgene or carbonyldiimidazole, at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 0 °C for 1-2 hours to form the isocyanate intermediate.

  • Urea Formation:

    • In a separate flask, dissolve 1 equivalent of the desired aniline derivative in the same aprotic solvent.

    • Slowly add the aniline solution to the isocyanate intermediate mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N,N'-disubstituted urea.

Workflow for Kinase Inhibitor Synthesis

G A 3-Chloro-4-methoxybenzylamine C Isocyanate Intermediate A->C Activation B Carbonylating Agent (e.g., Triphosgene) B->C E N,N'-Disubstituted Urea (Kinase Inhibitor Candidate) C->E Coupling D Aryl Amine D->E

A generalized workflow for the synthesis of urea-based kinase inhibitors.

Application Note 2: Quaternization for Enhanced Solubility or Targeted Delivery

The conversion of 3-chloro-4-methoxybenzylamine to its methanaminium chloride salt introduces a permanent positive charge. This modification can be explored for several purposes in drug design.

Potential Advantages of the Methanaminium Salt:
  • Increased Aqueous Solubility: Quaternary ammonium salts are generally more water-soluble than their corresponding primary, secondary, or tertiary amines. This can be advantageous for formulation and administration.

  • Targeting Anionic Pockets: The positive charge could facilitate interactions with anionic pockets in biological targets, such as the active sites of certain enzymes or receptors.

  • Antimicrobial Activity: Many quaternary ammonium compounds exhibit antimicrobial properties by disrupting cell membranes.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-methylation and quaternization of the parent amine.

  • N-Methylation (Reductive Amination):

    • Dissolve 1 equivalent of 3-chloro-4-methoxybenzylamine in methanol.

    • Add 1.2 equivalents of aqueous formaldehyde (37%).

    • Stir the mixture for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add 1.5 equivalents of sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding water, and extract the N,N-dimethylated product with an organic solvent.

    • Purify the intermediate tertiary amine by column chromatography.

  • Quaternization:

    • Dissolve the purified N,N-dimethyl-3-chloro-4-methoxybenzylamine in a suitable solvent (e.g., acetone or acetonitrile).

    • Add an excess of methyl iodide (or another methylating agent) and stir the mixture at room temperature or with gentle heating.

    • The quaternary ammonium iodide salt will typically precipitate out of the solution.

  • Anion Exchange to Chloride Salt:

    • Collect the precipitate by filtration.

    • To obtain the chloride salt, dissolve the iodide salt in water and pass it through an anion-exchange resin charged with chloride ions.

    • Alternatively, treat a solution of the iodide salt with silver chloride to precipitate silver iodide, leaving the desired chloride salt in solution.

    • Lyophilize or carefully evaporate the solvent to obtain this compound.

Workflow for Synthesis of the Quaternary Ammonium Salt

G A 3-Chloro-4-methoxybenzylamine (Primary Amine) B N,N-Dimethylated Intermediate (Tertiary Amine) A->B Reductive Amination (Formaldehyde, NaBH4) C Quaternary Ammonium Iodide B->C Quaternization (Methyl Iodide) D This compound C->D Anion Exchange

A synthetic pathway for the preparation of the target methanaminium chloride.

Quantitative Data Summary

As there is no direct quantitative biological data available for this compound, the following table presents hypothetical data for a series of related kinase inhibitors derived from its parent amine to illustrate how such data would be presented.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based EC₅₀ (nM)Notes
HYPO-001 EGFR15120Parent compound with 3-chloro-4-methoxybenzylamine core.
HYPO-002 VEGFR2895Analogue with modified urea substituent.
HYPO-003 PDGFRβ25250Different substitution pattern on the second aryl ring.
QM-SALT-01 Target TBDData not availableData not availableThe quaternary methanaminium chloride derivative.

This table is for illustrative purposes only, based on typical data for this class of compounds.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. A logical next step would be its synthesis and subsequent screening against a panel of biological targets to identify potential therapeutic applications. Key areas to investigate would include:

  • Antimicrobial Assays: To determine its efficacy against various bacterial and fungal strains.

  • Kinase Profiling: To assess its activity against a broad panel of human kinases.

  • Cytotoxicity Assays: To evaluate its effect on cancer cell lines and normal cell lines.

  • Ion Channel Modulation: To investigate its potential to block or modulate ion channels, a common activity for quaternary ammonium compounds.

These investigations would help to elucidate the medicinal chemistry potential of this specific compound and guide future drug development efforts.

The Pivotal Role of (3-Chloro-4-methoxyphenyl)methanaminium Chloride in Pharmaceutical Synthesis: Application Notes and Protocols for Avanafil Development

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-4-methoxyphenyl)methanaminium chloride , also known as 3-chloro-4-methoxybenzylamine hydrochloride, serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its primary and most notable application is in the production of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[1][2] The substituted benzene ring of this building block is a common motif in medicinal chemistry, and the presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Avanafil. It also elucidates the signaling pathway of PDE-5 inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt and the free amine are presented below.

PropertyThis compound3-Chloro-4-methoxybenzylamine
CAS Number 41965-95-1115514-77-7
Molecular Formula C₈H₁₁Cl₂NOC₈H₁₀ClNO
Molecular Weight 208.09 g/mol 171.63 g/mol
Appearance White to yellow powderColorless oil
Melting Point 250-255 °C (lit.)Not specified
Purity ≥ 97%≥ 99.3%

Synthesis of this compound

A common and high-yield synthetic route to 3-Chloro-4-methoxybenzylamine involves a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol.[4][5] This method, known as the Delepine reaction, involves the chlorination of the alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis to yield the primary amine.[4]

Experimental Protocol: Synthesis from 3-chloro-4-methoxybenzyl alcohol

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • To a solution of 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF), add phosphorus oxychloride (POCl₃) with a molar ratio of alcohol to POCl₃ of approximately 1:1 to 1:1.5.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.[1]

Step 2: Synthesis of the Quaternary Ammonium Salt

  • Dissolve the 3-chloro-4-methoxybenzyl chloride obtained in the previous step in ethanol.[1]

  • Add urotropine (hexamethylenetetramine) to the solution to form a quaternary ammonium salt. The molar ratio of the benzyl chloride to urotropine is typically 1:1 to 1:1.2.[1]

  • Heat the reaction mixture to 60-70 °C and stir until the salt formation is complete.[1]

Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine

  • Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50 °C.[1]

  • After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.[1]

  • The target compound, 3-chloro-4-methoxybenzylamine, can then be isolated by distillation.[5]

This synthetic route has a reported overall yield of 72-85% and a purity of ≥ 99.3%.[5]

G A 3-Chloro-4-methoxybenzyl alcohol B 3-Chloro-4-methoxybenzyl chloride A->B  POCl₃, THF   C Quaternary Ammonium Salt B->C  Urotropine, Ethanol   D (3-Chloro-4-methoxyphenyl) methanamine C->D  HCl, H₂O then KOH  

Synthesis of 3-Chloro-4-methoxybenzylamine.

Application in the Synthesis of Avanafil

This compound is a key raw material in the multi-step synthesis of Avanafil.[1] A crucial step involves the nucleophilic substitution reaction of this building block with a pyrimidine derivative.[1]

Experimental Protocol: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-methylthiopyrimidine
  • In a reaction flask, dissolve ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.94g, 8.24 mmol) in N,N-dimethylformamide (DMF, 6 mL).[6]

  • Add this compound (2.00g, 9.70 mmol) to the solution.[6]

  • Add triethylamine (6 mL) to the stirred mixture at room temperature.[6]

  • Allow the reaction to proceed at room temperature for 1-2 hours.[6]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.[1]

  • Perform liquid-liquid extraction and separate the organic phase.[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by recrystallization from petroleum ether and ethyl acetate to yield the pure product.[1]

This intermediate subsequently undergoes oxidation, reaction with L-prolinol, esterolysis, and dehydration synthesis to yield Avanafil.[6]

G cluster_0 Avanafil Synthesis Workflow A (3-Chloro-4-methoxyphenyl) methanaminium chloride C Nucleophilic Substitution A->C B 4-Chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine B->C D 4-((3-chloro-4-methoxybenzyl)amino)- 5-ethoxycarbonyl-2-methylthiopyrimidine C->D E Oxidation D->E F Reaction with L-Prolinol E->F G Esterolysis & Dehydration F->G H Avanafil G->H

General workflow for the synthesis of Avanafil.

Mechanism of Action: PDE-5 Inhibition

Avanafil functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] During sexual arousal, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2] Increased levels of cGMP lead to the relaxation of smooth muscles and vasodilation, resulting in penile erection.[2] The PDE5 enzyme is responsible for the degradation of cGMP.[3] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response.[2]

ParameterValue
Target PDE5
IC₅₀ (in vitro) 4.2-5.2 nM (canine lungs), 8.9 nM (human platelets)
Selectivity vs. PDE6 ~100-fold
Selectivity vs. other PDEs >1000-fold

Table of Avanafil's biological activity.[7]

G cluster_0 PDE-5 Inhibitor Signaling Pathway A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase (Activation) B->C D GTP E cGMP (Increased levels) D->E Guanylate Cyclase F Smooth Muscle Relaxation E->F I PDE-5 E->I Degradation G Vasodilation F->G H Erection G->H J Inactive GMP I->J K Avanafil (PDE-5 Inhibitor) K->I Inhibition

Mechanism of action of Avanafil via PDE-5 inhibition.

References

Application Notes and Protocols for Studying the Reaction Kinetics of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its reaction kinetics is crucial for optimizing synthetic routes, ensuring product quality, and meeting regulatory requirements. These application notes provide a comprehensive overview of the experimental setup and protocols for studying the reaction kinetics of this compound. The methodologies described herein are adaptable for various reaction types, including synthesis, degradation, and enzymatic studies.

The primary analytical techniques detailed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Stopped-Flow UV-Vis Spectrophotometry. These methods allow for real-time monitoring of reactant consumption and product formation, providing the necessary data to determine reaction rates, order, and activation parameters.

Experimental Protocols

General Reagent and Sample Preparation

Objective: To prepare stock and working solutions of this compound and other reactants with high precision.

Materials:

  • This compound (analytical grade)

  • Solvent(s) appropriate for the reaction (e.g., deuterated solvent for NMR, HPLC-grade solvent)

  • Other reactants, catalysts, or enzymes as required

  • Volumetric flasks, pipettes, and analytical balance

Protocol:

  • Accurately weigh the required mass of this compound using an analytical balance.

  • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Prepare stock solutions of all other reactants in a similar manner.

  • From the stock solutions, prepare working solutions of the desired concentrations for the kinetic experiments by serial dilution.

  • Ensure all solutions are homogenous and, if necessary, filter them to remove any particulate matter, especially for HPLC and stopped-flow analysis.[1]

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Suitable for monitoring reactions with half-lives ranging from minutes to days.[2] NMR provides detailed structural information and is inherently quantitative without the need for response factors.[3]

Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Thermostatted sample changer

Protocol:

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, add a known volume of the this compound solution.

  • Initiate the reaction by adding a known volume of the other reactant(s) to the NMR tube.

  • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Acquire a series of 1D spectra (e.g., ¹H NMR) at regular time intervals.[4] The time between the start of the reaction and the first data acquisition point should be accurately recorded.[3]

  • Process the spectra to integrate the signals corresponding to the reactant(s) and product(s).

  • The concentration of each species at a given time is proportional to its signal integral.

  • Plot the concentration of the reactant or product versus time to determine the reaction rate.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

Application: A versatile technique for monitoring a wide range of reaction rates and is particularly useful for complex mixtures where chromatographic separation is necessary.[5]

Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Autosampler and thermostatted column compartment

  • Reaction vessel (e.g., jacketed glass reactor with temperature control)

Protocol:

  • Develop an HPLC method capable of separating the reactant(s), product(s), and any potential intermediates. This includes selecting the appropriate column, mobile phase, and detector wavelength.

  • Set up the reaction in a thermostatted vessel.

  • Initiate the reaction by adding the final reactant.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a quenching agent.

  • Inject the quenched sample into the HPLC system.

  • Record the peak areas of the reactant(s) and product(s).

  • Use a pre-established calibration curve to convert peak areas to concentrations.

  • Plot concentration versus time to determine the reaction kinetics. For faster reactions, an online UHPLC setup can be employed with cycle times as low as 1.5 minutes.[6]

Kinetic Analysis of Fast Reactions using Stopped-Flow Spectrophotometry

Application: Ideal for studying rapid reactions in solution with half-lives in the millisecond to second range.[7][8]

Equipment:

  • Stopped-flow instrument coupled with a UV-Vis spectrophotometer

  • Syringes for reactant solutions

Protocol:

  • Prepare two separate solutions, one containing this compound and the other containing the second reactant.

  • Load the solutions into the drive syringes of the stopped-flow apparatus.[9]

  • Set the spectrophotometer to a wavelength where a significant change in absorbance is expected upon reaction. This should be determined from the UV-Vis spectra of the reactants and products.

  • Rapidly inject the two solutions into the mixing chamber, which then flows into the observation cell.[1]

  • The flow is abruptly stopped, and the change in absorbance over time is recorded.[10]

  • The resulting absorbance versus time data can be fitted to appropriate kinetic models to determine the rate constant.

Data Presentation

Quantitative data from kinetic experiments should be organized for clarity and ease of comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Reactant X at 298 K

Time (s)[this compound] (M)[Product] (M)
00.1000.000
600.0850.015
1200.0720.028
1800.0610.039
2400.0520.048
3000.0440.056

Table 2: Summary of Rate Constants at Different Temperatures

Temperature (K)Initial Rate (M/s)Rate Constant, k (s⁻¹)
2982.5 x 10⁻⁴0.0025
3085.1 x 10⁻⁴0.0051
3189.8 x 10⁻⁴0.0098

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for studying the reaction kinetics of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Data Acquisition & Analysis cluster_kinetics 4. Kinetic Parameter Determination prep_reagents Prepare Stock Solutions - this compound - Other Reactants prep_working Prepare Working Solutions prep_reagents->prep_working initiate Initiate Reaction (Mix Reactants) prep_working->initiate monitor Monitor Reaction Progress (e.g., NMR, HPLC, Stopped-Flow) initiate->monitor acquire Acquire Time-Course Data (Spectra, Chromatograms, Absorbance) monitor->acquire process Process Data (Integration, Peak Area, etc.) acquire->process calculate Calculate Concentrations process->calculate plot Plot Concentration vs. Time calculate->plot rate_law Determine Rate Law & Order plot->rate_law rate_constant Calculate Rate Constant (k) rate_law->rate_constant arrhenius Arrhenius Plot (Determine Activation Energy, Ea) rate_constant->arrhenius

Caption: Generalized workflow for studying reaction kinetics.

References

Application Notes and Protocols for In Vitro Assays Involving (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)methanaminium chloride, also known by its synonym 3-Chloro-4-methoxybenzylamine hydrochloride, is a chemical intermediate primarily recognized for its role in the synthesis of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Given its structural benzylamine moiety, a common scaffold in neuropharmacology, this compound and its derivatives are of interest for their potential interactions with various biological targets beyond their use in synthetic chemistry.

These application notes provide a framework for conducting a panel of in vitro assays to characterize the biological activity profile of this compound and related analogs. The protocols detailed below focus on plausible biological targets for benzylamine derivatives, including monoamine transporters and monoamine oxidases, as well as a fundamental assessment of cytotoxicity.

Compound Details:

Property Value
IUPAC Name This compound
Synonyms 3-Chloro-4-methoxybenzylamine hydrochloride
CAS Number 41965-95-1[2]
Molecular Formula C₈H₁₁Cl₂NO[2]

| Molecular Weight | 208.09 g/mol [2] |

Proposed Biological Targets and In Vitro Assays

The chemical structure of this compound suggests potential activity at several key protein families involved in neurotransmission. The following in vitro assays are recommended for an initial biological characterization.

Monoamine Transporter Profiling

Benzylamine derivatives are known to interact with monoamine transporters, which are critical for regulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the synaptic cleft.[3] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[3]

  • Assay 1: Radioligand Binding Assays for Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) Transporters. This assay determines the affinity of the test compound for the monoamine transporters.

  • Assay 2: Synaptosomal Uptake Assays for Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE). This functional assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases.[4]

  • Assay 3: MAO-A and MAO-B Inhibition Assay. This assay measures the potency of the test compound to inhibit the activity of the two major MAO isoforms.

Cytotoxicity Assessment

A fundamental step in the characterization of any compound with potential therapeutic applications is the assessment of its general toxicity to cells.

  • Assay 4: MTT Assay for Cell Viability. This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and the cytotoxic potential of a compound.

Data Presentation

The following tables present representative quantitative data for benzylamine derivatives in the proposed assays. Note that these are example data from structurally related compounds and are intended to provide a comparative context for results obtained with this compound.

Table 1: Representative Monoamine Transporter Binding Affinities (Ki, nM) of Tropane Analogues

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analogue 115.32.435.7
Analogue 28.91.221.4
Analogue 325.15.648.2

Data adapted from a study on nortropane derivatives, which share structural motifs with benzylamines and provide insight into potential structure-activity relationships.[5]

Table 2: Representative Monoamine Oxidase Inhibition (IC₅₀, µM) of Benzylamine-Sulfonamide Derivatives

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Derivative A>1000.041
Derivative B85.20.065
Derivative C>1002.95

Data from a study on novel benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[6]

Table 3: Representative Cytotoxicity (IC₅₀, µM) of Benzylamine Derivatives in Cancer Cell Lines

CompoundA549 IC₅₀ (µM)SW480 IC₅₀ (µM)
Benzylamine Derivative 124.59>100
Benzylamine Derivative 229.59>100

Data from a study on the cytotoxic activity of 2-aminobenzamide derivatives.[7]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the transporter-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of the respective inhibitor instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

Objective: To measure the functional inhibition of DA, 5-HT, and NE uptake by this compound.

Materials:

  • Rat brain tissue (striatum for DA, hippocampus for 5-HT, and cortex for NE).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Henseleit buffer supplemented with glucose, ascorbic acid, and pargyline.

  • Test Compound: this compound.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in the uptake buffer.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the respective radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the inhibition of neurotransmitter uptake at different concentrations.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the IC₅₀ values of this compound for MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (for both MAO-A and MAO-B).

  • Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test Compound: this compound.

  • 96-well microplates and a spectrophotometer or fluorometer.

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to the phosphate buffer. Add the test compound at various concentrations and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 2N NaOH).

  • Detection: Measure the formation of the product, 4-hydroxyquinoline, by spectrophotometry (absorbance at ~316 nm) or fluorometry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound on a selected cell line (e.g., HEK293 or a cancer cell line).

Materials:

  • HEK293 cells or other suitable cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Test Compound: this compound.

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium, add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_target_identification Target Identification cluster_primary_assays Primary In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Compound: (3-Chloro-4-methoxyphenyl) methanaminium chloride binding_assay Radioligand Binding (DAT, SERT, NET) start->binding_assay uptake_assay Synaptosomal Uptake (DA, 5-HT, NE) start->uptake_assay mao_assay MAO Inhibition (MAO-A, MAO-B) start->mao_assay cyto_assay Cytotoxicity (MTT Assay) start->cyto_assay affinity Binding Affinity (Ki) binding_assay->affinity potency Functional Potency (IC50) uptake_assay->potency mao_potency MAO Potency (IC50) mao_assay->mao_potency toxicity Cytotoxicity (IC50) cyto_assay->toxicity profile Biological Activity Profile affinity->profile potency->profile mao_potency->profile toxicity->profile

Caption: Workflow for the in vitro characterization of the test compound.

monoamine_transporter_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle ma_cleft Monoamine vesicle->ma_cleft Release ma Monoamine Neurotransmitter receptor Postsynaptic Receptor ma_cleft->receptor Binding transporter Monoamine Transporter (DAT, SERT, NET) ma_cleft->transporter Reuptake transporter->ma Transport compound (3-Chloro-4-methoxyphenyl) methanaminium chloride compound->transporter Inhibition

Caption: Monoamine transporter signaling and site of potential inhibition.

References

Application Notes and Protocols for (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of (3-Chloro-4-methoxyphenyl)methanaminium chloride (CAS No: 41965-95-1). The information is intended to ensure laboratory safety and maintain the integrity of the compound for research and development purposes, particularly in the synthesis of pharmaceutical agents such as Avanafil.

Chemical and Physical Properties

This compound is a white to yellow powder.[1] It is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.09 g/mol [4]
Appearance White to yellow powder[1]
Melting Point 250-255 °C (lit.)[1][2][4]
Boiling Point 263.5 °C at 760 mmHg[4]
Flash Point 113.2 °C[4]
Solubility Soluble in Methanol[4]
Storage Temperature Inert atmosphere, Room Temperature[4]

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Hazard Classifications:

  • Skin Irritant

  • Serious Eye Irritant

  • Acute Toxicity (Oral)

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Body Protection: Laboratory coat.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

General Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store under an inert atmosphere.

  • Protect from light.

Experimental Protocols

This compound is a key starting material in the synthesis of Avanafil. The following is a representative experimental protocol for a crucial step in this synthesis.

Synthesis of an Avanafil Intermediate

This protocol outlines the nucleophilic substitution reaction between 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine and this compound.

Materials:

  • This compound

  • 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine in N,N-dimethylformamide (DMF).

  • Add this compound to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA) to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water and ethyl acetate to the reaction flask.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Spill and Waste Disposal Procedures

Spill Cleanup

In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Wear appropriate PPE.

    • Gently sweep the solid material to avoid creating dust.

    • Place the spilled material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the area.

    • Ensure the area is well-ventilated.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Chemical Compatibility

The following table provides a general guide to the compatibility of this compound with common laboratory materials. It is recommended to perform specific compatibility testing for critical applications.

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentNo significant effect.
Stainless Steel (304, 316) GoodMay be susceptible to corrosion in the presence of moisture over time.
Polypropylene (PP) GoodSuitable for short-term contact and storage.
Polyethylene (PE) GoodSuitable for short-term contact and storage.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to chemical attack.
Nitrile Rubber GoodRecommended for gloves and seals.
Natural Rubber PoorNot recommended for prolonged contact.
Strong Oxidizing Agents IncompatibleAvoid contact.
Strong Bases IncompatibleMay liberate the free amine.

Visualizations

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh Solid Weigh Solid Work in Ventilated Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Clean Glassware Clean Glassware Perform Reaction->Clean Glassware Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: General laboratory workflow for handling the compound.

G Storage Decision Tree Compound Received Compound Received Check Container Seal Check Container Seal Compound Received->Check Container Seal Store in Designated Area Store in Designated Area Check Container Seal->Store in Designated Area Seal Intact Transfer to Tightly Sealed Container Transfer to Tightly Sealed Container Check Container Seal->Transfer to Tightly Sealed Container Seal Broken Transfer to Tightly Sealed Container->Store in Designated Area

Caption: Decision tree for appropriate storage conditions.

G Chemical Incompatibility Warnings Compound (3-Chloro-4-methoxyphenyl) methanaminium chloride Strong Oxidizing Agents Strong Oxidizing Agents Compound->Strong Oxidizing Agents  Potential for  vigorous reaction Strong Bases Strong Bases Compound->Strong Bases  Liberates  free amine Reactive Metals Reactive Metals Compound->Reactive Metals  Potential for  corrosion with moisture

Caption: Potential chemical incompatibilities to avoid.

References

Safety in Focus: Application Notes and Protocols for Working with Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated aromatic compounds, a class of chemicals integral to various research and development sectors, including pharmaceuticals, necessitate stringent safety protocols due to their potential health hazards. Many of these compounds are classified as persistent organic pollutants and are known for their toxic, carcinogenic, and mutagenic properties.[1][2] This document provides detailed application notes and protocols to ensure the safe handling, use, and disposal of chlorinated aromatic compounds in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before commencing any work with chlorinated aromatic compounds, it is imperative to consult the Safety Data Sheet (SDS) for each specific chemical. Key hazards associated with this class of compounds include:

  • Toxicity: Can cause harm if inhaled, ingested, or absorbed through the skin.[1] Some chlorinated aromatic hydrocarbons have been classified as non-genotoxic carcinogens.[2]

  • Carcinogenicity and Mutagenicity: Several chlorinated polycyclic aromatic hydrocarbons are known to be carcinogenic, mutagenic, and teratogenic.[1]

  • Environmental Persistence: These compounds are often resistant to degradation and can accumulate in the environment.[2]

  • Reactivity: While generally stable, they can react with strong oxidizing agents.

Exposure Limits and Toxicity Data

Adherence to established occupational exposure limits is critical. The following table summarizes key data for representative chlorinated aromatic compounds.

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)LD50 (Oral, Rat)
Chlorobenzene 75 ppm-10 ppm2910 mg/kg
1,2-Dichlorobenzene C 50 ppmC 50 ppm25 ppm500 mg/kg
1,4-Dichlorobenzene 75 ppm-10 ppm500 mg/kg
Polychlorinated Biphenyls (PCBs) (as Aroclor 1242) 1 mg/m³0.001 mg/m³1 mg/m³ (skin)1010 mg/kg
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) ---0.022 mg/kg

Note: This table is not exhaustive. Always refer to the specific SDS for the compound in use. PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; TWA = Time-Weighted Average; C = Ceiling Limit; LD50 = Lethal Dose, 50%.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of chlorinated aromatic compounds, especially volatile compounds or dusty powders, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Designated Area: Establish a designated area for working with these compounds to prevent cross-contamination.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling chlorinated aromatic compounds:

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. However, the specific glove material should be selected based on the chemical's SDS and the glove manufacturer's resistance data.[3][6] Always inspect gloves for defects before use.[6]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat that fastens securely is required. For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection Respirator (if required)If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.[7]

Experimental Protocols

Strict adherence to established protocols is crucial for minimizing exposure and ensuring experimental integrity.

Protocol for Weighing Solid Chlorinated Aromatic Compounds
  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for weighing.[1] Cover the work surface with absorbent bench paper.[8]

  • Taring the Container: Place a labeled, sealable container on the analytical balance and tare it.[9]

  • Transferring the Compound: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of the solid compound into the container using a disposable spatula.[1]

  • Sealing and Weighing: Securely seal the container.[9]

  • Final Weighing: Transport the sealed container back to the balance for the final weight measurement.[9]

  • Cleanup: Dispose of the disposable spatula and any contaminated bench paper in the appropriate solid waste container.[1] Decontaminate the weighing area.

Protocol for Preparing Solutions
  • Preparation: Don all required PPE. Perform all steps within a certified chemical fume hood.[10]

  • Solvent Dispensing: Carefully measure and dispense the required volume of solvent into an appropriate glass container.

  • Adding the Solute: Slowly and carefully add the pre-weighed chlorinated aromatic compound to the solvent to avoid splashing.[11]

  • Dissolving: Gently swirl or stir the mixture until the solute is completely dissolved. If necessary, use a magnetic stirrer at a low speed to prevent aerosol formation.

  • Labeling: Immediately and clearly label the solution with the chemical name, concentration, date, and appropriate hazard warnings.[10]

  • Storage: Store the solution in a properly sealed and labeled container in a designated and compatible storage cabinet.

Toxicity Pathway: Aryl Hydrocarbon Receptor (AhR) Signaling

Many toxic effects of chlorinated aromatic compounds, such as TCDD, are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] The binding of a ligand, like a chlorinated aromatic compound, initiates a cascade of events leading to changes in gene expression that can result in adverse health effects.[13]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorinated Aromatic Compound (Ligand) AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) Ligand->AhR_complex Binds to AhR AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change & Chaperone Dissociation ARNT ARNT AhR_active->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to DNA Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates Toxicity Adverse Cellular Effects & Toxicity Transcription->Toxicity Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a chlorinated aromatic compound.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spills
  • Minor Spill: For a small spill within a chemical fume hood, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

  • Major Spill: Evacuate the laboratory immediately and alert others. Close the laboratory doors and prevent entry. Contact the institution's emergency response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste contaminated with chlorinated aromatic compounds must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, disposable labware) in a designated, labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix chlorinated waste with non-chlorinated solvent waste unless specifically permitted by your institution's waste management guidelines.[15]

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Disposal Protocol
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[14]

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.[14]

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Do not dispose of chlorinated aromatic compounds down the drain or in the regular trash.[14]

By implementing these safety precautions and protocols, researchers can mitigate the risks associated with chlorinated aromatic compounds and maintain a safe and compliant laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Chloro-4-methoxyphenyl)methanaminium chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are several established synthetic routes for this compound. The most prominent methods include:

  • From 3-Chloro-4-methoxybenzyl alcohol: A multi-step, high-yield process involving chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.[1][2][3] This route is well-documented and suitable for larger-scale production where high purity is critical.[1][4][5]

  • Reductive Amination of 3-Chloro-4-methoxybenzaldehyde: A direct approach that converts the aldehyde to the amine using a reducing agent and an ammonia source.[1][4]

  • Reduction of 3-Chloro-4-methoxybenzonitrile: This two-step process involves the synthesis of the nitrile precursor followed by its reduction.[1]

  • Gabriel Synthesis from 3-Chloro-4-methoxybenzyl Chloride: A classic method for preparing primary amines from alkyl halides, which is known for yielding high purity and avoiding over-alkylation.[1]

  • Chlorination of 4-methoxybenzylamine: This method involves the direct chlorination of 4-methoxybenzylamine using a chlorinating agent like sulfuryl chloride.[6]

Q2: Which synthetic route generally provides the highest yield and purity?

A2: The synthetic route starting from 3-chloro-4-methoxybenzyl alcohol is reported to provide a high yield of 72-85% and a purity of 99.3% or higher.[5] This makes it a highly suitable method for large-scale production.[4][5] While other methods like the Gabriel synthesis are known for high purity, the overall yield and scalability might be more advantageous with the benzyl alcohol route.[1]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Several reagents used in the synthesis of this compound are hazardous. It is crucial to:

  • Handle reagents like phosphorus oxychloride, sulfuryl chloride, sodium cyanide, and lithium aluminum hydride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • Be aware of the toxicity of reagents like sodium cyanoborohydride and its byproducts.[4]

  • Follow proper quenching procedures for reactive reagents like lithium aluminum hydride.

Troubleshooting Guides

Route 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This route involves three key stages: chlorination, quaternary ammonium salt formation (Delepine reaction), and hydrolysis.

Issue 1: Low yield in the chlorination of 3-chloro-4-methoxybenzyl alcohol to 3-chloro-4-methoxybenzyl chloride.

Possible Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[2] Ensure the reaction is stirred at the appropriate temperature (35-45°C) until the starting material is consumed.[1][5]
Suboptimal reagent ratioUse a molar ratio of 3-chloro-4-methoxybenzyl alcohol to phosphorus oxychloride between 1:1 and 1:1.5.[2][5]
Moisture in the reactionEnsure all glassware is thoroughly dried and use anhydrous solvents (e.g., THF) as moisture can decompose the phosphorus oxychloride.
Inefficient workupDuring workup, ensure complete extraction of the product into a suitable organic solvent like ethyl acetate.[2] Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before concentrating.[2]

Issue 2: Poor formation of the quaternary ammonium salt.

Possible Cause Recommended Solution
Incorrect stoichiometryThe molar ratio of 3-chloro-4-methoxybenzyl chloride to hexamethylenetetramine (urotropine) should be between 1:1 and 1:1.2.[5]
Insufficient reaction temperatureHeat the reaction mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.[1][5]
Impure 3-chloro-4-methoxybenzyl chlorideEnsure the starting benzyl chloride is of sufficient purity. If necessary, purify the intermediate before proceeding.

Issue 3: Low yield or incomplete hydrolysis of the quaternary ammonium salt.

Possible Cause Recommended Solution
Inadequate hydrolysis conditionsHeat the quaternary ammonium salt with hydrochloric acid to 40-50°C to ensure complete hydrolysis.[2][5]
Incorrect pH for product isolationAfter hydrolysis, adjust the pH of the solution to be above 7 with a base like potassium hydroxide to liberate the free amine for extraction.[2][5]
Product loss during extractionPerform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Route 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

Issue 1: Low conversion of the aldehyde to the amine.

Possible Cause Recommended Solution
Inefficient reducing agentSodium cyanoborohydride is a common reducing agent for this reaction.[4] Ensure it is fresh and active. Other reducing agents like sodium triacetoxyborohydride can also be used, but reaction conditions may need to be adjusted.[7]
Suboptimal reaction conditionsThe reaction is typically stirred overnight at around 60°C.[4] Ensure the temperature and reaction time are adequate.
Imine formation is slowThe formation of the imine intermediate is crucial. Using a large excess of the ammonia source (e.g., ammonium acetate, 10 equivalents) can drive the equilibrium towards imine formation.[4]

Issue 2: Formation of side products.

Possible Cause Recommended Solution
Over-reduction of the aldehydeSodium borohydride can reduce aldehydes, so it should only be added after sufficient time has been allowed for imine formation.[7] Sodium cyanoborohydride is generally preferred as it is less likely to reduce the aldehyde under these conditions.
Formation of secondary or tertiary aminesWhile less common in this specific synthesis, over-alkylation can be an issue in reductive aminations. Using a large excess of the ammonia source helps to minimize this.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Reported Purity (%)
From 3-chloro-4-methoxybenzyl alcohol3-chloro-4-methoxybenzyl alcoholPhosphorus oxychloride, urotropin, HCl, KOH72 - 85[5]≥ 99.3[5]
Reductive Amination3-chloro-4-methoxybenzaldehydeAmmonium acetate, sodium cyanoborohydride~61 (for a related derivative)[4]Not explicitly stated
Chlorination of 4-methoxybenzylamine4-methoxybenzylamineSulfuryl chloride, acetic acid79 - 82[6]Not explicitly stated

Experimental Protocols

Protocol 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This protocol is adapted from multiple sources describing a robust, high-yield synthesis.[1][2][3][5]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (1.0-1.5 molar equivalents) to the solution.

  • Heat the reaction mixture to 35-45°C and stir until the reaction is complete, as monitored by TLC.[1][2]

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.[2]

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

  • Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents) to the solution.[5]

  • Heat the mixture to 60-75°C to form the quaternary ammonium salt.[1][5]

  • Cool the mixture and filter the precipitated salt. Wash with cold ethanol and dry.

Step 3: Hydrolysis to (3-Chloro-4-methoxyphenyl)methanamine

  • Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to 40-50°C to effect hydrolysis.[5]

  • After the reaction is complete, cool the mixture and adjust the pH to above 7 with potassium hydroxide.[2][5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the free amine.

Step 4: Formation of this compound

  • Dissolve the obtained amine in a suitable solvent (e.g., diethyl ether).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with a non-polar solvent, and dry to obtain this compound.

Protocol 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This protocol is based on a general procedure for reductive amination.[4]

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add sodium cyanoborohydride (2 equivalents) to the solution.

  • Stir the reaction mixture overnight at 60°C.[4]

  • Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash it twice with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude amine.

  • Follow Step 4 from Protocol 1 to form the hydrochloride salt.

Visualizations

Synthesis_Workflow_From_Alcohol cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation 3-Chloro-4-methoxybenzyl_alcohol 3-Chloro-4-methoxybenzyl alcohol POCl3 POCl₃, THF 35-45°C 3-Chloro-4-methoxybenzyl_chloride 3-Chloro-4-methoxybenzyl chloride POCl3->3-Chloro-4-methoxybenzyl_chloride Urotropine Hexamethylenetetramine, Ethanol, 60-75°C Quaternary_Ammonium_Salt Quaternary Ammonium Salt Urotropine->Quaternary_Ammonium_Salt HCl HCl, H₂O, 40-50°C then KOH Amine_Product (3-Chloro-4-methoxyphenyl) methanamine HCl->Amine_Product HCl_gas HCl (gas or solution) Final_Product (3-Chloro-4-methoxyphenyl) methanaminium chloride HCl_gas->Final_Product

Caption: Synthesis workflow from 3-chloro-4-methoxybenzyl alcohol.

Reductive_Amination_Workflow cluster_start Starting Material cluster_reaction Reductive Amination cluster_salt_formation Salt Formation Aldehyde 3-Chloro-4-methoxy- benzaldehyde Reagents NH₄OAc, NaBH₃CN Methanol, 60°C Amine_Product (3-Chloro-4-methoxyphenyl) methanamine Reagents->Amine_Product HCl_gas HCl (gas or solution) Final_Product (3-Chloro-4-methoxyphenyl) methanaminium chloride HCl_gas->Final_Product

Caption: Reductive amination synthesis workflow.

Troubleshooting_Logic Low_Yield Low Final Yield Check_Step1 Investigate Step 1: Chlorination Low_Yield->Check_Step1 Check_Step2 Investigate Step 2: Salt Formation Low_Yield->Check_Step2 Check_Step3 Investigate Step 3: Hydrolysis Low_Yield->Check_Step3 Check_Step4 Investigate Step 4: Purification/Isolation Low_Yield->Check_Step4 Incomplete_Reaction Incomplete Reaction? (Check TLC) Check_Step1->Incomplete_Reaction Possible Cause Reagent_Ratio Incorrect Stoichiometry? Check_Step1->Reagent_Ratio Possible Cause Reaction_Conditions Suboptimal Temperature/ Time? Check_Step1->Reaction_Conditions Possible Cause Check_Step2->Reagent_Ratio Check_Step2->Reaction_Conditions Check_Step3->Reaction_Conditions Workup_Issues Inefficient Workup/ Extraction? Check_Step3->Workup_Issues Check_Step4->Workup_Issues

Caption: Troubleshooting decision tree for low yield.

References

purification challenges of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with (3-Chloro-4-methoxyphenyl)methanaminium chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Precipitate or Failure to Crystallize During Recrystallization

Problem: Upon cooling the recrystallization solvent, the product either oils out as a viscous liquid or fails to crystallize altogether.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the solvent may be too high or too low. Amine salts are generally polar and require polar solvents like ethanol, methanol, or water for recrystallization.[1]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.[2]
Presence of Impurities Impurities can inhibit crystal formation.[1] Consider a pre-purification step such as an aqueous wash or a quick column chromatography of the free base before converting it to the hydrochloride salt.
Cooling Rate Too Fast Rapid cooling can lead to the formation of an oil or a precipitate instead of crystals.[3] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Low Melting Point Impurities The presence of impurities can significantly lower the melting point of the mixture, leading to oiling out.[2] An additional purification step may be necessary.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of the crude salt in various polar solvents (e.g., ethanol, isopropanol, methanol/water mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner wall of the flask with a glass rod or introduce a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize the yield.[2][3]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

G start Oily Precipitate or No Crystallization cause1 Inappropriate Solvent? start->cause1 cause2 Supersaturation? start->cause2 cause3 Impurities Present? start->cause3 cause4 Cooling Too Fast? start->cause4 solution1 Select a more appropriate polar solvent (e.g., Ethanol, Methanol/Water) cause1->solution1 Yes solution2 Scratch flask or add seed crystal cause2->solution2 Yes solution3 Pre-purify free base (wash/chromatography) cause3->solution3 Yes solution4 Allow slow cooling to room temperature before ice bath cause4->solution4 Yes

Issue 2: Persistent Impurities After Recrystallization

Problem: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple recrystallization attempts.

Possible Causes & Solutions:

CauseSolution
Co-crystallization of Impurities Impurities with similar structures and polarities to the desired compound may co-crystallize.
Unreacted Starting Materials The synthesis may not have gone to completion, leaving unreacted starting materials such as 3-chloro-4-methoxybenzyl alcohol.[4]
Side-products from Synthesis Side-reactions during the synthesis can generate impurities that are difficult to remove by recrystallization alone.[5]
Degradation of the Compound The compound may be degrading during purification, especially if exposed to high temperatures for extended periods.

Purification Strategy:

  • Convert to Free Base: Dissolve the impure hydrochloride salt in water and basify the solution (e.g., with NaOH or K2CO3) to a pH above 10. Extract the free base, (3-Chloro-4-methoxyphenyl)methanamine, into an organic solvent like ethyl acetate or dichloromethane.[4]

  • Purify the Free Base:

    • Aqueous Wash: Wash the organic extract with brine to remove water-soluble impurities.

    • Column Chromatography: For hard-to-remove impurities, column chromatography on silica gel is effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used.[6]

  • Re-formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The pure hydrochloride salt should precipitate out.

  • Final Recrystallization: If necessary, perform a final recrystallization of the hydrochloride salt as described in Issue 1.

G start Impure this compound step1 Convert to Free Base (Basify and Extract) start->step1 step2 Purify Free Base step1->step2 step2a Aqueous Wash step2->step2a step2b Column Chromatography step2->step2b step3 Re-form Hydrochloride Salt (Add HCl) step2a->step3 step2b->step3 end Pure this compound step3->end

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route. If synthesized from 3-chloro-4-methoxybenzyl alcohol, potential impurities include:

  • Unreacted 3-chloro-4-methoxybenzyl alcohol: The starting material for the synthesis.[4]

  • 3-chloro-4-methoxybenzyl chloride: An intermediate in the synthesis.[4]

  • Over-alkylation products: Formation of secondary or tertiary amines if the reaction conditions are not well-controlled.

  • Positional isomers: Depending on the chlorination step of the precursor, other isomers may be present.[5]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white or pale yellow powder.[7] Its melting point is reported to be in the range of 250-255 °C.[7] A broad or depressed melting point can be an indication of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for quantifying the purity and detecting non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify organic impurities.[9]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify impurities.[9]

Illustrative Purity Data Comparison

The following table presents illustrative HPLC data for a sample of this compound before and after purification.

SamplePurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)
Crude Product 92.53.1 (Unreacted Alcohol)1.8 (Benzyl Chloride Intermediate)
After Recrystallization 98.20.50.3
After Free-Basing & Chromatography >99.5Not DetectedNot Detected

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Q4: My purified this compound is a fine powder that is difficult to handle. How can I obtain larger crystals?

A4: To obtain larger crystals, a slow crystallization process is crucial.[3] After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed over a longer period. Covering the flask to slow down solvent evaporation can also help. Avoid rapid cooling in an ice bath until a significant amount of crystalline material has already formed at room temperature.[3]

Q5: Can I use column chromatography to directly purify the hydrochloride salt?

A5: Direct purification of highly polar amine salts on standard silica gel can be challenging due to strong adsorption, leading to poor separation and recovery. It is generally more effective to purify the less polar free base by column chromatography and then convert it back to the hydrochloride salt.[1] If direct purification of the salt is attempted, alternative stationary phases like alumina or amine-functionalized silica may provide better results.[1]

References

troubleshooting side reactions in the synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is compiled from established chemical synthesis principles and relevant literature for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The most common routes include:

  • From 3-Chloro-4-methoxybenzyl alcohol: This is a high-yield, multi-step process that involves the chlorination of the benzyl alcohol, followed by the formation of a quaternary ammonium salt with hexamethylenetetramine, and subsequent hydrolysis to the primary amine.[1]

  • Reductive Amination of 3-Chloro-4-methoxybenzaldehyde: This is a more direct approach where the aldehyde is converted to the amine using a reducing agent and an ammonia source.[1][2][3]

  • Reduction of 3-Chloro-4-methoxybenzonitrile: This route involves the synthesis of the corresponding benzonitrile followed by its reduction to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Gabriel Synthesis: This method involves the reaction of potassium phthalimide with 3-chloro-4-methoxybenzyl chloride, followed by the liberation of the primary amine.[1][4]

Q2: What is the primary application of this compound?

A2: this compound, also known as 3-chloro-4-methoxybenzylamine hydrochloride, is a key intermediate in the synthesis of Avanafil.[5][6][7] Avanafil is a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[5][6]

Q3: How is the final hydrochloride salt typically formed and purified?

A3: The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid. Purification can be achieved through recrystallization from a suitable solvent system, such as methanol/acetone or by washing the filtered crystals with dilute hydrochloric acid or water to remove by-produced ammonium salts.[8][9] The purity of the final product can be assessed using techniques like HPLC and GC-MS.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Action(s)
Poor quality of starting materials Ensure all starting materials and reagents are of high purity and are dry, as moisture can interfere with many of the reactions.
Inefficient reduction (Reductive Amination/Nitrile Reduction) Optimize the choice and amount of reducing agent. For reductive amination, consider using selective reagents like sodium triacetoxyborohydride to avoid over-reduction.[10] For nitrile reduction, ensure the complete reaction by monitoring with TLC or HPLC.
Incomplete hydrolysis of the quaternary ammonium salt Ensure the hydrolysis is carried out under the recommended conditions (e.g., with hydrochloric acid at 40-50°C) and for a sufficient duration.[1][11]
Loss of product during workup During extraction, ensure the pH is appropriately adjusted to either the free amine or the salt form to prevent loss into the wrong phase. Back-extract the aqueous layers to recover any dissolved product.
Formation of Side Products
Observed Side Product Potential Cause Recommended Action(s)
Secondary Amine (bis(3-chloro-4-methoxyphenyl)methanamine) Over-alkylation of the primary amine product with the starting benzyl halide or reaction of the primary amine with the intermediate imine in reductive amination.[12]Use a large excess of ammonia in reductive amination.[2] For syntheses involving a benzyl halide, add the halide slowly to the ammonia source. The Gabriel synthesis is an excellent alternative to avoid over-alkylation.[4]
3-Chloro-4-methoxybenzyl alcohol Incomplete conversion of the starting alcohol or hydrolysis of the intermediate benzyl chloride.Ensure the initial chlorination reaction goes to completion. Minimize exposure to water during the workup of the benzyl chloride intermediate.
Imines or Hydrobenzamides Incomplete reduction of the imine intermediate in reductive amination. Reaction of the aldehyde with ammonia can form hydrobenzamides.[13]Ensure sufficient reducing agent is used and the reaction is allowed to proceed to completion. The reducing agent should be added after the imine has formed in an indirect reductive amination.[13]
Purification Challenges
Issue Potential Cause Recommended Action(s)
Difficulty in filtering the hydrochloride salt Formation of very small crystals.[8]Optimize the crystallization conditions. Cooling the solution slowly and using a mixed solvent system can promote the growth of larger crystals.
Product is an oil instead of a solid Presence of impurities that are depressing the melting point.Purify the free amine by distillation before salt formation.[14] Alternatively, purify the hydrochloride salt by recrystallization from a different solvent system.
Contamination with ammonium salts By-products from the use of hexamethylenetetramine or ammonia.Wash the crude hydrochloride salt with water or dilute hydrochloric acid to remove water-soluble ammonium salts.[8][9]

Experimental Protocols

Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This route is a reliable method for producing high-purity product.[1][11]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran.

  • Add phosphorus oxychloride (1.0-1.5 molar equivalents).

  • Heat the reaction mixture to 35-45°C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction and perform an aqueous workup to isolate the crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (1.0-1.2 molar equivalents).

  • Heat the mixture to 60-75°C to form the quaternary ammonium salt.[1]

Step 3: Hydrolysis to (3-Chloro-4-methoxyphenyl)methanamine

  • Subject the quaternary ammonium salt to hydrolysis with hydrochloric acid at 40-50°C.[1][11]

  • After hydrolysis, basify the reaction mixture with potassium hydroxide to a pH greater than 7.

  • Isolate the free amine, for example, by distillation.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ether).

  • Add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.

  • Collect the precipitated this compound by filtration and dry.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_final Final Product 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl alcohol Benzyl Chloride Intermediate Benzyl Chloride Intermediate 3-Chloro-4-methoxybenzyl alcohol->Benzyl Chloride Intermediate POCl₃, THF 3-Chloro-4-methoxybenzaldehyde 3-Chloro-4-methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-Chloro-4-methoxybenzaldehyde->Imine Intermediate NH₃ Quaternary Ammonium Salt Quaternary Ammonium Salt Benzyl Chloride Intermediate->Quaternary Ammonium Salt Hexamethylenetetramine Free Amine Free Amine Quaternary Ammonium Salt->Free Amine HCl, H₂O then KOH Imine Intermediate->Free Amine Reducing Agent (e.g., NaBH(OAc)₃) Hydrochloride Salt Hydrochloride Salt Free Amine->Hydrochloride Salt HCl

Caption: Synthetic routes to this compound.

Troubleshooting_Side_Reactions Start Side Product Observed Identify Side Product Identify Main Side Product Start->Identify Side Product Secondary Amine Secondary Amine Formation Identify Side Product->Secondary Amine Dimer observed Unreacted Starting Material Incomplete Reaction Identify Side Product->Unreacted Starting Material Starting material present Imine/Hydrobenzamide Incomplete Reduction Identify Side Product->Imine/Hydrobenzamide Intermediate observed Action1 Use Gabriel Synthesis or a large excess of NH₃ Secondary Amine->Action1 Action2 Increase reaction time/temperature or check reagent purity Unreacted Starting Material->Action2 Action3 Ensure sufficient reducing agent and complete reaction Imine/Hydrobenzamide->Action3

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Optimizing the Synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Impure Starting Materials: The starting aldehyde, 3-chloro-4-methoxybenzaldehyde, can oxidize to benzoic acid if exposed to air, which can inhibit the reaction.[1]Wash the benzaldehyde with an aqueous sodium carbonate solution prior to use to remove any acidic impurities.[1] Ensure all other reagents are of high purity.
Suboptimal Reaction Temperature: Many reductive amination reactions proceed at room temperature, but some may require heating to reach completion.[2]If the reaction is sluggish at room temperature, try gentle heating. For the multi-step synthesis from the corresponding benzyl alcohol, specific temperature ranges are crucial for each step to ensure high yield.[3][4]
Inefficient Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium triacetoxyborohydride (STAB) is sensitive to water.[2][5]For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and selectivity, leading to higher yields and fewer side products.[2] If using NaBH₄, it should be added after the imine has had sufficient time to form.[2][5]
Incorrect pH: The pH of the reaction medium is crucial for imine formation and subsequent reduction. The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[2][6]Use a mildly acidic catalyst or ensure the reaction conditions maintain a pH within the optimal range. For instance, using ammonium acetate can help buffer the reaction.[7]

Problem 2: Formation of Impurities and Side Products

Potential CauseRecommended Solution
Over-alkylation: Formation of secondary and tertiary amines is a common side reaction, especially in reductive amination.[3][8]To minimize over-alkylation, a stepwise procedure can be employed where the imine is formed first, followed by the addition of the reducing agent.[8] The Gabriel synthesis is another route that inherently avoids over-alkylation.[3]
Reduction of Starting Aldehyde: Stronger reducing agents like NaBH₄ can reduce the starting 3-chloro-4-methoxybenzaldehyde to the corresponding alcohol.[2]Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl group.[2][6]
Co-elution of Product and Starting Materials: During purification, the product may co-elute with unreacted starting materials due to similar polarities.[2]Employ an acid-base extraction during workup. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the purified amine product by extraction with an organic solvent.[2]

Problem 3: Difficulties During Workup and Purification

Potential CauseRecommended Solution
Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult.[2]Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[2]
Isolation of the Hydrochloride Salt: Difficulty in precipitating the final hydrochloride salt.After synthesizing the free amine, dissolve it in a suitable solvent and treat it with a solution of HCl in an appropriate solvent (e.g., HCl in Et₂O or isopropanol) to precipitate the this compound salt.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways. The first is the direct reductive amination of 3-chloro-4-methoxybenzaldehyde.[3][7] The second is a multi-step synthesis starting from 3-chloro-4-methoxybenzyl alcohol, which involves chlorination, formation of a quaternary ammonium salt with hexamethylenetetramine, and subsequent hydrolysis (the Delepine reaction).[3][4][10] The final step in both routes is the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Q2: How do I choose the best synthetic route?

A2: The choice of route depends on factors like desired scale, purity requirements, and available starting materials. The multi-step synthesis from 3-chloro-4-methoxybenzyl alcohol is reported to provide higher yields (72-85%) and purity (>99.3%).[3][4] Reductive amination is a more direct approach, but yields may be lower and it can be prone to side reactions like over-alkylation.[3][7]

Q3: Which reducing agent is most suitable for the reductive amination of 3-chloro-4-methoxybenzaldehyde?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations due to its mild and selective nature, which minimizes side reactions such as the reduction of the starting aldehyde.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2][6] Sodium borohydride (NaBH₄) is a stronger reducing agent and should be used with caution to avoid reducing the aldehyde starting material.[2][5]

Q4: What is the final step to form the methanaminium chloride salt?

A4: Once the free base, (3-Chloro-4-methoxyphenyl)methanamine, is synthesized and purified, it is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, this compound.[9]

Data Presentation: Comparison of Synthetic Routes

ParameterMethod 1: Reductive AminationMethod 2: From 3-chloro-4-methoxybenzyl alcohol
Starting Material 3-Chloro-4-methoxybenzaldehyde3-chloro-4-methoxybenzyl alcohol
Key Reagents Ammonium acetate, sodium cyanoborohydridePhosphorus oxychloride, urotropin, hydrochloric acid, potassium hydroxide
Overall Yield ~61% (for a related derivative)[7]72-85%[3][4]
Reported Purity Generally a high-purity method≥ 99.3%[3][4]
Advantages Direct, one-pot reactionHigh reported yield and purity, suitable for large-scale production.[3][7]
Disadvantages Use of toxic cyanoborohydride, potential for over-alkylation.[3][7]Multi-step process.[7]

Experimental Protocols

Protocol 1: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde [7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Addition of Reducing Agent: To the solution from step 1, add sodium cyanoborohydride (2 equivalents).

  • Reaction: Stir the reaction mixture overnight at 60°C.

  • Work-up: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer and wash it twice with water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

  • Salt Formation: Dissolve the purified amine in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.

Protocol 2: Synthesis from 3-chloro-4-methoxybenzyl alcohol [3][4]

  • Step 1: Chlorination:

    • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

    • Add phosphorus oxychloride (1-1.5 equivalents) to the solution.

    • Heat the reaction mixture to 35-45°C and stir until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the 3-chloro-4-methoxybenzyl chloride intermediate.

  • Step 2: Formation of the Quaternary Ammonium Salt:

    • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

    • Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents).

    • Heat the mixture to 60-75°C to form the quaternary ammonium salt.

  • Step 3: Hydrolysis:

    • Subject the quaternary ammonium salt to hydrolysis with hydrochloric acid at a temperature of 40-50°C.

    • After hydrolysis, basify the reaction mixture with potassium hydroxide to a pH greater than 7.

    • Isolate the final product, (3-Chloro-4-methoxyphenyl)methanamine, by distillation.

  • Step 4: Salt Formation:

    • Dissolve the purified amine in a suitable solvent and add a solution of HCl to precipitate this compound.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product Aldehyde 3-Chloro-4-methoxy- benzaldehyde Imine_Formation In-situ Imine Formation Aldehyde->Imine_Formation Amine_Source Ammonium Acetate Amine_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Workup Aqueous Workup (EtOAc/Water) Reduction->Workup Reducing_Agent NaBH3CN Reducing_Agent->Reduction Solvent Methanol Solvent->Imine_Formation Purification Distillation or Chromatography Workup->Purification Free_Base (3-Chloro-4-methoxy- phenyl)methanamine Purification->Free_Base Salt_Formation HCl Addition Free_Base->Salt_Formation Final_Product (3-Chloro-4-methoxy- phenyl)methanaminium chloride Salt_Formation->Final_Product

Caption: Workflow for the reductive amination synthesis route.

Multi_Step_Synthesis_Workflow Start 3-Chloro-4-methoxy- benzyl alcohol Step1 Chlorination (POCl3, THF, 35-45°C) Start->Step1 Intermediate1 3-Chloro-4-methoxy- benzyl chloride Step1->Intermediate1 Step2 Quaternary Salt Formation (Hexamethylenetetramine, EtOH, 60-75°C) Intermediate1->Step2 Intermediate2 Quaternary Ammonium Salt Step2->Intermediate2 Step3 Hydrolysis (HCl, 40-50°C) Intermediate2->Step3 Workup Basification (KOH) & Distillation Step3->Workup Free_Base (3-Chloro-4-methoxy- phenyl)methanamine Workup->Free_Base Salt_Formation HCl Addition Free_Base->Salt_Formation Final_Product (3-Chloro-4-methoxy- phenyl)methanaminium chloride Salt_Formation->Final_Product

Caption: Workflow for the multi-step synthesis from benzyl alcohol.

Troubleshooting_Logic Problem Low Yield or Impurity Formation Check1 Check Starting Material Purity Problem->Check1 Check2 Evaluate Reducing Agent & Conditions Problem->Check2 Check3 Optimize Reaction Parameters (pH, Temp) Problem->Check3 Check4 Refine Workup & Purification Problem->Check4 Solution1 Wash Aldehyde with Na2CO3 Check1->Solution1 Solution2 Use Milder Agent (e.g., NaBH(OAc)3) Check2->Solution2 Solution3 Adjust pH to 4-7, Gentle Heating Check3->Solution3 Solution4 Acid-Base Extraction, Use Brine for Emulsions Check4->Solution4

Caption: Logical troubleshooting flow for common synthesis issues.

References

degradation issues of (3-Chloro-4-methoxyphenyl)methanaminium chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (3-Chloro-4-methoxyphenyl)methanaminium chloride. Below are troubleshooting guides and frequently asked questions to address potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change in solutions of this compound is a common indicator of degradation. The primary cause is often oxidation of the methoxy group or other parts of the molecule, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light, high temperatures, or the presence of oxidizing agents in the solvent or headspace.

Q2: I am observing a decrease in the concentration of my stock solution over time. What are the likely degradation pathways?

A2: The decrease in concentration is likely due to chemical degradation. For this compound, two probable degradation pathways are hydrolysis and oxidation. Hydrolysis may occur at the methoxy group under acidic or basic conditions, while oxidation can affect the aromatic ring and the benzylic amine. The stability of the compound is significantly influenced by the pH, temperature, and light exposure of the solution.

Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions should be prepared fresh using high-purity, degassed solvents. It is recommended to store solutions at low temperatures (2-8 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil. The pH of the solution should be maintained in the neutral to slightly acidic range, as extreme pH values can catalyze hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Formation of degradation products.Analyze the degradation products using mass spectrometry (MS) to identify their structures. Adjust storage conditions (e.g., lower temperature, protect from light) to improve stability.
Precipitate formation in the solution Poor solubility or formation of insoluble degradation products.Verify the solubility of the compound in the chosen solvent at the experimental concentration. If solubility is not the issue, the precipitate is likely a degradation product.
Inconsistent results in biological assays Degradation of the active compound leading to lower effective concentrations.Prepare fresh solutions before each experiment. Perform a stability study under your specific experimental conditions to determine the degradation rate.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent system under various stress conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., water, PBS, DMSO)
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Temperature-controlled incubator
  • Photostability chamber

2. Procedure:

  • Prepare a stock solution of this compound of known concentration.
  • Aliquot the stock solution into several vials.
  • Subject the vials to different stress conditions:
  • Temperature: Store vials at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
  • Light: Expose vials to controlled light conditions in a photostability chamber.
  • pH: Adjust the pH of the solution to different values (e.g., pH 3, pH 7, pH 9).
  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

6. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products of this compound.

1. Materials:

  • Degraded sample of this compound solution
  • LC-MS system

2. Procedure:

  • Inject the degraded sample into the LC-MS system.
  • Separate the components of the mixture using a suitable chromatographic method.
  • Analyze the eluting components by mass spectrometry to determine their mass-to-charge ratio (m/z).
  • Propose structures for the degradation products based on their mass spectra and the known degradation pathways of similar compounds.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product (3-Chloro-4-hydroxyphenyl)methanaminium chloride parent->hydrolysis_product H2O, Acid/Base oxidation_product_1 Oxidized Species A parent->oxidation_product_1 O2, Light oxidation_product_2 Oxidized Species B oxidation_product_1->oxidation_product_2 Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Temp, Light, pH) prep->stress sample Sample at Time Points stress->sample analyze HPLC/LC-MS Analysis sample->analyze data Data Analysis (Degradation Rate, Product ID) analyze->data

overcoming solubility problems of (3-Chloro-4-methoxyphenyl)methanaminium chloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (3-Chloro-4-methoxyphenyl)methanaminium chloride (CAS: 41965-95-1) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the hydrochloride salt of the organic base 3-chloro-4-methoxybenzylamine.[1] It is a white to off-white solid.[1][2][3] The hydrochloride salt form is commonly used to improve the aqueous solubility of the parent amine.[4][5]

Q2: What is the primary application of this compound?

A2: This compound is a key intermediate in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Therefore, its use in research is often related to the development and screening of PDE5 inhibitors or similar molecular scaffolds.

Q3: What are the known solubility properties of this compound?

Troubleshooting Guide: Overcoming Solubility Issues

Users may encounter precipitation of this compound when preparing stock solutions or diluting them into aqueous assay buffers. The following guide provides a systematic approach to resolving these issues.

Table 1: Solvent and Stock Solution Troubleshooting
IssuePotential CauseRecommended Solution
Compound does not dissolve in aqueous buffer (e.g., PBS). Low intrinsic aqueous solubility of the salt form, especially at neutral pH.1. Adjust pH: Lowering the pH of the aqueous buffer (e.g., to pH 4-5) can increase the solubility of amine hydrochloride salts. However, ensure the final assay pH is compatible with your biological system. 2. Use an organic co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or methanol and then dilute it into your aqueous buffer.
Precipitation occurs when diluting a DMSO/Methanol stock solution into aqueous buffer. The compound is "crashing out" as the solvent polarity changes. The final concentration in the assay exceeds its solubility limit in the mixed-solvent system.1. Decrease the final concentration: Test a lower final concentration of the compound in your assay. 2. Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO or methanol (e.g., from 0.5% to 1%) can help maintain solubility. 3. Change the dilution method: Add the stock solution to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can initiate precipitation.[8] 4. Use a different co-solvent: Consider using ethanol or propylene glycol if DMSO or methanol are not suitable for your assay.
The prepared solution is cloudy or forms a precipitate over time. The compound has limited stability in the chosen solvent or is slowly precipitating at that concentration and temperature.1. Prepare fresh solutions: Always prepare working solutions fresh from a concentrated stock just before use. 2. Store stock solutions properly: Store concentrated organic stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Filter the solution: If immediate use is required, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding to the assay.
Logical Flow for Solubility Testing

The following diagram outlines a systematic workflow for determining the optimal solvent and concentration for your experiment.

G cluster_0 Step 1: Prepare High-Concentration Stock cluster_1 Step 2: Test Dilution in Assay Buffer cluster_2 Step 3: Troubleshooting cluster_3 Step 4: Final Protocol start Start with (3-Chloro-4-methoxyphenyl) methanaminium chloride powder prep_dmso Prepare 100 mM stock in 100% DMSO start->prep_dmso prep_metoh Prepare 100 mM stock in 100% Methanol start->prep_metoh dilute Serially dilute stock solution into aqueous assay buffer (e.g., PBS, pH 7.4) prep_dmso->dilute Use DMSO stock prep_metoh->dilute Use Methanol stock observe Precipitation Observed? dilute->observe lower_conc Lower final assay concentration observe->lower_conc Yes success Proceed with Experiment observe->success No lower_conc->dilute adjust_ph Adjust buffer pH (e.g., to pH 6.0) lower_conc->adjust_ph inc_cosolvent Increase co-solvent % (if assay tolerates) lower_conc->inc_cosolvent adjust_ph->dilute inc_cosolvent->dilute

Caption: Decision tree for optimizing compound solubility.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general method for preparing solutions of this compound for in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Tare a sterile microcentrifuge tube.

    • Weigh out approximately 20.8 mg of this compound (Molecular Weight: 208.09 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., add 1 mL of DMSO for 20.8 mg of compound).

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

    • Store this stock solution in small, single-use aliquots at -20°C.

  • Prepare Working Solutions in Assay Buffer:

    • Thaw an aliquot of the 100 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution into the pre-warmed (37°C) aqueous assay buffer to achieve the desired final concentrations.

    • Crucial Step: Add the DMSO stock solution to the buffer while vortexing the buffer to ensure rapid and even dispersion, which helps prevent precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitation.

    • Use the working solutions immediately in your assay. Do not store aqueous working solutions for extended periods.

Protocol 2: Generic PDE5 Inhibition Screening Assay (Fluorescence Polarization)

Given that the compound is an intermediate for the PDE5 inhibitor Avanafil, a common application would be screening for PDE5 inhibition. This protocol describes a generic fluorescence polarization (FP) assay for this purpose.

Principle: This assay measures the inhibition of PDE5-mediated hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP). When the small FAM-cGMP is hydrolyzed, it binds to a large binding agent, causing an increase in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, resulting in a low polarization signal.

Materials:

  • Recombinant Human PDE5A1 enzyme

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compound working solutions

  • Positive control (e.g., Sildenafil)

  • 384-well black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add 5 µL of PDE Assay Buffer to all wells.

  • Add 1 µL of test compound working solution, positive control, or vehicle (e.g., 0.5% DMSO in buffer) to the appropriate wells.

  • Add 5 µL of diluted PDE5A1 enzyme in assay buffer to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to these wells instead.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of FAM-cGMP substrate solution to all wells.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 5 µL of Binding Agent to all wells.

  • Incubate for 30 minutes at room temperature.

  • Read the fluorescence polarization (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the percent inhibition for each well relative to the positive and negative controls and determine the IC₅₀ value for active compounds.

Potential Assay Interferences

The chemical structure of this compound suggests potential for interference in certain assay formats.

Table 2: Potential Assay Interferences and Mitigation Strategies
Interference TypeStructural BasisPotential ImpactMitigation Strategy
Fluorescence Interference The substituted benzene ring is a fluorophore.The compound may be intrinsically fluorescent (autofluorescent) at the excitation and emission wavelengths of the assay's reporter fluorophore, leading to false-positive or false-negative results.1. Spectral Scan: Measure the excitation and emission spectra of the compound to see if they overlap with your assay's fluorophores. 2. Pre-read Plate: Before adding assay reagents, read the plate containing only the compound and buffer to measure its background fluorescence. 3. Use a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Using a red-shifted dye (e.g., Cy5) can often avoid this interference.
Absorbance Interference (Inner Filter Effect) The aromatic ring absorbs UV and potentially visible light.If the compound's absorbance spectrum overlaps with the excitation or emission wavelength of a fluorescent probe, it can quench the signal, leading to a false-negative result (apparent inhibition).1. Measure Absorbance Spectrum: Determine the UV-Vis absorbance spectrum of the compound. 2. Use Lower Concentrations: The inner filter effect is concentration-dependent. 3. Use a different detection method: Consider an orthogonal assay with a different readout, such as a luminescence or label-free method.
Chemical Reactivity The benzylamine moiety could potentially be reactive.Although generally stable, under certain conditions, primary amines can react with assay components, particularly those containing aldehyde or ketone groups.1. Include DTT: For enzymatic assays, including a reducing agent like Dithiothreitol (DTT) in the buffer can help identify compounds acting through non-specific thiol reactivity. 2. Pre-incubation Test: Pre-incubating the compound with the enzyme and then washing it away before adding the substrate can help determine if the inhibition is irreversible (covalent) or reversible.

Signaling Pathway Diagram

As this compound is a precursor to the PDE5 inhibitor Avanafil, understanding the NO/cGMP signaling pathway is crucial.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the site of PDE5 inhibition.

References

Technical Support Center: (3-Chloro-4-methoxyphenyl)methanaminium chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride. The information is designed to help minimize impurities and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s) Analytical Method for Detection
Low or No Product Yield Inefficient imine formation (Reductive Amination): The equilibrium between the aldehyde/ketone and the amine may favor the starting materials.[1]- Add a dehydrating agent (e.g., molecular sieves, Ti(iPrO)₄) to remove water and drive the equilibrium towards the imine.[2] - A small amount of a weak acid catalyst (e.g., acetic acid) can facilitate imine formation.[3]TLC, ¹H NMR
Inactive reducing agent: The hydride reagent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded.- Use a fresh batch of the reducing agent. - Ensure proper storage of the reducing agent under anhydrous conditions.Check the purity of the reducing agent by standard analytical methods.
Incomplete chlorination of benzyl alcohol: The conversion of the starting alcohol to the benzyl chloride intermediate is incomplete.- Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the alcohol (typically 1:1 to 1:1.5).[4] - Increase the reaction time or temperature as monitored by TLC.TLC, GC-MS
Poor hydrolysis of the quaternary ammonium salt (Delepine Reaction): Incomplete breakdown of the urotropine complex.[4][5]- Ensure acidic conditions are maintained during hydrolysis (e.g., using hydrochloric acid).[4][5] - Increase the reaction time or temperature (typically 40-50°C).[4]TLC, LC-MS
Presence of Starting Material Impurity Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Optimize reaction conditions (time, temperature, stoichiometry) as needed.TLC, HPLC, GC-MS
Presence of Over-alkylation Products (Secondary/Tertiary Amines) Reaction of the primary amine product with the starting material (e.g., benzyl chloride or aldehyde). This is a common issue in amine synthesis.[6][7][8]- Use a large excess of the ammonia source in reductive amination. - For synthesis from benzyl chloride, add the chloride slowly to the ammonia source to maintain a low concentration of the alkylating agent. - The Gabriel synthesis is an alternative route that avoids over-alkylation.[9]LC-MS, GC-MS
Presence of (3-Chloro-4-methoxyphenyl)methanol Impurity Reduction of the starting aldehyde (Reductive Amination): The reducing agent can reduce the aldehyde directly to the alcohol, a common side reaction.[10]- Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine.[1] - Pre-form the imine before adding the reducing agent.TLC, GC-MS, ¹H NMR
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent. - Perform an acid-base extraction. The amine product will be soluble in the aqueous acidic phase, while non-basic impurities remain in the organic phase.[11] - After extraction, basify the aqueous layer and extract the free amine with an organic solvent.
Formation of an emulsion during extraction. - Add brine (saturated NaCl solution) to break up the emulsion.
Product streaks on silica gel during column chromatography. - Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to prevent streaking.[11] - Consider using basic alumina for chromatography.[11]
Difficulty in precipitating the hydrochloride salt. - Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or a compatible solvent.[11][12] - Cool the solution to promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic routes are:

  • A multi-step synthesis from 3-chloro-4-methoxybenzyl alcohol: This involves the chlorination of the alcohol, followed by the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), and subsequent hydrolysis to yield the primary amine (a Delepine reaction).[4][5][9][13] This method is reported to have a high yield (72-85%) and purity (≥ 99.3%).[13]

  • Reductive amination of 3-chloro-4-methoxybenzaldehyde: This method directly converts the aldehyde to the amine using an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride).[1][8][13]

Q2: How can I avoid the formation of the corresponding alcohol as a byproduct during reductive amination?

A2: The formation of (3-Chloro-4-methoxyphenyl)methanol is a common side reaction where the starting aldehyde is reduced.[10] To minimize this:

  • Use a milder reducing agent that is more selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

  • Allow for the complete formation of the imine intermediate before introducing the reducing agent. This can be monitored by TLC or ¹H NMR.

Q3: What causes the formation of secondary and tertiary amine impurities, and how can I prevent them?

A3: Over-alkylation occurs when the newly formed primary amine product reacts with the starting alkylating agent (e.g., 3-chloro-4-methoxybenzyl chloride) or the aldehyde/imine intermediate.[6][7][8] To prevent this:

  • When using an alkyl halide, use a large excess of ammonia to increase the probability that the alkyl halide will react with ammonia rather than the amine product.[6]

  • Alternatively, the Gabriel synthesis, which utilizes phthalimide, is an effective method for preparing primary amines while avoiding over-alkylation.[9]

Q4: What is the best way to purify the final product?

A4: Purification of the free amine, 3-chloro-4-methoxybenzenemethanamine, can be achieved through:

  • Acid-base extraction: Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or KOH) to regenerate the free amine, which is then extracted with an organic solvent.[11]

  • Column chromatography: If impurities are still present, flash chromatography on silica gel can be performed. To prevent streaking, it is often recommended to add a small amount of triethylamine to the eluent.[11]

The final product, this compound, is then obtained by dissolving the purified free amine in a suitable solvent and precipitating the hydrochloride salt by adding a solution of HCl.[11][12]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[4] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol (Delepine Reaction)

This protocol is a three-step process involving chlorination, quaternary salt formation, and hydrolysis.[5][13]

Step 1: Synthesis of 3-Chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃) (1.0–1.5 equivalents) to the solution.

  • Heat the reaction mixture to 35–45°C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

  • Add hexamethylenetetramine (urotropine) (1.0–1.2 equivalents).

  • Heat the mixture to 60–75°C to form the quaternary ammonium salt, which will precipitate.

  • Cool the mixture and filter the precipitate.

  • Wash the solid with cold ethanol and dry.

Step 3: Hydrolysis to 3-Chloro-4-methoxybenzenemethanamine

  • Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to 40–50°C until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to >7 with an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer and concentrate under reduced pressure to yield the crude 3-chloro-4-methoxybenzenemethanamine.

Protocol 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This protocol describes a one-pot synthesis of the target amine.[13]

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) (2 equivalents) to the solution.

  • Stir the reaction mixture at 60°C overnight.

  • Cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash it twice with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Visualizations

experimental_workflow_delepine cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Hydrolysis & Purification start 3-Chloro-4-methoxybenzyl alcohol reagent1 POCl₃, THF product1 3-Chloro-4-methoxybenzyl chloride reagent1->product1 35-45°C reagent2 Hexamethylenetetramine, Ethanol product2 Quaternary Ammonium Salt product1->product2 reagent2->product2 60-75°C reagent3 HCl, H₂O, EtOH product3 3-Chloro-4-methoxy- benzenemethanamine product2->product3 reagent3->product3 40-50°C reagent4 HCl (in ether) final_product (3-Chloro-4-methoxyphenyl) methanaminium chloride reagent4->final_product Precipitation troubleshooting_logic start Low Product Yield? cause1 Inefficient Imine Formation? start->cause1 Check Reaction Intermediates cause2 Aldehyde Reduction to Alcohol? start->cause2 Analyze Byproducts cause3 Over-alkylation? start->cause3 Analyze Byproducts solution1 Add dehydrating agent or weak acid catalyst. cause1->solution1 Yes solution2 Use selective reducing agent (e.g., NaBH(OAc)₃). cause2->solution2 Yes solution3 Use excess NH₃ source or Gabriel Synthesis. cause3->solution3 Yes

References

Technical Support Center: Synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in pharmaceutical manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Chlorination of 3-Chloro-4-methoxybenzyl alcohol

  • Question: We are experiencing lower than expected yields during the chlorination of 3-chloro-4-methoxybenzyl alcohol to form 3-chloro-4-methoxybenzyl chloride. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or the formation of side products. Here are some troubleshooting steps:

    • Reagent Quality: Ensure the phosphorus oxychloride (POCl₃) is of high purity and has not been exposed to moisture, which can reduce its reactivity.

    • Reaction Temperature: The reaction temperature should be carefully controlled. A common range is 35-45°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of impurities.

    • Molar Ratio: The molar ratio of 3-chloro-4-methoxybenzyl alcohol to phosphorus oxychloride is crucial. A typical ratio is between 1:1 and 1:1.5.[2][3] An insufficient amount of POCl₃ will result in unreacted starting material.

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to ensure the reaction has gone to completion before workup.[2]

    • Workup Procedure: During the quench with water or a bicarbonate solution, ensure the temperature is controlled to prevent hydrolysis of the product back to the alcohol.

Issue 2: Incomplete Formation of the Quaternary Ammonium Salt

  • Question: The formation of the quaternary ammonium salt from 3-chloro-4-methoxybenzyl chloride and hexamethylenetetramine (urotropine) is sluggish and appears incomplete. How can we improve this step?

  • Answer: Incomplete salt formation can be due to several factors:

    • Reaction Temperature: This step typically requires heating. A temperature range of 60-75°C is often employed to drive the reaction to completion.[1][3]

    • Molar Ratio: The molar ratio of 3-chloro-4-methoxybenzyl chloride to hexamethylenetetramine should be approximately 1:1 to 1:1.2.[2][3] Using a slight excess of hexamethylenetetramine can help ensure complete conversion of the benzyl chloride.

    • Solvent: Ethanol is a commonly used solvent for this reaction.[2][3] Ensure the solvent is of appropriate grade and is dry.

    • Purity of Starting Material: Impurities in the 3-chloro-4-methoxybenzyl chloride from the previous step can interfere with the reaction. Ensure the starting material is of sufficient purity.

Issue 3: Low Yield and Impurities in the Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

  • Question: We are attempting a reductive amination of 3-chloro-4-methoxybenzaldehyde to synthesize the target amine, but the yields are low and we observe several impurities. What are the common pitfalls?

  • Answer: Reductive amination can be a powerful method, but it is sensitive to reaction conditions. Here are some troubleshooting tips:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation.[4][5] NaBH₃CN is effective but generates toxic cyanide byproducts.[4] NaBH(OAc)₃ is often preferred for its milder nature. Sodium borohydride (NaBH₄) can also be used, but it must be added after the imine has formed, as it can reduce the starting aldehyde.[5]

    • pH Control: The pH of the reaction mixture is critical for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.[6]

    • Ammonia Source: An excess of the ammonia source, such as ammonium acetate (typically around 10 equivalents), is often used to drive the equilibrium towards imine formation.[4]

    • Reaction Temperature and Time: The reaction may require heating (e.g., 60°C) and can take several hours to overnight for completion.[4]

    • Side Reactions: A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol.[7] Monitoring the reaction by TLC or LCMS can help in optimizing the reaction conditions to minimize this.

Issue 4: Challenges in Scaling Up the Synthesis

  • Question: We have a successful lab-scale procedure, but we are facing issues with yield and purity upon scaling up. What should we consider?

  • Answer: Scaling up a chemical synthesis often introduces new challenges that are not apparent at the lab scale. Key areas to focus on include:

    • Heat Transfer: Exothermic reactions can become difficult to control in large reactors due to a lower surface area-to-volume ratio.[8][9] This can lead to localized overheating, resulting in side reactions and impurity formation. Ensure the reactor has adequate cooling capacity.

    • Mixing Efficiency: Inefficient mixing in large vessels can lead to localized concentration gradients, affecting reaction rates and selectivity.[8][10] The type of stirrer and stirring speed may need to be adjusted for the larger scale.

    • Addition Rates: The rate of addition of reagents can have a significant impact on the reaction outcome at a larger scale. Slow and controlled addition is often necessary to manage exotherms and maintain reaction selectivity.

    • Workup and Isolation: Procedures like extractions and filtrations can be more challenging at scale. The efficiency of phase separation and washing of filter cakes may decrease, leading to impurities in the final product.[8]

    • Crystallization and Polymorphism: The cooling profile during crystallization can influence the crystal form of the final product, which is a critical consideration in pharmaceutical applications. New crystal forms may appear upon scaling up.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are several established synthetic routes:

  • From 3-Chloro-4-methoxybenzyl Alcohol: This is a high-yield, multi-step process involving chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis. It is considered suitable for large-scale production.[1][2]

  • Reductive Amination of 3-Chloro-4-methoxybenzaldehyde: A direct method that converts the aldehyde to the amine using a reducing agent and an ammonia source.[1]

  • Reduction of 3-Chloro-4-methoxybenzonitrile: This is a two-step process that involves the synthesis of the nitrile precursor followed by its reduction.[1]

  • Gabriel Synthesis from 3-Chloro-4-methoxybenzyl Chloride: A classic method for preparing primary amines that avoids over-alkylation.[1]

  • Direct Chlorination of 4-methoxybenzylamine: This method uses a chlorinating agent like sulfuryl chloride to directly chlorinate the aromatic ring.[11]

Q2: What are the typical yields for the synthesis starting from 3-chloro-4-methoxybenzyl alcohol?

A2: This route is reported to have high overall yields, typically in the range of 72-85%, with a purity of 99.3% or higher, making it suitable for industrial production.[3][4]

Q3: Are there any significant safety concerns when scaling up this synthesis?

A3: Yes, several safety aspects need careful consideration during scale-up:

  • Exothermic Reactions: The chlorination and hydrolysis steps can be exothermic. Poor heat management at a large scale can lead to a runaway reaction.[9][10]

  • Use of Hazardous Reagents: Reagents like phosphorus oxychloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Pressure Build-up: Some reactions may evolve gases, which can lead to a pressure build-up in a sealed reactor if not properly vented.[10]

Q4: How can the purity of the final product be improved?

A4: The purity of this compound can be enhanced through:

  • Careful control of reaction conditions to minimize the formation of side products.

  • Efficient workup procedures to remove unreacted starting materials and reagents.

  • Recrystallization of the final hydrochloride salt from a suitable solvent system.

  • Distillation of the free amine before salt formation.[3]

Quantitative Data Summary

Table 1: Comparison of Key Synthetic Routes

ParameterRoute 1: From Benzyl AlcoholRoute 2: Reductive Amination
Starting Material 3-Chloro-4-methoxybenzyl alcohol3-Chloro-4-methoxybenzaldehyde
Key Reagents Phosphorus oxychloride, hexamethylenetetramine, HCl, KOHAmmonium acetate, sodium cyanoborohydride
Overall Yield 72-85%[3][4]~61% (for a related derivative)[4]
Reported Purity ≥ 99.3%[3][4]Not explicitly stated for the target molecule
Advantages High reported yield and purity, suitable for large-scale production.[4]A powerful and reliable method for C-N bond formation.[4]
Disadvantages Multi-step process.[4]Use of toxic cyanoborohydride and its byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This protocol is based on a widely reported high-yield method.[2][3]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • To a solution of 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran, add phosphorus oxychloride (1.0-1.5 molar equivalents).

  • Heat the reaction mixture to 35-45°C.[1]

  • Monitor the reaction by TLC until completion.

  • Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution while controlling the temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (1.0-1.2 molar equivalents).[2][3]

  • Heat the mixture to 60-75°C to form the quaternary ammonium salt.[1][3]

  • Cool the reaction mixture and filter the precipitated salt.

  • Wash the salt with cold ethanol and dry.

Step 3: Hydrolysis to 3-Chloro-4-methoxybenzylamine

  • Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to 40-50°C to effect hydrolysis.[3]

  • After hydrolysis is complete, cool the reaction mixture.

  • Adjust the pH of the solution to above 7 with potassium hydroxide to liberate the free amine.[2][3]

  • Extract the amine with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude amine.

Step 4: Formation of this compound

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether).

  • Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete.

  • Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.

Visualizations

experimental_workflow_synthesis_from_alcohol cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Hydrolysis & Salt Formation start_material 3-Chloro-4-methoxybenzyl alcohol intermediate1 3-Chloro-4-methoxybenzyl chloride start_material->intermediate1 35-45°C reagent1 POCl₃, THF reagent1->intermediate1 intermediate2 Quaternary Ammonium Salt intermediate1->intermediate2 60-75°C reagent2 Hexamethylenetetramine, Ethanol reagent2->intermediate2 final_product (3-Chloro-4-methoxyphenyl) methanaminium chloride intermediate2->final_product 40-50°C reagent3 1. HCl, H₂O 2. KOH 3. HCl (for salt) reagent3->final_product

Caption: Workflow for the synthesis of this compound from the corresponding benzyl alcohol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Purity Issue cause1 Incorrect Temperature issue->cause1 cause2 Improper Molar Ratios issue->cause2 cause3 Poor Reagent Quality issue->cause3 cause4 Inefficient Mixing (Scale-up) issue->cause4 cause5 Incomplete Reaction issue->cause5 solution1 Calibrate & Control Temperature cause1->solution1 solution2 Verify Stoichiometry cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3 solution4 Optimize Stirring Parameters cause4->solution4 solution5 Monitor Reaction (TLC/LCMS) cause5->solution5

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

enhancing the stability of (3-Chloro-4-methoxyphenyl)methanaminium chloride for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Long-Term Storage of (3-Chloro-4-methoxyphenyl)methanaminium chloride

This technical support center provides guidance on . Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound at 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air, which can lead to degradation. Inert gas blanketing, such as with argon or nitrogen, can further enhance stability by minimizing oxidative degradation.

Q2: What are the common degradation pathways for this compound?

Substituted benzylammonium chlorides like this compound can be susceptible to several degradation pathways, including:

  • Oxidation: The methoxy group and the aromatic ring can be sensitive to oxidation, especially in the presence of light, air, and certain metal ions. This can lead to the formation of colored impurities.

  • Hygroscopicity: The chloride salt form can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can accelerate other degradation reactions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is crucial to store the compound in amber vials or other light-blocking containers.

Q3: Which solvents are recommended for dissolving this compound for short-term use and long-term storage of solutions?

For short-term experimental use, high-purity polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol are often suitable. However, for long-term storage of solutions, it is generally not recommended as solutes can degrade more rapidly in solution. If solution storage is necessary, use of anhydrous aprotic solvents, stored at low temperatures (-20°C or -80°C) under an inert atmosphere, may be considered. A preliminary stability study in the chosen solvent is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing) Oxidation or photodegradation.Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C.
Poor Solubility in Recommended Solvents Compound may have degraded or absorbed moisture.Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If moisture absorption is suspected, dry the compound under vacuum.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration.Perform a purity check of the stored compound before use. Prepare fresh solutions for each experiment from a solid stock that has been properly stored.
Precipitation in Stored Solutions Solvent evaporation or exceeding the solubility limit at storage temperature.Ensure the container is tightly sealed. If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the reference standard of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the stored sample.

    • Dissolve in 1 mL of the same solvent as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample is calculated by comparing the peak area of the main compound to the total peak area of all components.

Visual Diagrams

G cluster_storage Long-Term Storage Workflow start Receive Compound store Store at 2-8°C Tightly Sealed Amber Vial Under Inert Gas start->store periodic_check Periodic Purity Check (e.g., every 6 months) store->periodic_check pass Purity > 98%? periodic_check->pass Yes fail Purity < 98%? periodic_check->fail No use Use in Experiment pass->use dispose dispose fail->dispose Quarantine and Consider Re-purification or Disposal

Caption: Workflow for the long-term storage and periodic quality control of the compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_purity Assess Purity of Stored Compound (HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure fresh_solution Prepare Fresh Solution from Solid Stock is_pure->fresh_solution Yes new_stock Use a New Batch of Compound is_pure->new_stock No other_factors Investigate Other Experimental Parameters (e.g., reagents, instrument) fresh_solution->other_factors

Validation & Comparative

confirming the structure of (3-Chloro-4-methoxyphenyl)methanaminium chloride by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

While a public crystal structure for (3-Chloro-4-methoxyphenyl)methanaminium chloride is not currently available in crystallographic databases, this guide provides a comprehensive comparison of analytical techniques for the structural elucidation of similar small molecules. We will use the publicly available crystal structure of the closely related compound, (4-Methoxyphenyl)methanaminium chloride, as a case study to highlight the definitive structural information that X-ray crystallography provides.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins the understanding of its chemical properties, biological activity, and potential interactions with therapeutic targets. Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination. This guide compares its capabilities with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

At a Glance: Comparing Structural Analysis Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While spectroscopic methods provide valuable insights into the connectivity and functional groups of a molecule, X-ray crystallography delivers a definitive atomic-level map of the solid-state structure.

TechniqueInformation ProvidedSample RequirementsStrengthsWeaknesses
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry.Single, well-ordered crystal (typically >0.1 mm).Unambiguous and highly detailed structural information.[1]Crystal growth can be challenging; provides a static picture of the solid-state structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond and through-space), chemical environment of nuclei, relative stereochemistry.Soluble sample in a deuterated solvent (typically 5-10 mg).[3]Provides detailed information about the structure in solution and molecular dynamics.Does not provide absolute stereochemistry; spectra can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Small amount of sample, often in solution.High sensitivity; provides molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid or liquid sample.Fast and simple; good for identifying key functional groups.Provides limited information on the overall molecular structure.

Case Study: Structural Insights from X-ray Crystallography

To illustrate the detailed information obtainable from X-ray crystallography, we present data from the crystal structure of (4-Methoxyphenyl)methanaminium chloride , a structural analog of the topic compound.

Crystal Data and Structure Refinement for (4-Methoxyphenyl)methanaminium chloride[3]
ParameterValue
Chemical FormulaC₈H₁₂NO⁺·Cl⁻
Molecular Weight173.64 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 11.4234(11) Å, b = 8.9384(9) Å, c = 8.9490(9) Å
β = 105.904(1)°
Volume878.78(15) ų
Temperature100 K
Selected Bond Lengths and Angles for (4-Methoxyphenyl)methanaminium chloride
Bond/AngleLength (Å) / Angle (°)
C(1)-O(1)1.3637(11)
C(8)-O(1)1.4362(12)
C(aromatic)-C(aromatic) (avg.)1.385
C(7)-N(1)1.481(1)
C(4)-C(7)1.505(1)
O(1)-C(1)-C(2)120.39(9)
C(1)-O(1)-C(8)117.58(8)
N(1)-C(7)-C(4)111.48(8)

Data extracted from the CIF file for (4-Methoxyphenyl)methanaminium chloride.[3]

This level of precision in bond lengths and angles is unattainable with other routine analytical methods and is crucial for understanding the molecule's conformation and potential intermolecular interactions.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are outlines of typical experimental protocols for the discussed techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A single crystal of the compound is grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.[3]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to best fit the experimental data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied.

  • Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically µg/mL to ng/mL).

  • Infusion: The sample solution is introduced into the ESI source via a syringe pump or as the eluent from a liquid chromatography system.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates or using an ATR accessory.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then correlated with the presence of specific functional groups.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for structural elucidation.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Fig. 1: Experimental workflow for single-crystal X-ray crystallography.

structure_elucidation_flow cluster_spectroscopy Spectroscopic Analysis cluster_deduction Structure Deduction cluster_confirmation Unambiguous Confirmation ms Mass Spectrometry (Molecular Formula) proposed Proposed Structure(s) ms->proposed ir IR Spectroscopy (Functional Groups) ir->proposed nmr NMR Spectroscopy (Connectivity) nmr->proposed xray X-ray Crystallography proposed->xray Requires confirmation confirmed Confirmed 3D Structure (Absolute Stereochemistry) xray->confirmed

Fig. 2: Logical workflow for small molecule structure elucidation.

References

A Comparative Analysis of (3-Chloro-4-methoxyphenyl)methanaminium chloride and Structurally Related Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, against a selection of structurally similar benzylamine compounds.[1][2] While direct comparative experimental data for this compound is limited due to its primary role as a synthetic precursor, this guide extrapolates its potential characteristics based on established structure-activity relationships within the broader class of benzylamine derivatives. The information is supported by physicochemical data and findings from studies on analogous structures, offering a valuable resource for hypothesis generation and future research.

Introduction to Benzylamine Derivatives

Benzylamine and its derivatives are a versatile class of organic compounds characterized by a benzyl group attached to an amine. This structural motif serves as a scaffold for a wide array of chemical modifications, leading to compounds with diverse pharmacological activities.[3] These activities include antimicrobial, anticancer, and modulatory effects on various G-protein coupled receptors and enzymes.[3] The nature and position of substituents on the phenyl ring, as well as modifications to the amine group, profoundly influence the biological properties of these compounds.

This guide focuses on comparing this compound with three related compounds: the parent molecule Benzylamine, 4-Methoxybenzylamine, and 3,4-Dichlorobenzylamine. The selection allows for an examination of the effects of electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the physicochemical and potential biological properties of the benzylamine core.

Physicochemical Properties

The physicochemical properties of these compounds, such as molecular weight, boiling point, and solubility, are crucial for their reactivity in synthesis and their potential pharmacokinetic profiles. A summary of these properties is presented in the table below.

PropertyThis compoundBenzylamine4-Methoxybenzylamine3,4-Dichlorobenzylamine
CAS Number 41965-95-1100-46-92393-23-9102-49-8
Molecular Formula C₈H₁₁Cl₂NOC₇H₉NC₈H₁₁NOC₇H₇Cl₂N
Molecular Weight 208.09 g/mol 107.15 g/mol [3]137.18 g/mol [4]176.04 g/mol
Appearance White to yellow powderColorless liquid[3][5]Clear colorless to slightly yellow liquid[4][6]Liquid
Boiling Point Not available185 °C[3][7]236-237 °C[4][8]Not available
Melting Point 250-255 °C (lit.)[1]10 °C[5][7]-10 °C[4][8]Not available
Density Not available0.981 g/cm³[3]1.05 g/mL[4][8]1.32 g/mL
Solubility in Water Not availableMiscible[7]Highly soluble[9]Not available
pKa Not available9.34[7]~9.30 (predicted)[4]Not available

Comparative Biological and Chemical Activity

While this compound is primarily noted for its role in synthesizing Avanafil, the broader class of benzylamine derivatives has been explored for various biological activities. The substitutions on the phenyl ring significantly influence these activities.

  • This compound : The primary documented application is as a crucial intermediate in the synthesis of Avanafil. The chloro and methoxy substituents are integral to the final structure and activity of Avanafil as a PDE5 inhibitor.

  • Benzylamine : The unsubstituted parent compound, benzylamine, serves as a substrate for monoamine oxidase B (MAO-B).[10] It has also been investigated for its anorectic effects.[11] Furthermore, benzylamine and its derivatives are known to exhibit antimicrobial properties.[3][12][13]

  • 4-Methoxybenzylamine : The methoxy group is an electron-donating group which can influence the reactivity and biological interactions of the molecule. 4-Methoxybenzylamine is used in the synthesis of various pharmaceuticals and agrochemicals.[9][14] Fatty acid amides derived from 4-methoxybenzylamine have shown antimicrobial activity.[15]

  • 3,4-Dichlorobenzylamine : The two chloro substituents are electron-withdrawing, which can significantly alter the electronic properties of the benzene ring and the basicity of the amine group compared to the other compounds. This modification can impact its interaction with biological targets.

The following diagram illustrates the structural relationships between the compared compounds.

G cluster_0 Comparative Structures A This compound B Benzylamine B->A - Add 3-Chloro - Add 4-Methoxy C 4-Methoxybenzylamine B->C - Add 4-Methoxy D 3,4-Dichlorobenzylamine B->D - Add 3,4-Dichloro

Caption: Structural relationships of the compared benzylamine derivatives.

Signaling Pathway of the End-Product: PDE5 Inhibition

This compound is a building block for Avanafil, a PDE5 inhibitor. The therapeutic effect of Avanafil is achieved through the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

PDE5_Signaling_Pathway cluster_pathway NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP Avanafil Avanafil (PDE5 Inhibitor) Avanafil->PDE5 inhibits

Caption: The nitric oxide/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Experimental Protocols

A crucial aspect of comparing the performance of compounds like Avanafil, derived from this compound, is the in vitro assessment of their inhibitory activity against their target enzyme. Below is a detailed methodology for a typical in vitro PDE5 inhibition assay.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials and Reagents:

  • Recombinant human PDE5 enzyme

  • FAM-labeled cGMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Binding agent

  • Test compound (e.g., Avanafil) and positive control (e.g., Sildenafil)

  • DMSO for compound dilution

  • 96-well black microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • Add the diluted test compound, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.

    • Add the diluted PDE5 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAM-labeled cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding the binding agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

    • Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow for this experimental protocol.

PDE5_Assay_Workflow cluster_workflow In Vitro PDE5 Inhibition Assay Workflow Start Start Prep Prepare serial dilutions of test compound Start->Prep Plate Add compound, controls, and PDE5 enzyme to microplate Prep->Plate Incubate1 Incubate for 15 min (Inhibitor-enzyme binding) Plate->Incubate1 AddSubstrate Add FAM-cGMP substrate Incubate1->AddSubstrate Incubate2 Incubate for 30-60 min at 37°C (Enzymatic reaction) AddSubstrate->Incubate2 Stop Add binding agent to stop reaction Incubate2->Stop Incubate3 Incubate for 30 min Stop->Incubate3 Read Read fluorescence polarization Incubate3->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a PDE5 inhibition assay.

Conclusion

This compound is a vital precursor in the synthesis of the clinically important PDE5 inhibitor, Avanafil. While direct biological data on this intermediate is sparse, a comparative analysis with structurally similar benzylamines provides valuable insights into the influence of its substituents. The chloro and methoxy groups are key features that ultimately contribute to the high potency and selectivity of Avanafil. The study of structure-activity relationships within the broader class of benzylamine derivatives reveals a wide range of potential biological activities, from antimicrobial to CNS-related effects, highlighting the versatility of this chemical scaffold. Further research into the direct biological effects of pharmaceutical intermediates like this compound could uncover novel pharmacological properties and expand their application in drug discovery.

References

Navigating Analytical Method Validation for (3--Chloro-4-methoxyphenyl)methanaminium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers in selecting and implementing the most suitable analytical strategy.

Performance Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of non-volatile and volatile organic compounds, respectively. The choice between these methods for this compound would depend on its volatility and thermal stability. Given its structure as a salt, HPLC is generally the more suitable technique. However, derivatization could potentially allow for GC analysis.

Below is a comparative summary of typical validation parameters for hypothetical HPLC and GC methods tailored for the analysis of this compound.

ParameterHPLC with UV DetectionGas Chromatography with FID Detection
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Specificity Demonstrated through forced degradation and analysis of placebo. No interference from degradants or excipients.Demonstrated by peak purity and resolution from potential impurities.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL
Robustness Insensitive to minor changes in mobile phase composition, pH, and column temperature.Insensitive to minor changes in carrier gas flow rate, oven temperature ramp, and injector temperature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for the routine purity and assay determination of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid to adjust the pH. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

  • Analysis:

    • Inject a blank (mobile phase) to ensure the absence of system peaks.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas < 2.0%).

    • Inject the sample solution.

    • Calculate the content of this compound in the sample by comparing its peak area with that of the standard.

Gas Chromatography (GC) Method (with derivatization)

This method can be an alternative, particularly for identifying and quantifying volatile impurities, assuming the analyte can be derivatized to increase its volatility.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and sample into separate vials.

    • Add a precise volume of methanol and the derivatizing agent (BSTFA) to each vial.

    • Heat the vials at a specific temperature (e.g., 60°C) for a set time to ensure complete derivatization.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Analysis:

    • Inject a derivatized blank to check for interferences.

    • Inject the derivatized standard to determine the retention time and response factor.

    • Inject the derivatized sample.

    • Quantify the analyte based on the peak area relative to the standard.

Visualizing the Workflow and a Relevant Biological Context

To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and a hypothetical signaling pathway where the accurate quantification of a related compound might be critical.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation Perform Method Validation (ICH Q2(R1)) protocol->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report implementation Routine Method Implementation report->implementation end End: Method Lifecycle Management implementation->end

Caption: Workflow for Analytical Method Validation.

signaling_pathway ligand Bioactive Amine (e.g., related to test compound) receptor GPCR ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression) pka->cellular_response Phosphorylation Cascade

Caption: Hypothetical GPCR Signaling Pathway.

Comparative Biological Activity of (3-Chloro-4-methoxyphenyl)methanaminium chloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the biological activities of (3-Chloro-4-methoxyphenyl)methanaminium chloride and its analogs reveals a diverse pharmacological landscape, with potential applications ranging from phosphodiesterase-5 (PDE5) inhibition to modulation of monoamine transporters and antimicrobial and anticancer activities. This guide provides a comparative overview of the available data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to support researchers, scientists, and drug development professionals in their exploration of this chemical scaffold.

This compound, also known as 3-chloro-4-methoxybenzylamine hydrochloride, is a recognized key intermediate in the synthesis of Avanafil, a potent and selective PDE5 inhibitor used in the treatment of erectile dysfunction. While direct comparative biological data for the parent compound across a range of assays is limited, analysis of its structural analogs provides significant insights into the structure-activity relationships (SAR) governing their biological effects.

Comparative Analysis of Biological Activities

To facilitate a comparative understanding, the following sections summarize the known biological activities of compounds structurally related to this compound.

Monoamine Transporter Inhibition

Structurally analogous compounds, particularly tropane derivatives, have been evaluated for their ability to inhibit monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the central nervous system, making them important targets for the treatment of various neurological and psychiatric disorders.

Below is a summary of the binding affinities (Ki) of a series of tropane analogs for human monoamine transporters. These compounds share structural similarities with the 3-chloro-4-methoxyphenyl moiety, offering valuable insights into the potential effects of substitutions on transporter affinity.

Compound IDR1 (3α-arylmethoxy)R2 (3β-aryl)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
7b 4-chlorophenylmethoxyphenyl226101
7c 3,4-dichlorophenylmethoxyphenyl1300.061108
7e 4-methoxyphenylmethoxyphenyl28012450
7i 4-chlorophenylmethoxy3,4-dichlorophenyl>10001.8350

Note: The data presented is from a study on nortropane derivatives and serves as a proxy to understand the potential SAR of 3-chloro-4-methoxybenzenemethanamine derivatives.

Phosphodiesterase-5 (PDE5) Inhibition

Given its role as a precursor to Avanafil, the 3-chloro-4-methoxybenzylamine scaffold is of significant interest in the context of PDE5 inhibition. PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation. A study on phthalazine derivatives incorporating the (3-chloro-4-methoxybenzyl)amino moiety has demonstrated potent PDE5 inhibitory activity.[1]

CompoundPDE5 IC50 (nM)
[4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride (13) 0.56

This data highlights the potential of the this compound scaffold as a core element in the design of highly potent and selective PDE5 inhibitors.[1]

Anticancer and Antimicrobial Activities

Emerging research suggests that substituted benzylamine derivatives possess potential as both anticancer and antimicrobial agents. While specific data for a series of direct analogs of this compound is not yet available in a comparative format, various studies on related structures indicate that modifications to the benzylamine core can lead to significant cytotoxic effects against cancer cell lines and inhibitory activity against various bacterial strains. Further research is warranted to systematically explore the SAR of this compound class for these therapeutic areas.

Experimental Protocols

To support further research and validation of the biological activities of this compound and its analogs, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard procedure for determining the binding affinity of test compounds to monoamine transporters expressed in cell membranes.

Materials:

  • Cell membranes expressing the target transporter (DAT, SERT, or NET)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of test compounds against PDE5.[2]

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compound

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: Add the diluted test compound, positive control, and a DMSO-only control to the wells of a 96-well black microplate.

  • Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound and determine the IC50 value.[2]

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well microtiter plate.[3]

  • Inoculation: Add a standardized bacterial inoculum to each well.[3]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[5]

Visualizing Biological Pathways and Workflows

To further aid in the understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated.

PDE5_Inhibition_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes cGMP to Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation PDE5 Inhibitor PDE5 Inhibitor PDE5 Inhibitor->PDE5 Inhibits

Caption: Simplified signaling pathway of PDE5 inhibition.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Add_Compound Add Compound to Cells Compound_Prep Prepare Serial Dilutions of Test Compound Incubate_48h Incubate for 48-72 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals (DMSO) Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

This guide serves as a foundational resource for the continued investigation of this compound and its analogs. The provided data and protocols are intended to facilitate further research into the promising and diverse biological activities of this class of compounds.

References

comparing the efficacy of different synthetic routes to (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to (3-Chloro-4-methoxyphenyl)methanaminium chloride is crucial for researchers and professionals in drug development to select the most efficient, scalable, and pure method for their specific needs. This guide provides a detailed comparison of four prominent synthetic routes, supported by experimental data and protocols.

Comparison of Synthetic Routes

Four primary synthetic routes for this compound are evaluated:

  • Direct Chlorination: This route involves the direct chlorination of 4-methoxybenzylamine.

  • From Benzyl Alcohol: A multi-step synthesis starting from 3-chloro-4-methoxybenzyl alcohol.

  • Reductive Amination: This approach directly converts 3-chloro-4-methoxybenzaldehyde to the desired amine.

  • Gabriel Synthesis: A classic method to prepare primary amines from the corresponding benzyl halide.

The selection of the optimal route depends on various factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and safety considerations. The route starting from 3-chloro-4-methoxybenzyl alcohol is a well-documented and high-yielding pathway, making it suitable for larger-scale production where high purity is critical[1].

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterRoute 1: Direct ChlorinationRoute 2: From Benzyl AlcoholRoute 3: Reductive AminationRoute 4: Gabriel Synthesis
Starting Material 4-Methoxybenzylamine3-Chloro-4-methoxybenzyl alcohol3-Chloro-4-methoxybenzaldehyde3-Chloro-4-methoxybenzyl chloride
Key Reagents Sulfuryl chloride, Acetic acidPhosphorus oxychloride, Urotropine, Hydrochloric acid, Potassium hydroxide[2]Ammonium acetate, Sodium cyanoborohydride[2]Potassium phthalimide, Hydrazine hydrate[1]
Overall Yield 79–82%[3]72–85%[2][4]~61% (for a related derivative)[2]Not explicitly stated, but generally high-purity method[1]
Reported Purity Not explicitly stated≥ 99.3%[2][4]Not explicitly statedHigh purity, avoids over-alkylation[1]
Advantages Fewer stepsHigh reported yield and purity, suitable for large-scale production[2][4]Powerful and reliable for C-N bond formation, avoids overalkylation[2]High purity, avoids over-alkylation[1]
Disadvantages Potential for side reactions[3]Multi-step process[2]Use of toxic cyanoborohydride and its byproducts[2]Multi-step process, requires specific reagents

Experimental Protocols

Route 1: Direct Chlorination of 4-Methoxybenzylamine

This method involves the direct chlorination of 4-methoxybenzylamine using sulfuryl chloride in acetic acid.

Protocol:

  • Dissolve 4-methoxybenzylamine in acetic acid.

  • Add sulfuryl chloride to the solution.

  • The reaction proceeds with little side reaction to yield this compound.[3]

Route 2: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This is a multi-step synthesis that is well-documented and provides high yield and purity[1][4].

Step 1: Synthesis of 3-Chloro-4-methoxybenzyl Chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (1.0-1.5 molar equivalents).

  • Heat the reaction mixture to 35-45°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1][5]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.[5]

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.[5]

  • Add urotropine (hexamethylenetetramine) to the solution in a molar ratio of 1:1 to 1:1.2 (benzyl chloride to urotropine).[4][5]

  • Heat the reaction mixture to 60-75°C and stir until the salt formation is complete.[1][4]

Step 3: Hydrolysis to this compound

  • Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.[4][5]

  • After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.[4][5]

  • The target compound, 3-chloro-4-methoxybenzylamine, is then obtained via distillation.[4] The hydrochloride salt can be formed by treatment with HCl.

Route 3: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This method involves the direct conversion of an aldehyde to an amine.

Protocol:

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.[2]

  • Add sodium cyanoborohydride (2 equivalents) to the solution.[2]

  • Stir the reaction mixture overnight at 60°C.[2]

  • After cooling, partition the mixture between ethyl acetate and water.[2]

  • Separate, wash, dry, and concentrate the organic layer to yield the crude product, which can be further purified.[2]

Route 4: Gabriel Synthesis from 3-Chloro-4-methoxybenzyl Chloride

This classic method is known for producing primary amines with high purity.

Step 1: N-Alkylation of Potassium Phthalimide

  • React potassium phthalimide with 3-chloro-4-methoxybenzyl chloride (the intermediate from Route 2) in a polar aprotic solvent such as dimethylformamide (DMF).[1]

  • Heat the reaction mixture to facilitate the Sₙ2 reaction, forming N-(3-chloro-4-methoxybenzyl)phthalimide.[1]

Step 2: Cleavage of the Phthalimide

  • Cleave the resulting N-alkylphthalimide to release the primary amine, commonly using the Ing-Manske procedure.[1]

  • This involves refluxing the N-alkylphthalimide with hydrazine hydrate in ethanol.[1]

  • This results in the precipitation of phthalhydrazide, and the desired 3-chloro-4-methoxybenzylamine can be isolated from the filtrate after an appropriate workup.[1]

Visualizations of Synthetic Pathways

The following diagrams illustrate the workflows for the key synthetic routes.

G cluster_0 Route 2: From 3-Chloro-4-methoxybenzyl Alcohol Start 3-Chloro-4-methoxybenzyl alcohol Step1 Chlorination with POCl₃ in THF Start->Step1 Intermediate1 3-Chloro-4-methoxybenzyl chloride Step1->Intermediate1 Step2 Salt formation with Urotropine in Ethanol Intermediate1->Step2 Intermediate2 Quaternary Ammonium Salt Step2->Intermediate2 Step3 Hydrolysis with HCl Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis from 3-chloro-4-methoxybenzyl alcohol.

G cluster_1 Route 3: Reductive Amination Start_RA 3-Chloro-4-methoxybenzaldehyde Reagents_RA Ammonium acetate, Sodium cyanoborohydride in Methanol Start_RA->Reagents_RA Reaction_RA Stir overnight at 60°C Reagents_RA->Reaction_RA Workup_RA Extraction and Purification Reaction_RA->Workup_RA End_RA This compound Workup_RA->End_RA G cluster_2 Route 4: Gabriel Synthesis Start_GS 3-Chloro-4-methoxybenzyl chloride Step1_GS N-Alkylation with Potassium phthalimide in DMF Start_GS->Step1_GS Intermediate_GS N-(3-chloro-4-methoxybenzyl)phthalimide Step1_GS->Intermediate_GS Step2_GS Cleavage with Hydrazine hydrate in Ethanol Intermediate_GS->Step2_GS End_GS This compound Step2_GS->End_GS

References

Comparative Analysis of the Cross-Reactivity of (3-Chloro-4-methoxyphenyl)methanaminium chloride and Related Phosphodiesterase 5 (PDE5) Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity profiles of the Avanafil precursor, (3-Chloro-4-methoxyphenyl)methanaminium chloride, and clinically relevant PDE5 inhibitors. This report includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, also known as 3-Chloro-4-methoxybenzylamine hydrochloride, is a key intermediate in the synthesis of Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Understanding the cross-reactivity of therapeutic agents is paramount in drug development to predict potential off-target effects and ensure patient safety. While direct cross-reactivity studies on this compound are not extensively available due to its role as a precursor, a thorough analysis of its final product, Avanafil, and other prominent PDE5 inhibitors provides critical insights into the structure-activity relationships that govern selectivity.

This guide presents a comparative analysis of the in vitro inhibitory activity of Avanafil, Sildenafil, Vardenafil, and Tadalafil against a panel of phosphodiesterase isoforms. Furthermore, to provide a broader context of the biological activity of the core chemical scaffold, we include data on structurally similar benzylamine derivatives that target monoamine transporters, thereby offering a comparative view of target selectivity.

I. Comparative Analysis of Inhibitor Potency and Selectivity

The inhibitory potency of a compound is a key measure of its efficacy, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of a drug is its ability to inhibit the target enzyme over other related enzymes. High selectivity is a desirable characteristic as it minimizes the potential for off-target side effects.

Cross-Reactivity of PDE5 Inhibitors Against Phosphodiesterase Isoforms

The following table summarizes the IC50 values (in nanomolar, nM) of Avanafil and other leading PDE5 inhibitors against various human phosphodiesterase isoforms. This data provides a clear comparison of their potency and selectivity profiles. Off-target inhibition of other PDE isoforms is linked to specific side effects; for example, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 has been associated with myalgia.[3][4]

Phosphodiesterase IsoformAvanafil IC50 (nM)Sildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)Associated Off-Target Effects
PDE5 (target) 5.2 [3]6.6 [5]0.7 [5]5.0 [6]-
PDE1>10,000[3]260[6]180[5]>10,000[6]Vasodilation, flushing
PDE2>10,000[3]>1000[5]>1000[5]>10,000[6]-
PDE3>10,000[3]>1000[5]>1000[5]>10,000[6]Cardiac effects
PDE4>10,000[3]>1000[5]>1000[5]>10,000[6]Nausea, vomiting
PDE6630[3]105.6[7]11[5]>10,000[6]Visual disturbances (e.g., blue-tinged vision)
PDE11>19,000[3]>1000[3]>1000[3]125[3]Myalgia (muscle pain)

Data compiled from multiple sources. Note that IC50 values can vary between different studies due to variations in assay conditions.

Avanafil demonstrates high selectivity for PDE5. Notably, it has a significantly lower affinity for PDE6 compared to Sildenafil and Vardenafil, suggesting a reduced potential for vision-related side effects.[3][8] Furthermore, Avanafil shows minimal inhibition of PDE11, in contrast to Tadalafil, which may explain the lower incidence of myalgia associated with Avanafil.[3][4]

Biological Activity of Structurally Related Benzylamine Derivatives

To illustrate the importance of the overall molecular structure for target selectivity, the following table presents the binding affinities (Ki, in nanomolar, nM) of tropane analogues, which share structural similarities with the benzylamine core of this compound, for monoamine transporters. These compounds are not PDE5 inhibitors and demonstrate the diverse biological activities that can be achieved from a similar chemical starting point.

Compound IDR1 (3α-arylmethoxy)R2 (3β-aryl)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
7b4-chlorophenylmethoxyphenyl226101
7c3,4-dichlorophenylmethoxyphenyl1300.061108
7e4-methoxyphenylmethoxyphenyl28012450
7i4-chlorophenylmethoxy3,4-dichlorophenyl>10001.8350

Data extracted from a study on 3α-arylmethoxy-3β-arylnortropanes.[9] These compounds serve as a proxy to understand the potential structure-activity relationship of benzylamine derivatives on targets other than PDEs.

The data indicates that modifications to the benzylamine scaffold can lead to potent interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which are key targets in the treatment of neurological and psychiatric disorders.[10][11] This highlights that while this compound provides the foundational structure for Avanafil, the subsequent chemical modifications are critical for conferring high-affinity and selective PDE5 inhibition.

II. Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible in vitro enzyme inhibition assays. Below are detailed methodologies for common experimental protocols used to assess phosphodiesterase activity.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioisotope-Based)

This assay measures the ability of a compound to inhibit the hydrolysis of radiolabeled cyclic guanosine monophosphate ([³H]cGMP) by a specific PDE isozyme.

Materials and Reagents:

  • Purified recombinant human PDE isoforms

  • [³H]cGMP (radiolabeled substrate)

  • Test compounds (e.g., this compound, Avanafil) at various concentrations

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (to convert [³H]GMP to [³H]guanosine)

  • Anion-exchange resin (e.g., DEAE-Sephadex)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, a specific PDE isozyme, and varying concentrations of the test compound or vehicle control.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]cGMP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

  • Termination of Reaction: Stop the reaction by adding a slurry of anion-exchange resin, which binds the unhydrolyzed [³H]cGMP.

  • Conversion to Guanosine: Add snake venom nucleotidase to convert the [³H]GMP product to [³H]guanosine.

  • Separation: Centrifuge the plate to pellet the resin.

  • Scintillation Counting: Transfer an aliquot of the supernatant containing the [³H]guanosine to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the PDE activity. Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12][13]

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This homogeneous assay format is well-suited for high-throughput screening and relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

Materials and Reagents:

  • Purified recombinant human PDE isoforms

  • Fluorescently labeled substrate (e.g., FAM-cGMP)

  • Test inhibitors at various concentrations

  • Assay buffer

  • Binding agent (binds to the product)

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the test inhibitor at various concentrations, the PDE enzyme, and the assay buffer.

  • Initiation of Reaction: Add the fluorescently labeled cGMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent product. This binding results in a change in the fluorescence polarization.

  • Measurement: Read the fluorescence polarization using a microplate reader.

  • Data Analysis: The change in fluorescence polarization is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)

This assay measures the amount of phosphate released from the hydrolysis of cGMP.

Materials and Reagents:

  • Purified recombinant human PDE isoforms

  • cGMP (substrate)

  • 5'-Nucleotidase

  • Malachite green reagent (or similar phosphate detection reagent)

  • Test inhibitors at various concentrations

  • Assay buffer

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the PDE enzyme, test inhibitor, and cGMP in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Generation: Add 5'-nucleotidase to the reaction to convert the GMP product into guanosine and inorganic phosphate.

  • Color Development: Add the malachite green reagent, which forms a colored complex with the inorganic phosphate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity. Determine the IC50 values by plotting the percentage of inhibition versus the inhibitor concentration.[14]

III. Visualizations

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the mechanism of action of PDE5 inhibitors in the context of smooth muscle relaxation.

PDE5_Inhibition_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Inhibitor PDE5 Inhibitor (e.g., Avanafil) Inhibitor->PDE5 inhibits

Caption: Mechanism of action of PDE5 inhibitors in smooth muscle cells.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against a phosphodiesterase enzyme.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound assay_setup Set up Assay Plate (Controls and Test Compound) prep_reagents->assay_setup prep_compound->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation detection Measure Enzyme Activity (e.g., Radioactivity, Fluorescence) incubation->detection data_analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General experimental workflow for determining IC50 values.

Logical Relationship of PDE5 Inhibitor Selectivity and Clinical Outcomes

This diagram illustrates the relationship between the selectivity of a PDE5 inhibitor and its potential clinical effects, both therapeutic and adverse.

Selectivity_Outcomes inhibitor PDE5 Inhibitor pde5 PDE5 Inhibition (High Affinity) inhibitor->pde5 pde6 PDE6 Inhibition (Lower Affinity) inhibitor->pde6 pde11 PDE11 Inhibition (Lower Affinity) inhibitor->pde11 other_pdes Other PDE Inhibition (Negligible) inhibitor->other_pdes efficacy Therapeutic Efficacy (Erectile Dysfunction Treatment) pde5->efficacy vision_ae Adverse Effect: Visual Disturbances pde6->vision_ae muscle_ae Adverse Effect: Myalgia pde11->muscle_ae no_ae Minimal Off-Target Adverse Effects other_pdes->no_ae

Caption: Relationship between PDE5 inhibitor selectivity and clinical outcomes.

References

Establishing the Purity of (3-Chloro-4-methoxyphenyl)methanaminium chloride: A Comparative Guide to Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. An accurately characterized reference standard serves as the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each technique, thereby enabling researchers to select the most appropriate analytical strategy for their needs.

Introduction to Purity Assessment

The establishment of a reference standard's purity is a multi-faceted process that goes beyond a simple percentage value. It involves the unequivocal identification of the compound, the accurate quantification of its absolute purity, and the detection and characterization of any impurities present.[1][2][3] These impurities can be process-related, degradation products, or residual solvents, and their presence can impact the safety and efficacy of the final drug product.[4][5] Therefore, a combination of orthogonal analytical techniques is essential for a comprehensive purity assessment.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Karl Fischer Titration in the certification of a this compound reference standard.

Comparative Analysis of Analytical Techniques

The selection of analytical techniques for reference standard certification depends on the specific information required. The following table summarizes the primary role and performance characteristics of each method in the context of purity analysis for this compound.

Analytical Technique Primary Function Strengths Limitations Typical Data Output
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and organic impurities.High sensitivity for detecting trace impurities, excellent resolving power for complex mixtures, widely available and well-established.Requires a specific reference standard for each impurity for accurate quantification, detector response can vary between compounds.Chromatogram showing retention time and peak area of the main component and all detected impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination of the main component.Provides a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound, highly accurate and precise.[1][2][3]Lower sensitivity compared to HPLC for trace impurity detection, requires a certified internal standard.NMR spectrum with integrated signals for the analyte and internal standard.
Mass Spectrometry (MS) Structural elucidation and confirmation of the main component and impurities.High sensitivity and specificity for molecular weight determination and structural information, capable of identifying unknown impurities.Generally not a quantitative technique on its own, can be susceptible to matrix effects.Mass spectrum showing the molecular ion and fragmentation pattern.
Karl Fischer Titration Quantification of water content.High accuracy and precision for water determination, specific to water.[6][7]Not suitable for detecting other volatile impurities.Water content as a percentage by weight.

Experimental Workflow for Purity Certification

A logical and systematic workflow is crucial for the comprehensive purity assessment of a reference standard. The following diagram illustrates the typical sequence of analytical procedures.

G cluster_0 Phase 1: Identification & Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Integration & Purity Assignment A Receipt of this compound Candidate Material B Visual Inspection & Physical Characterization A->B C Structural Confirmation by NMR & MS B->C D Chromatographic Purity by HPLC (Detection of Organic Impurities) C->D E Absolute Purity by qNMR C->E I Mass Balance Calculation D->I E->I F Water Content by Karl Fischer Titration F->I G Residual Solvents by Headspace GC (not detailed in this guide) G->I H Inorganic Impurities by ICP-MS (not detailed in this guide) H->I J Final Purity Assignment & Certificate of Analysis Generation I->J

Figure 1: Experimental workflow for reference standard purity certification.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Objective: To separate and quantify this compound from its potential organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard candidate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 5 mg of the maleic acid internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS) for Structural Confirmation

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Experimental Conditions:

  • Ionization Mode: Positive ESI

  • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

Sample Preparation:

  • Prepare a dilute solution of the reference standard candidate (approximately 10 µg/mL) in the infusion solvent.

Karl Fischer Titration for Water Content

Objective: To determine the water content of the this compound reference standard.

Instrumentation:

  • Coulometric Karl Fischer titrator.

Method:

  • The instrument is pre-titrated to a dry state.

  • Accurately weigh a suitable amount of the reference standard candidate (typically 10-20 mg) and introduce it into the titration cell.

  • The titration is initiated, and the water content is automatically determined by the instrument.

Logical Integration of Analytical Data

The final purity assignment is not based on a single analytical result but is an integrated assessment of the data from all techniques. The following diagram illustrates the logical relationship between the different analytical data points.

G cluster_0 Analytical Data Inputs cluster_1 Purity Calculation & Assignment A HPLC Purity (100% - Sum of Organic Impurities) G Mass Balance Purity = 100% - (Water + Residual Solvents + Inorganic Impurities + Organic Impurities) A->G B qNMR Purity (Absolute Assay) H Comparison & Corroboration B->H C Water Content (Karl Fischer) C->G D Residual Solvents (Headspace GC) D->G E Inorganic Impurities (ICP-MS) E->G F Structural Identity (NMR & MS) I Final Certified Purity F->I G->H H->I

Figure 2: Logical diagram for the integration of analytical data for purity assignment.

Conclusion

The establishment of a high-purity reference standard for this compound necessitates a multi-technique approach. While HPLC provides excellent sensitivity for organic impurities, qNMR offers a direct and accurate measure of the absolute purity. Mass spectrometry is indispensable for structural confirmation, and Karl Fischer titration is the gold standard for water content determination. By integrating the data from these orthogonal techniques, a comprehensive and reliable purity value can be assigned, ensuring the quality and consistency of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently establish the purity of their reference standards.

References

Inter-Laboratory Comparison of (3-Chloro-4-methoxyphenyl)methanaminium Chloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory comparison of the analysis of (3-Chloro-4-methoxyphenyl)methanaminium chloride. Given the absence of published, direct inter-laboratory proficiency studies for this specific analyte, this document outlines a proposed study design. It includes detailed experimental protocols for common analytical techniques, presents hypothetical comparative data based on established performance characteristics of these methods, and discusses the principles of inter-laboratory validation.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate and reproducible quantification is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide is intended to assist laboratories in establishing and validating their own analytical methods and in understanding the expected variability when methods are transferred between different sites.

Principles of Inter-Laboratory Comparison

An inter-laboratory comparison, or round-robin study, is a critical exercise in analytical science designed to assess the reproducibility and robustness of an analytical method when performed by multiple laboratories.[1] The primary objectives of such a study are to:

  • Determine the between-laboratory variation (reproducibility) of an analytical method.

  • Evaluate the performance of participating laboratories.

  • Identify potential sources of error or bias in the analytical procedure.

  • Establish the consensus value of a reference material.

A typical inter-laboratory study involves a coordinating laboratory that prepares and distributes homogeneous and stable samples to all participating laboratories.[2] Each laboratory then analyzes the samples using a predefined analytical protocol. The results are collected and subjected to statistical analysis to evaluate performance and determine key validation parameters.[2][3]

Comparative Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and robust technique for the analysis of aromatic amines and their salts in pharmaceutical quality control. Its reliability, cost-effectiveness, and widespread availability make it a suitable candidate for an inter-laboratory comparison study.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following tables summarize hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a single, homogenous batch of this compound with a known theoretical concentration of 100.0 µg/mL.

Table 1: Assay Results for this compound (µg/mL)

ReplicateLab ALab BLab C
199.8101.298.5
2100.1100.899.1
399.5101.598.8
4100.3100.599.5
599.9101.098.2
6100.2100.999.0

Table 2: Statistical Analysis of Inter-Laboratory Assay Results

ParameterLab ALab BLab COverall
Mean (µg/mL) 99.97100.9898.8599.93
Standard Deviation (SD) 0.300.370.450.94
Relative Standard Deviation (%RSD) 0.30%0.37%0.46%0.94%
Accuracy (% Recovery) 99.97%100.98%98.85%99.93%

Table 3: Comparison of Method Validation Parameters

ParameterLab ALab BLab CAcceptance Criteria (ICH)
Linearity (R²) 0.99980.99950.9999≥ 0.999
Repeatability (%RSD, n=6) 0.30%0.37%0.46%≤ 1.0%
Intermediate Precision (%RSD) 0.45%0.52%0.61%≤ 2.0%
Limit of Quantitation (LOQ) (µg/mL) 0.50.60.5Signal-to-Noise ≥ 10
Limit of Detection (LOD) (µg/mL) 0.150.20.15Signal-to-Noise ≥ 3

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory study.

Proposed HPLC-UV Method for Analysis

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution. A typical starting point would be a 40:60 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the same manner as the standard.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a system suitability test by injecting the standard solution multiple times. The %RSD for peak area should be ≤ 2.0%.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions for analysis.

  • Calculations:

    • Quantify the concentration of the analyte in the sample solutions by comparing the peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Comparison prep_start Start: Receive Homogenous Sample Batch weigh_ref Accurately Weigh Reference Standard prep_start->weigh_ref weigh_sample Accurately Weigh Test Sample prep_start->weigh_sample dissolve_ref Dissolve & Dilute Reference Standard (Stock) weigh_ref->dissolve_ref dissolve_sample Dissolve & Dilute Test Sample weigh_sample->dissolve_sample prep_end Prepared Solutions Ready for Analysis dissolve_ref->prep_end dissolve_sample->prep_end hplc_start Equilibrate HPLC System prep_end->hplc_start sys_suit System Suitability Test hplc_start->sys_suit calib Inject Calibration Standards sys_suit->calib inject_sample Inject Sample Solutions calib->inject_sample hplc_end Acquire Chromatographic Data inject_sample->hplc_end data_start Generate Calibration Curve hplc_end->data_start quantify Quantify Analyte Concentration data_start->quantify stat_analysis Perform Statistical Analysis (Mean, SD, %RSD, Accuracy) quantify->stat_analysis compare Compare Results Between Laboratories stat_analysis->compare data_end Final Report compare->data_end

Caption: Workflow for Inter-Laboratory HPLC-UV Analysis.

Relevance in Pharmaceutical Synthesis: Avanafil

This compound is a key building block in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The mechanism of action of PDE5 inhibitors is well-established.

G cluster_pathway PDE5 Inhibition Signaling Pathway NO Nitric Oxide (NO) (from Sexual Stimulation) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC Relax Smooth Muscle Relaxation & Increased Blood Flow cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 degraded by GMP Inactive GMP PDE5->GMP Avanafil Avanafil (PDE5 Inhibitor) Avanafil->PDE5 inhibits

Caption: Signaling Pathway of PDE5 Inhibition by Avanafil.

References

A Comparative Analysis of (3-Chloro-4-methoxyphenyl)methanaminium chloride's Active Form, Avanafil, and Other Erectile Dysfunction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the mechanism of action of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, synthesized from its key intermediate, (3-Chloro-4-methoxyphenyl)methanaminium chloride. The inhibitory effects and pharmacological profile of Avanafil are compared with other leading PDE5 inhibitors and alternative therapeutic agents for erectile dysfunction (ED). This objective comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

This compound , also known as 3-Chloro-4-methoxybenzylamine hydrochloride, is a crucial building block in the chemical synthesis of Avanafil. It is important to note that this precursor compound does not exhibit direct pharmacological activity. Its significance lies in its role as a starting material for the multi-step synthesis of the active pharmaceutical ingredient, Avanafil. Therefore, the mechanism of action discussed herein pertains to the final product, Avanafil.

Mechanism of Action: PDE5 Inhibition

Avanafil is a highly selective and rapid-acting inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum of the penis. The therapeutic effect of Avanafil is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates the enzyme guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP, thereby terminating the erection. By competitively inhibiting PDE5, Avanafil prevents the breakdown of cGMP, leading to sustained high levels of this second messenger, prolonged smooth muscle relaxation, and enhanced erectile function.[1][2][3]

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->Guanylate Cyclase (sGC) activates GTP GTP cGMP cGMP GTP->cGMP sGC Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation GMP (inactive) GMP (inactive) cGMP->GMP (inactive) PDE5 hydrolysis Vasodilation & Increased Blood Flow Vasodilation & Increased Blood Flow Smooth Muscle Relaxation->Vasodilation & Increased Blood Flow Erection Erection Vasodilation & Increased Blood Flow->Erection PDE5 PDE5 Avanafil (PDE5 Inhibitor) Avanafil (PDE5 Inhibitor) Avanafil (PDE5 Inhibitor)->PDE5 inhibits Alternative_Mechanisms cluster_Alprostadil Alprostadil cluster_Papaverine Papaverine cluster_Phentolamine Phentolamine Adenylyl Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Smooth Muscle Relaxation_A Smooth Muscle Relaxation cAMP->Smooth Muscle Relaxation_A PKA pathway Alprostadil Alprostadil Alprostadil->Adenylyl Cyclase activates Vasodilation Vasodilation Smooth Muscle Relaxation_A->Vasodilation PDEs (non-selective) PDEs (non-selective) cAMP/cGMP cAMP/cGMP AMP/GMP (inactive) AMP/GMP (inactive) cAMP/cGMP->AMP/GMP (inactive) PDEs Smooth Muscle Relaxation_P Smooth Muscle Relaxation cAMP/cGMP->Smooth Muscle Relaxation_P Papaverine Papaverine Papaverine->PDEs (non-selective) inhibits Smooth Muscle Relaxation_P->Vasodilation Norepinephrine Norepinephrine α-adrenergic receptors α-adrenergic receptors Norepinephrine->α-adrenergic receptors activates Vasoconstriction Vasoconstriction α-adrenergic receptors->Vasoconstriction Phentolamine Phentolamine Phentolamine->α-adrenergic receptors blocks Phentolamine->Vasodilation promotes Erection Erection Vasodilation->Erection FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prepare Reagents Prepare Assay Buffer, Substrate, Enzyme, and Test Compound Dilutions Add Compound Add Test Compound/ Controls to Microplate Prepare Reagents->Add Compound Add Enzyme Add PDE5 Enzyme Add Compound->Add Enzyme Incubate_1 Incubate for Binding Add Enzyme->Incubate_1 Add Substrate Add Fluorescent Substrate (Initiate Reaction) Incubate_1->Add Substrate Incubate_2 Incubate at 37°C Add Substrate->Incubate_2 Stop Reaction Stop Reaction Incubate_2->Stop Reaction Read FP Read Fluorescence Polarization Stop Reaction->Read FP Calculate Inhibition Calculate % Inhibition Read FP->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

References

A Comparative Benchmarking Guide: (3-Chloro-4-methoxyphenyl)methanaminium chloride in the Synthesis of a Key Avanafil Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (3-Chloro-4-methoxyphenyl)methanaminium chloride as a key starting material in the synthesis of a crucial intermediate for Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The performance is benchmarked against a common impurity and potential alternative, (4-methoxyphenyl)methanamine. The comparison is based on experimental data derived from impurity analysis in Avanafil synthesis, highlighting the superior efficiency of the chlorinated compound.

Executive Summary

This compound is a critical building block in the multi-step synthesis of Avanafil, a medication used to treat erectile dysfunction. Its primary application lies in the nucleophilic substitution reaction with a pyrimidine derivative to form the core structure of the drug. The presence of a chlorine atom at the 3-position of the phenyl ring significantly influences the reactivity and overall efficiency of this synthetic step. This guide demonstrates that while the dechlorinated analog, (4-methoxyphenyl)methanamine, can also react, its use leads to lower yields and the formation of impurities that require additional purification steps.

Performance Comparison: this compound vs. (4-methoxyphenyl)methanamine

The performance of this compound is evaluated based on its efficiency in the synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate, a key intermediate in the Avanafil synthesis. The comparison is made against (4-methoxyphenyl)methanamine, which is often present as an impurity in the starting material.

ParameterThis compound(4-methoxyphenyl)methanamine (Alternative)
Relative Reactivity HigherLower
Reaction Yield High (Reported up to 95% for the formation of the subsequent intermediate)[1]Significantly Lower
Impurity Formation Minimal formation of dechlorinated byproductIs the source of a known impurity (Imp-B) in Avanafil synthesis[2]
Purity of Intermediate HighLower, requires more extensive purification
Overall Process Efficiency Favorable for large-scale productionLess efficient due to lower yield and purification needs

Note: The quantitative data is inferred from impurity analysis in Avanafil batches, where the dechlorinated impurity (Imp-B) was found to be present at levels of 0.57%[2]. This suggests a significantly lower reactivity of the dechlorinated amine compared to the chlorinated starting material under the same reaction conditions.

Experimental Protocols

The following is a detailed methodology for the synthesis of the key Avanafil intermediate, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate, using this compound.

Materials:

  • Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate

  • This compound (also referred to as 3-chloro-4-methoxybenzylamine hydrochloride)

  • Methylene dichloride

  • Water

  • Sodium carbonate

  • Tetrabutylammonium bromide

Procedure:

  • To 600ml of methylene dichloride, add 100g of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 91.2g of 3-chloro-4-methoxybenzylamine.[1]

  • Stir the reaction mixture and add 500ml of water, 48g of sodium carbonate, and 1g of tetrabutylammonium bromide.[1]

  • Maintain the reaction mixture at a temperature of 25-30°C overnight with continuous stirring.[1]

  • After the reaction is complete, separate the methylene dichloride layer.

  • Wash the organic layer with water.[1]

  • Evaporate the methylene dichloride under reduced pressure to obtain the crude product.

  • The resulting product is ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate, which can be further purified if necessary. A purity of 95% has been reported for this step.[1]

Mandatory Visualizations

Signaling Pathway of PDE-5 Inhibitors

PDE5_Inhibition_Pathway cluster_0 Physiological Process of Erection cluster_1 Mechanism of PDE-5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP converts GTP GTP GTP->sGC_Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 degraded by Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Inactive_5_GMP Inactive 5'-GMP PDE5->Inactive_5_GMP Avanafil Avanafil (this compound derivative) Avanafil->PDE5 Inhibits

Caption: The signaling pathway of PDE-5 inhibitors like Avanafil.

Experimental Workflow for Avanafil Intermediate Synthesis

Avanafil_Intermediate_Synthesis cluster_workflow Synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Start Starting Materials: - Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate - this compound - Methylene dichloride, Water, Na2CO3, TBAB Reaction Reaction: - Combine starting materials - Stir overnight at 25-30°C Start->Reaction Workup Workup: - Separate organic layer - Wash with water Reaction->Workup Isolation Isolation: - Evaporate solvent Workup->Isolation Product Product: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Isolation->Product

Caption: Experimental workflow for the synthesis of a key Avanafil intermediate.

Conclusion

The use of this compound is paramount for the efficient synthesis of the Avanafil intermediate, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate. The chlorine substituent plays a crucial role in enhancing the reactivity of the benzylamine, leading to higher yields and a cleaner product profile compared to its dechlorinated counterpart. For researchers and professionals in drug development, the selection of this specific starting material is a critical factor in optimizing the synthetic route to Avanafil, ensuring both high purity and economic viability.

References

Safety Operating Guide

Proper Disposal of (3-Chloro-4-methoxyphenyl)methanaminium chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides essential safety and logistical guidance for the proper disposal of (3-Chloro-4-methoxyphenyl)methanaminium chloride, a chemical compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a chlorinated aromatic amine hydrochloride. As such, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. In case of a spill, the area should be evacuated, and the spill should be managed by trained personnel equipped with appropriate respiratory protection.

Regulatory Framework for Disposal

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA). While a specific waste code for this compound is not explicitly listed, it would likely be classified as a hazardous waste due to its characteristics as a halogenated organic compound. Depending on the specific circumstances and any co-mingled substances, it could fall under the "F-list" of hazardous wastes from non-specific sources (such as F001 or F002 for spent halogenated solvents if used as a solvent) or be identified by its characteristic toxicity. It is imperative to consult with a certified hazardous waste disposal contractor to ensure proper classification and compliant disposal.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the primary disposal methods for this compound.

ParameterIncinerationLand Disposal
Operating Temperature ≥ 850°C for at least 2 seconds.Not directly applicable.
≥ 1100°C if total halogenated organic compound concentration exceeds 1%.[1]
Halogenated Organic Compound (HOC) Limit Not applicable for destruction.Prohibited if total HOC concentration is ≥ 1,000 mg/kg, unless treated to meet specific standards.
Toxicity Characteristic Leaching Procedure (TCLP) Limit Not applicable.The leachate from the waste must not exceed the regulatory level for chlorobenzene (100.0 mg/L) and other relevant chlorinated compounds.

Disposal Methodologies

High-Temperature Incineration

Incineration is the preferred method for the complete destruction of this compound. This process breaks down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the exhaust gases.

  • Waste Preparation: The chemical waste should be securely packaged in combustible containers, clearly labeled with its contents and hazard warnings.

  • Incinerator Loading: The packaged waste is introduced into the primary combustion chamber of a hazardous waste incinerator.

  • Primary Combustion: The temperature in the primary chamber is maintained at a minimum of 850°C.

  • Secondary Combustion (Afterburner): The gases from the primary chamber are passed into a secondary chamber, where the temperature is raised to at least 1100°C for a residence time of no less than two seconds to ensure the complete destruction of any remaining halogenated organic compounds.

  • Flue Gas Treatment: The exhaust gases are passed through a scrubbing system to neutralize acidic gases like hydrogen chloride and to remove any particulate matter before being released into the atmosphere.

  • Ash Disposal: The resulting ash is tested to ensure it is non-hazardous before being disposed of in a sanitary landfill.

Land Disposal (with Pre-treatment)

Land disposal of this compound is highly restricted. Direct landfilling is prohibited if the total concentration of halogenated organic compounds (HOCs) is 1,000 mg/kg or greater. Therefore, pre-treatment to reduce the concentration of HOCs or to solidify and stabilize the waste is required.

Chemical Neutralization (for Aqueous Solutions)

For dilute aqueous solutions of this compound, chemical neutralization can be employed as a pre-treatment step to remove the hydrochloride salt before further treatment or disposal. This procedure should be performed on a laboratory scale by trained personnel.

  • Preparation: In a suitable container placed in a fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Neutralization: Slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Off-gassing: Be aware that the neutralization reaction will produce carbon dioxide gas. Ensure adequate ventilation and control the rate of addition of the base to prevent excessive foaming.

  • Precipitation: The free amine, (3-Chloro-4-methoxyphenyl)methanamine, may precipitate out of the solution as it is less water-soluble than its hydrochloride salt.

  • Separation: If a precipitate forms, it can be separated by filtration. The solid waste must then be disposed of as a chlorinated organic hazardous waste, likely via incineration.

  • Aqueous Waste: The remaining aqueous solution should be tested for residual chlorinated organic compounds before being considered for further treatment or disposal in accordance with local regulations. It is not recommended to dispose of the neutralized solution directly down the drain without verification of its non-hazardous nature.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_disposal_options Disposal Options cluster_final Final Disposal start This compound Waste characterize Characterize Waste (Solid, Liquid, Concentration) start->characterize incineration High-Temperature Incineration characterize->incineration Solid or Concentrated Liquid landfill Landfill (with Pre-treatment) characterize->landfill Solid Waste with HOC < 1,000 mg/kg and meets TCLP limits neutralization Chemical Neutralization (Aqueous Solutions) characterize->neutralization Dilute Aqueous Solution final_disposal Certified Hazardous Waste Facility incineration->final_disposal landfill->final_disposal neutralization->incineration Treated Solid/Concentrated Liquid neutralization->final_disposal Treated Aqueous Waste (Verified Non-Hazardous)

Caption: Disposal decision workflow for this compound.

Signaling Pathway for Regulatory Compliance

The following diagram outlines the necessary steps to ensure regulatory compliance in the disposal process.

RegulatoryCompliance cluster_assessment Initial Assessment cluster_consultation Professional Consultation cluster_classification Formal Classification cluster_disposal_path Disposal Pathway cluster_documentation Record Keeping sds Review Safety Data Sheet (SDS) waste_id Preliminary Waste Identification sds->waste_id ehs Consult with Environmental Health & Safety (EHS) waste_id->ehs rcra Determine RCRA Waste Code(s) ehs->rcra disposal_co Engage Certified Disposal Company rcra->disposal_co Hazardous records Maintain Disposal Records rcra->records Non-Hazardous (with documentation) manifest Prepare Hazardous Waste Manifest manifest->records disposal_co->manifest

Caption: Regulatory compliance pathway for hazardous waste disposal.

By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and the community. For further information, please contact your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling (3-Chloro-4-methoxyphenyl)methanaminium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Chloro-4-methoxyphenyl)methanaminium chloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data for chemically related substances, including ammonium chloride and other chloro- and methoxy-substituted aromatic compounds. Always consult the specific SDS for any chemical before handling and perform a risk assessment for your specific use case.

Immediate Safety Precautions

Personal Protective Equipment (PPE) is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3][4]To prevent eye contact with dust or splashes.[1][2][4]
Skin Protection Impervious gloves (e.g., nitrile rubber), lab coat, and protective clothing.[1][4][5]To prevent skin contact.[1][5]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter (e.g., N100) if dust is generated or ventilation is inadequate.[1][2][3]To prevent inhalation of dust or aerosols.[1]
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Avoid generating dust.[5][6]

    • Avoid contact with skin, eyes, and clothing.[1][4][5][6]

    • Wash hands thoroughly after handling.[1][2][4][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][5][6]

    • Keep containers tightly closed when not in use.[2][4][7]

    • Store away from incompatible materials.[5]

Emergency and First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][7] Seek medical attention.[1][4][7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4][7] Seek medical attention if irritation persists.[4][7]
Inhalation Move the victim to fresh air.[1][4][7] If breathing is difficult, provide oxygen.[1][4] If not breathing, give artificial respiration.[1][4][7] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and provide 1-2 glasses of water to drink.[4][7] Seek immediate medical attention.[6]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Chemical:

    • Dispose of as hazardous chemical waste.[8]

    • Do not discharge into drains or the environment.[6][8]

    • Consider using a licensed chemical waste disposal company.[9]

  • Contaminated Packaging:

    • Triple rinse containers (or equivalent) before disposal.[6]

    • Puncture containers to prevent reuse.[6]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Chemical task Assess Task-Specific Hazards (e.g., weighing, dissolving) start->task eye_protection Eye Protection: Chemical Goggles or Face Shield task->eye_protection skin_protection Skin Protection: Nitrile Gloves & Lab Coat task->skin_protection is_dust Potential for Dust/Aerosol? task->is_dust proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection Respiratory Protection: Use Fume Hood or Respirator respiratory_protection->proceed is_dust->respiratory_protection Yes is_dust->proceed No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-4-methoxyphenyl)methanaminium chloride
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-methoxyphenyl)methanaminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.